Arachidoyl-coa
Description
Eicosanoyl-CoA has been reported in Homo sapiens with data available.
Propriétés
Numéro CAS |
15895-27-9 |
|---|---|
Formule moléculaire |
C41H74N7O17P3S |
Poids moléculaire |
1062.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1 |
Clé InChI |
JYLSVNBJLYCSSW-IBYUJNRCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Description physique |
Solid |
Synonymes |
arachidoyl-CoA arachidoyl-coenzyme A coenzyme A, arachidoyl- |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Arachidoyl-CoA in the Biosynthesis of Very-Long-Chain Fatty Acids: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in numerous biological processes. They are integral to the structure of sphingolipids like ceramides and sphingomyelin, which are vital for the integrity and function of the myelin sheath in the nervous system and the formation of the skin's permeability barrier. The biosynthesis of these crucial molecules occurs through a specialized fatty acid elongation system located in the endoplasmic reticulum. This guide provides an in-depth examination of the role of Arachidoyl-CoA (20:0-CoA), a saturated 20-carbon fatty acyl-CoA, as a key substrate in the VLCFA synthesis pathway. Understanding the enzymatic processes, regulation, and tissue-specific nature of this compound elongation is fundamental for research into lipid metabolism and the development of therapeutics for diseases associated with VLCFA dysregulation.
The Core Mechanism of Fatty Acid Elongation
The elongation of fatty acids in the endoplasmic reticulum is a cyclical process involving four key enzymatic reactions that sequentially add a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA chain.[1][2][3] This microsomal fatty acid elongation system is responsible for extending fatty acids that are 16 carbons or longer.[1][3]
The four steps in the elongation cycle are:
-
Condensation: This is the initial and rate-limiting step, where a 3-ketoacyl-CoA synthase, also known as a fatty acid elongase (ELOVL), catalyzes the condensation of the fatty acyl-CoA substrate (in this case, this compound) with malonyl-CoA. This reaction forms a 3-ketoacyl-CoA that is two carbons longer than the initial substrate.[4][5]
-
First Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR). This reaction requires NADPH as a cofactor.[3][4]
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.[3]
-
Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond in the trans-2,3-enoyl-CoA to yield a saturated fatty acyl-CoA that is two carbons longer than the original substrate. This step also utilizes NADPH.[3]
The newly elongated acyl-CoA can then either be utilized in various metabolic pathways or undergo further cycles of elongation.
Figure 1: The four-step cycle of fatty acid elongation in the endoplasmic reticulum.
The Specific Role of this compound in VLCFA Synthesis
This compound (20:0-CoA) is a primary substrate for the synthesis of saturated VLCFAs, particularly behenic acid (22:0) and lignoceric acid (24:0). This elongation is catalyzed by a family of seven transmembrane enzymes known as the Elongation of Very-Long-Chain Fatty Acids proteins (ELOVL1-7).[1][6] These enzymes exhibit distinct substrate specificities, tissue distribution, and regulatory mechanisms, making them key determinants of cellular lipid composition.[1]
The ELOVL enzymes are responsible for the initial, rate-limiting condensation step.[1][5] Specifically, ELOVL1 has been identified as a key enzyme responsible for the elongation of saturated and monounsaturated fatty acyl-CoAs, including this compound.[6] Studies have shown that ELOVL1 catalyzes the extension of this compound (C20:0) to Docosanoyl-CoA (C22:0), which can then be further elongated to Lignoceroyl-CoA (C24:0).[6]
The elongation of this compound shows significant tissue-specific activity. For instance, the elongation of 20:0-CoA is highly active in cerebral microsomes, whereas this activity is negligible in liver microsomes, highlighting the importance of this pathway in the brain.[7]
Figure 2: Pathway of this compound elongation to VLCFAs catalyzed by ELOVL1.
Quantitative Data on Fatty Acid Elongation
Quantitative analysis of enzyme kinetics and product formation provides crucial insights into the efficiency and regulation of the this compound elongation pathway. While comprehensive data is often system-specific, studies have provided valuable quantitative comparisons.
| Substrate | Enzyme/System | Product(s) | Key Quantitative Finding | Reference |
| Exogenous this compound (20:0-CoA) | Swine Cerebral Microsomes | 22:0 and 24:0 | Condensation activity was nearly the same as the overall elongation activity, suggesting the condensation step is rate-limiting. | [8] |
| Arachidonic Acid (20:4) | Long-chain acyl-CoA synthetase (Frog Retina) | Arachidonoyl-CoA | Apparent Km: 40 µM; Vmax: 13.3 nmol/min/mg protein. | [9] |
| Stearoyl-CoA (18:0) | Purified human ELOVL7 | 3-keto-eicosanoyl-CoA (20:0) | The purified enzyme was confirmed to be active, converting C18:0-CoA and malonyl-CoA to the C20 product. | [5] |
| This compound (20:0-CoA) | Swine Cerebral Microsomes | Docosanoic acid (22:0) | Both NADPH and NADH were effective cofactors for the elongation. | [7] |
Experimental Protocols
In Vitro Fatty Acid Elongation Assay Using Microsomes
This protocol describes a general method for measuring the elongation of this compound using microsomal fractions, adapted from methodologies described in the literature.[1][3]
1. Preparation of Microsomes: a. Homogenize fresh tissue (e.g., brain cortex) in ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Elongation Reaction: a. Prepare a reaction mixture in a final volume of 200 µL containing:
- 100 mM Potassium Phosphate Buffer (pH 7.4)
- 1-2 mg/mL Microsomal Protein
- 1 mM NADPH and/or 1 mM NADH[7]
- 100 µM Malonyl-CoA (containing a radiolabel, e.g., [14C]malonyl-CoA, for tracking)
- 20 µM this compound (substrate)
- 2 mM ATP
- 5 mM MgCl2 b. Control Reactions: Prepare parallel reactions omitting key components to measure background:
- No NADPH/NADH: To confirm the requirement for reducing equivalents.
- No this compound: To measure the elongation of endogenous fatty acids.
- No Microsomes: To check for non-enzymatic reactions. c. Pre-incubate the mixture for 5 minutes at 37°C. d. Initiate the reaction by adding the substrate, this compound. e. Incubate for 30 minutes at 37°C. f. Stop the reaction by adding 1 mL of 10% (w/v) potassium hydroxide in 80% ethanol.
3. Analysis of Elongation Products: a. Saponify the lipids by heating the terminated reaction mixture at 60°C for 60 minutes. b. Acidify the mixture with concentrated HCl to protonate the fatty acids. c. Extract the fatty acids three times with an organic solvent (e.g., hexane). d. Evaporate the pooled organic phases to dryness under a stream of nitrogen. e. Resuspend the fatty acid residue in a suitable solvent for analysis. f. Analyze the products using radio-gas chromatography (Radio-GC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the radiolabeled elongated fatty acids (e.g., 22:0, 24:0).[3][8]
Figure 3: Experimental workflow for an in vitro fatty acid elongation assay.
Conclusion
This compound is a pivotal substrate in the microsomal fatty acid elongation pathway, serving as the direct precursor for the synthesis of behenic acid (22:0) and subsequently other saturated very-long-chain fatty acids. This process is indispensable for the production of essential structural lipids, particularly sphingolipids, that are highly enriched in the nervous system. The rate-limiting condensation step is governed by the ELOVL family of enzymes, with ELOVL1 playing a key role in the elongation of saturated fatty acyl-CoAs like this compound. The pronounced activity of this pathway in the brain underscores its significance in neural development and function. Further research into the specific regulation and substrate kinetics of the enzymes involved in this compound elongation will deepen our understanding of lipid-related metabolic disorders and may unveil novel targets for therapeutic intervention.
References
- 1. Mammalian Fatty Acid Elongases | Springer Nature Experiments [experiments.springernature.com]
- 2. Fatty acids elongation in the endoplasmic reticulum [mpmp.huji.ac.il]
- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]
- 7. Arachidoyl- and arachidonoyl-CoA elongation mechanism in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between condensation and overall chain elongation of this compound and arachidonoyl-CoA in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Arachidoyl-CoA in Shaping the Sphingolipidome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from structural membrane integrity to complex signaling cascades regulating cell fate. The diversity of sphingolipid function is intricately linked to their molecular structure, particularly the length of the N-acyl chain. Arachidoyl-CoA (C20:0-CoA), a 20-carbon saturated very-long-chain fatty acyl-CoA, serves as a key substrate for the synthesis of a specific subset of sphingolipids, thereby contributing to the complexity and functional specificity of the sphingolipidome. This technical guide provides an in-depth exploration of the function of this compound in sphingolipid metabolism, focusing on the enzymatic machinery, the resulting C20-sphingolipid species, and their physiological and pathological significance. Detailed experimental protocols and quantitative data are presented to facilitate further research in this specialized area of lipid biology.
Introduction to Sphingolipid Metabolism and the Significance of Acyl-Chain Length
Sphingolipid metabolism is a complex network of interconnected pathways that begins with the de novo synthesis of ceramides in the endoplasmic reticulum (ER). This process starts with the condensation of serine and palmitoyl-CoA, leading to the formation of a sphingoid backbone, sphinganine. The subsequent N-acylation of sphinganine by one of six ceramide synthases (CerS) is a crucial step that determines the acyl-chain length of the resulting dihydroceramide, which is then desaturated to form ceramide.[1][2] The acyl-chain length of ceramides and their downstream metabolites, such as sphingomyelin and glycosphingolipids, profoundly influences their biophysical properties and their roles in cellular signaling.[3]
The Role of this compound in Ceramide Synthesis
This compound is a key donor of the 20-carbon arachidoyl group for the synthesis of C20-ceramides and other C20-sphingolipids. This reaction is primarily catalyzed by two specific ceramide synthases: Ceramide Synthase 4 (CerS4) and Ceramide Synthase 2 (CerS2).
Ceramide Synthase 4 (CerS4)
CerS4 exhibits a substrate preference for medium to long-chain acyl-CoAs, with a notable specificity for stearoyl-CoA (C18:0-CoA) and this compound (C20:0-CoA).[1][2] This enzymatic activity leads to the production of C18- and C20-ceramides. The expression of CerS4 is particularly high in the heart, which correlates with the abundance of C20-ceramides in this tissue.[4]
Ceramide Synthase 2 (CerS2)
CerS2 is responsible for the synthesis of very-long-chain ceramides, utilizing acyl-CoAs with chain lengths from C20 to C26.[5][6] While its primary substrates are typically C22- and C24-CoAs, CerS2 also demonstrates activity with this compound.[5] CerS2 is the most ubiquitously expressed CerS isoform, with high levels in the liver, kidney, and brain.[5] The presence of C20-dihydroceramides in tissues with high CerS2 expression, such as the kidney and lung, suggests a significant role for this enzyme in generating the C20-sphingolipid pool.[4]
Signaling Pathways and Functional Significance of C20-Sphingolipids
The incorporation of arachidic acid into sphingolipids influences various cellular processes. While research is ongoing, C20-ceramides have been implicated in several signaling pathways and have been associated with certain pathological conditions.
-
Cell Signaling: Ceramides, in general, are known to be involved in signaling pathways that regulate apoptosis, cell cycle arrest, and cellular stress responses.[7] The specific roles of C20-ceramides in these pathways are an active area of investigation.
-
Disease Association: Altered levels of C20-ceramides have been observed in various diseases. For instance, increased levels of C20-ceramide have been found in the failing human myocardium and in the lower airway epithelium of individuals with advanced cystic fibrosis.[8][9] In obese liver tissue, C20-ceramide levels are significantly higher compared to lean liver tissue.[10] These findings suggest a potential role for C20-sphingolipids in the pathophysiology of these conditions.
Quantitative Data on C20-Ceramides and this compound
The following tables summarize available quantitative data on the levels of C20-ceramides and very-long-chain acyl-CoAs in various biological samples.
| Tissue/Cell Type | C20:0-Ceramide Level (pmol/mg protein) | Reference |
| Mouse Heart | 187.6 ± 106.4 | [4] |
| Human Failing Myocardium | Significantly increased vs. control | [8] |
| Obese Mouse Liver | Significantly higher than lean | [10] |
| Human Lung (Cystic Fibrosis) | Significantly raised vs. control | [9] |
| Cell Line | Total Very-Long-Chain Acyl-CoAs (>C20) (% of total fatty acyl-CoAs) | This compound Level (pmol/10^6 cells) | Reference |
| RAW264.7 | <10% | Not specified | [11] |
| MCF7 | >50% | Not specified | [11] |
Experimental Protocols
Extraction of Very-Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[12][13][14]
Materials:
-
Phosphate buffer (100 mM KH2PO4, pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification columns
-
C18 solid-phase extraction columns
-
HPLC system with UV detector
Procedure:
-
Homogenize flash-frozen tissue samples in ice-cold phosphate buffer using a glass homogenizer.
-
Add 2-propanol to the homogenate and homogenize again.
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
Apply the supernatant to an oligonucleotide purification column to bind the acyl-CoAs.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
Concentrate the eluent under a stream of nitrogen.
-
Further purify and concentrate the acyl-CoAs using a C18 solid-phase extraction column.
-
The purified acyl-CoA fraction is now ready for quantification by HPLC.
In Vitro Ceramide Synthase Assay with this compound
This protocol is based on established ceramide synthase assays.[15][16][17]
Materials:
-
Cell or tissue homogenates expressing CerS2 or CerS4
-
[4,5-³H]Sphinganine
-
This compound (C20:0-CoA)
-
Defatted bovine serum albumin (BSA)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer. Determine the protein concentration.
-
Prepare a reaction mixture containing the reaction buffer, a defined amount of cell/tissue homogenate protein (e.g., 100-150 µg), and defatted BSA (e.g., 20 µM).
-
Add [4,5-³H]sphinganine (e.g., 15 µM) to the reaction mixture.
-
Initiate the reaction by adding this compound (e.g., 50 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Collect the lower organic phase and dry it under nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Separate the radiolabeled dihydroceramide product from the unreacted sphinganine substrate using thin-layer chromatography (TLC).
-
Scrape the TLC band corresponding to dihydroceramide and quantify the radioactivity using a scintillation counter.
Quantification of C20-Ceramides by LC-MS/MS
This protocol outlines the general steps for the quantification of C20-ceramides.[18][19][20][21][22]
Materials:
-
Biological samples (cells, tissues, plasma)
-
Internal standards (e.g., C17:0-ceramide)
-
Solvents for extraction (e.g., chloroform, methanol, isopropanol)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Lipid Extraction:
-
Homogenize tissue samples or lyse cells.
-
Add a known amount of the internal standard (e.g., C17:0-ceramide) to the sample.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or isopropanol:water:ethyl acetate (30:10:60, v/v/v).
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and/or methanol with additives like formic acid or ammonium formate to achieve separation of different ceramide species based on their acyl-chain length and polarity.
-
-
MS/MS Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for C20:0-ceramide (e.g., m/z 594.6 → 264.3) and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a C20:0-ceramide standard.
-
Calculate the concentration of C20:0-ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: De novo synthesis of C20-Ceramide.
Caption: Workflow for C20-Ceramide Quantification.
Conclusion
This compound is a crucial precursor in the synthesis of C20-sphingolipids, a process predominantly mediated by CerS2 and CerS4. The resulting C20-ceramides and their derivatives are increasingly recognized for their roles in cellular signaling and their association with various disease states. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in lipidomics, cell biology, and drug development, fostering further investigation into the precise functions of this important class of sphingolipids. A deeper understanding of the metabolism and function of C20-sphingolipids holds the potential to unveil novel therapeutic targets for a range of human diseases.
References
- 1. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Synthases Expression and Role of Ceramide Synthase-2 in the Lung: Insight from Human Lung Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. cusabio.com [cusabio.com]
- 8. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]
- 9. Ceramide is increased in the lower airway epithelium of people with advanced cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
A Technical Guide to the Cellular Localization of Arachidoyl-CoA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the subcellular locations where arachidonic acid is converted to its activated form, Arachidoyl-CoA. It details the key enzymes, their distribution within the cell, regulatory pathways, and the experimental protocols used for their study.
Introduction: The Significance of this compound
This compound, the activated thioester of arachidonic acid, is a pivotal molecule in cellular lipid metabolism. Its synthesis is the first committed step for the incorporation of arachidonic acid into a wide array of downstream metabolic pathways. These pathways include the synthesis of complex lipids such as phospholipids and triacylglycerols, energy production via β-oxidation, and post-translational modification of proteins.[1][2] The specific subcellular location of this compound synthesis is critical as it dictates the fate of the activated arachidonate, a process known as metabolic channeling.[2][3] Given the role of arachidonic acid metabolites as potent signaling molecules (e.g., eicosanoids), understanding the spatial regulation of its activation is paramount for research in inflammation, cancer, and metabolic diseases.[4][5]
Key Enzymes in this compound Synthesis
The conversion of free arachidonic acid to this compound is catalyzed by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs).[1][6] While several ACSL isoforms exist, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is distinguished by its strong substrate preference for arachidonic acid.[6][7] Other enzymes, such as certain Fatty Acid Transport Proteins (FATPs), also possess acyl-CoA synthetase activity and contribute to the cellular pool of activated fatty acids.[5][8][9]
-
ACSL4: This isozyme is considered the primary catalyst for arachidonate activation.[6] Its expression and activity are linked to various physiological and pathological processes, including ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[10]
-
FATP1 (SLC27A1): While known for mediating fatty acid import across the plasma membrane, FATP1 also has intrinsic acyl-CoA synthetase activity.[8][11] It is involved in channeling fatty acids towards specific metabolic fates like triacylglycerol synthesis or oxidation.[5][8]
Subcellular Localization of this compound Synthesis
The synthesis of this compound is not confined to a single organelle. Instead, the responsible enzymes are strategically distributed across multiple cellular compartments, allowing for localized control over arachidonic acid metabolism.
-
Endoplasmic Reticulum (ER): The ER is a major site for ACSL4 localization.[4][7][10] This positioning is crucial for the synthesis of glycerolipids and the incorporation of arachidonate into phospholipids, which are key components of cellular membranes.[10] Studies in various cancer cell lines have confirmed a localization pattern for ACSL4 that closely follows ER-resident chaperone proteins like calnexin.[7]
-
Mitochondria and Mitochondria-Associated Membranes (MAMs): ACSL4 is also found in mitochondria, particularly at the MAMs—specialized sub-regions of the ER that form close contacts with mitochondria.[6][7][10] This localization is significant for channeling this compound towards mitochondrial β-oxidation for energy production or for its incorporation into mitochondrial phospholipids.[10] FATP1 has also been clearly identified in the outer mitochondrial membrane and the intermembrane space in mouse skeletal muscle.[8][12]
-
Peroxisomes: ACSL4 has been localized to peroxisomes, where it is involved in the β-oxidation of very-long-chain fatty acids and the synthesis of ether lipids.[6][7][10]
-
Other Locations: Evidence also points to the presence of ACSL4 in other organelles, including the Golgi apparatus, endosomes, and lipid droplets, highlighting its diverse roles in cellular lipid trafficking and metabolism.[6][7][13] FATP1 is well-established at the plasma membrane, where it facilitates the uptake of long-chain fatty acids, including arachidonic acid, from the extracellular environment.[8][11]
Quantitative Data on Enzyme Distribution and Activity
Quantifying the distribution of acyl-CoA synthetase activity is essential for understanding the metabolic flux of arachidonic acid. The following table summarizes available quantitative data from subcellular fractionation experiments.
| Enzyme/Activity | Cell/Tissue Type | Organelle/Fraction | Relative Activity/Distribution | Reference(s) |
| Long-chain acyl-CoA synthetase | Retina (Bovine, Rat, Frog) | Microsomal Fraction | ~60% of total activity | [14] |
| Long-chain acyl-CoA synthetase | Retina (Bovine, Rat, Frog) | Rod Outer Segments | 4-7% of total activity | [14] |
| Arachidonoyl-CoA Synthetase | Human Platelets | Membrane Fraction | 2.9 nmol/min/10⁹ platelets | [15] |
| FATP1 Protein | Mouse Gastrocnemius Muscle | Mitochondrial Fraction | Most abundant | [8][12] |
| FATP1 Protein | Mouse Gastrocnemius Muscle | Plasma Membrane Fraction | Detected | [8][12] |
Signaling Pathways and Regulation
The activity and localization of enzymes involved in this compound synthesis are subject to regulation by cellular signaling pathways. This regulation allows cells to dynamically control arachidonic acid metabolism in response to various stimuli.
One key regulatory mechanism involves the phosphorylation of ACSL4. Protein Kinase C βII (PKCβII) can directly phosphorylate ACSL4, leading to its activation and amplifying lipid peroxidation, which can ultimately induce ferroptosis.[10]
Experimental Protocols
Determining the subcellular localization of this compound synthesis relies on a combination of techniques, including subcellular fractionation followed by biochemical assays, and in-situ visualization methods like immunofluorescence microscopy.
Experimental Workflow for Localization Studies
The general workflow involves physically separating cellular compartments or visually tagging the enzyme of interest to determine its location.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACSL4 - Wikipedia [en.wikipedia.org]
- 7. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Transport Protein 1 (FATP1) Localizes in Mitochondria in Mouse Skeletal Muscle and Regulates Lipid and Ketone Body Disposal | PLOS One [journals.plos.org]
- 9. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The role of FATP1 in lipid accumulation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acid transport protein 1 (FATP1) localizes in mitochondria in mouse skeletal muscle and regulates lipid and ketone body disposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcellular - ACSL4 - The Human Protein Atlas [proteinatlas.org]
- 14. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of an arachidonoyl coenzyme A synthetase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Degradation of Arachidoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidoyl-CoA, a 20-carbon saturated very-long-chain fatty acyl-CoA, is a key metabolic intermediate. Its degradation is crucial for maintaining cellular lipid homeostasis and energy balance. This technical guide provides an in-depth overview of the enzymatic pathways responsible for the breakdown of this compound, focusing on the core enzymes, their kinetics, and regulatory mechanisms. Detailed experimental protocols for assessing enzyme activity and visually descriptive signaling and metabolic pathway diagrams are included to facilitate further research and drug development efforts targeting lipid metabolism.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their CoA esters, such as this compound (C20:0-CoA), play vital roles in various cellular processes. The catabolism of these molecules is essential to prevent their accumulation, which can lead to cellular toxicity and is associated with several metabolic disorders. The degradation of this compound is a multi-step process primarily occurring within two cellular compartments: the peroxisomes and the mitochondria. This guide will dissect the enzymatic machinery in both organelles that collaboratively ensure the complete oxidation of this compound.
The Dual-Pathway Degradation of this compound
The breakdown of the long carbon chain of this compound is initiated in the peroxisomes, which are specialized for the initial oxidation of VLCFAs. The resulting chain-shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA via the canonical beta-oxidation pathway.
Peroxisomal Beta-Oxidation: The Initial Truncation
Peroxisomes handle the initial, and often rate-limiting, steps of VLCFA degradation. The key enzymes involved are:
-
Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the alpha and beta carbons of this compound. Unlike its mitochondrial counterparts, ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).
-
D-Bifunctional Protein (DBP): This multifunctional enzyme possesses two distinct activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond created by ACOX1 and then oxidizes the resulting hydroxyl group.
-
Peroxisomal 3-ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in the case of this compound, Stearoyl-CoA or C18:0-CoA).
This cycle repeats until the acyl-CoA chain is sufficiently shortened to be a suitable substrate for mitochondrial beta-oxidation.
Mitochondrial Beta-Oxidation: The Powerhouse of Degradation
Once shortened in the peroxisomes, the resulting acyl-CoAs are transported to the mitochondria for complete oxidation. The key enzymatic players in this pathway are:
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): As the first enzyme in the mitochondrial beta-oxidation of long-chain fatty acids, VLCAD is active on substrates with chain lengths from C12 to C24.
-
Mitochondrial Trifunctional Protein (MTP): This protein complex, located in the inner mitochondrial membrane, houses the next three enzymatic activities for long-chain substrates:
-
Long-chain enoyl-CoA hydratase
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase
-
Long-chain 3-ketoacyl-CoA thiolase
-
-
Medium- and Short-Chain Specific Enzymes: As the fatty acyl chain is progressively shortened, a series of soluble enzymes in the mitochondrial matrix with specificity for medium and short-chain acyl-CoAs take over to complete the degradation to acetyl-CoA.
Quantitative Data on Key Enzymes
Quantifying the kinetic parameters of the enzymes involved in this compound degradation is crucial for understanding the pathway's efficiency and for developing targeted therapeutics. While specific data for this compound as a substrate is limited, the following tables summarize available data for very-long-chain fatty acyl-CoAs, providing a strong basis for understanding their activity on C20:0-CoA.
Disclaimer: The kinetic parameters for this compound are largely extrapolated from studies on similar very-long-chain fatty acyl-CoAs, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), due to a lack of direct experimental data for C20:0-CoA in the literature.
Table 1: Key Enzymes in Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acyl-CoAs
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Cellular Localization |
| Acyl-CoA Oxidase 1 (ACOX1) | C16:0-CoA, C18:0-CoA | ~10-20 | ~50-150 | 8.0-8.5 | Peroxisome |
| D-Bifunctional Protein (DBP) | C16-enoyl-CoA, C18-enoyl-CoA | ~5-15 | ~100-300 | 7.5-8.5 | Peroxisome |
| Peroxisomal 3-ketoacyl-CoA Thiolase | C16-ketoacyl-CoA, C18-ketoacyl-CoA | ~2-10 | ~200-500 | 8.0-9.0 | Peroxisome |
Table 2: Key Enzymes in Mitochondrial Beta-Oxidation of Very-Long-Chain Fatty Acyl-CoAs
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Cellular Localization |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C16:0-CoA, C18:0-CoA | ~1-5 | ~20-80 | 7.0-7.5 | Inner Mitochondrial Membrane |
| Mitochondrial Trifunctional Protein (MTP) - Hydratase | C16-enoyl-CoA | ~2-8 | ~500-1500 | 7.5-8.5 | Inner Mitochondrial Membrane |
| Mitochondrial Trifunctional Protein (MTP) - Dehydrogenase | C16-hydroxyacyl-CoA | ~1-5 | ~100-400 | 8.5-9.5 | Inner Mitochondrial Membrane |
| Mitochondrial Trifunctional Protein (MTP) - Thiolase | C16-ketoacyl-CoA | ~1-4 | ~300-1000 | 8.0-9.0 | Inner Mitochondrial Membrane |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme activity. The following are representative protocols for key enzymes in this compound degradation.
Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity
This spectrophotometric assay measures the reduction of a specific electron acceptor, ferricenium hexafluorophosphate, coupled to the oxidation of the acyl-CoA substrate by VLCAD.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
Triton X-100 (0.2% v/v)
-
EDTA (0.1 mM)
-
Ferricenium hexafluorophosphate (150 µM)
-
This compound (or other long-chain acyl-CoA) (100 µM)
-
Mitochondrial extract or purified VLCAD
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, Triton X-100, EDTA, and ferricenium hexafluorophosphate.
-
Add the mitochondrial extract or purified enzyme to the reaction mixture and incubate for 2 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the decrease in absorbance at 300 nm for 5 minutes, recording readings every 30 seconds. The decrease in absorbance corresponds to the reduction of ferricenium.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.
Assay for Acyl-CoA Oxidase (ACOX1) Activity
This fluorometric assay measures the production of hydrogen peroxide by ACOX1, which is coupled to the oxidation of a fluorogenic substrate by horseradish peroxidase.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
FAD (20 µM)
-
Horseradish peroxidase (10 U/mL)
-
Amplex® Red reagent (or similar fluorogenic substrate) (50 µM)
-
This compound (or other long-chain acyl-CoA) (50 µM)
-
Peroxisomal extract or purified ACOX1
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, FAD, horseradish peroxidase, and Amplex® Red.
-
Add the peroxisomal extract or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 571 nm excitation and 585 nm emission for Amplex® Red) over time.
-
Generate a standard curve using known concentrations of hydrogen peroxide to quantify the rate of H₂O₂ production and, consequently, the ACOX1 activity.
Coupled Spectrophotometric Assay for Mitochondrial Trifunctional Protein (MTP) Activities
The activities of the three enzymes of the MTP complex can be measured in a coupled assay that monitors the production of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NAD⁺ (1 mM)
-
Coenzyme A (0.1 mM)
-
Long-chain enoyl-CoA substrate (e.g., hexadecenoyl-CoA) (50 µM)
-
Mitochondrial extract or purified MTP
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺.
-
Add the mitochondrial extract or purified MTP and incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding the enoyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH by the 3-hydroxyacyl-CoA dehydrogenase activity.
-
To measure the thiolase activity, include Coenzyme A in the initial reaction mixture. The cleavage of the 3-ketoacyl-CoA will regenerate the acyl-CoA, allowing for continuous cycling and a sustained rate of NADH production. The difference in the rate of NADH production with and without Coenzyme A can be used to determine the thiolase activity.
Visualization of Pathways and Workflows
Metabolic Pathway for this compound Degradation
Caption: Overview of this compound degradation via peroxisomal and mitochondrial beta-oxidation.
Experimental Workflow for Enzyme Activity Assays
Caption: General experimental workflow for determining enzyme activity from biological samples.
PPARα Signaling Pathway in VLCFA Degradation
Caption: Transcriptional regulation of key VLCFA degradation enzymes by PPARα.
Regulation of this compound Degradation
The intricate process of this compound degradation is tightly regulated to meet the cell's energy demands and prevent the toxic accumulation of VLCFAs.
Transcriptional Regulation
The primary regulators of the genes encoding VLCFA degradation enzymes are the Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARα .[1][2] PPARα is a nuclear receptor that, upon activation by fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including ACOX1 and ACADVL (the gene encoding VLCAD).[1][4] This binding initiates the transcription of these genes, leading to increased synthesis of the respective enzymes and thereby enhancing the cell's capacity to degrade VLCFAs.
Allosteric Regulation
The activity of the beta-oxidation enzymes is also subject to allosteric regulation by metabolic intermediates. High ratios of NADH/NAD⁺ and acetyl-CoA/CoA can inhibit the dehydrogenase and thiolase enzymes, respectively.[5] This feedback mechanism ensures that the rate of beta-oxidation is coupled to the cell's energy status and the capacity of the citric acid cycle to process acetyl-CoA.
Conclusion
The degradation of this compound is a complex and highly regulated process that relies on the coordinated action of enzymes in both the peroxisomes and mitochondria. A thorough understanding of these pathways, the kinetics of the involved enzymes, and their regulatory mechanisms is paramount for the development of novel therapeutic strategies for a range of metabolic diseases. This guide provides a foundational framework for researchers and drug development professionals to further explore this critical area of lipid metabolism.
References
- 1. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Arachidoyl-CoA in the Synthesis of Very-Long-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in numerous physiological processes, including membrane structure, cell signaling, and energy storage. The synthesis of these critical molecules occurs primarily in the endoplasmic reticulum through a cyclical elongation process. Arachidoyl-CoA (C20:0-CoA), a saturated 20-carbon fatty acyl-CoA, serves as a key precursor in the production of saturated VLCFAs, such as behenic acid (C22:0), lignoceric acid (C24:0), and cerotic acid (C26:0). Dysregulation of VLCFA metabolism, often linked to impaired elongation or degradation, is associated with severe inherited disorders like X-linked adrenoleukodystrophy (X-ALD).[1][2][3] This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to VLCFAs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.
The Fatty Acid Elongation Cycle
The elongation of fatty acids in the endoplasmic reticulum is a four-step process that adds two carbon units from malonyl-CoA to an existing acyl-CoA chain.[4][5] This cycle is catalyzed by a multienzyme complex known as the elongase system.
The four key reactions are:
-
Condensation: This is the initial and rate-limiting step, catalyzed by a family of enzymes called fatty acid elongases (ELOVLs in mammals).[6] A β-ketoacyl-CoA is formed by the condensation of an acyl-CoA (in this case, this compound) with malonyl-CoA.
-
Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KAR), utilizing NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA by a β-hydroxyacyl-CoA dehydratase (HACD), forming a trans-2,3-enoyl-CoA.
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.[7]
This newly formed acyl-CoA can then serve as a substrate for further rounds of elongation.
Key Enzymes: The ELOVL Family
In mammals, seven distinct fatty acid elongases (ELOVL1-7) have been identified, each exhibiting substrate specificity for fatty acyl-CoAs of varying chain lengths and degrees of saturation.[8][9] ELOVL1 is the primary elongase responsible for the synthesis of saturated VLCFAs.[3] It displays high activity towards saturated and monounsaturated C20- and C22-CoAs.[1][8] ELOVL3 and ELOVL7 can also elongate C18:0-CoA and show some activity towards longer chain saturated fatty acids, but ELOVL1 is considered the most potent elongase for C22:0, C24:0, and C26:0-CoA substrates.[1]
Quantitative Data on this compound Elongation
The substrate specificity of the ELOVL enzymes has been characterized through in vitro analyses, providing quantitative insights into their activity with this compound.
| Enzyme | Substrate | Relative Activity (%)* | Product(s) | Reference |
| ELOVL1 | C18:0-CoA | 100 | C20:0, C22:0, C24:0 | [1] |
| C20:0-CoA | ~150 | C22:0, C24:0, C26:0 | [1] | |
| C22:0-CoA | ~200 | C24:0, C26:0 | [1] | |
| C24:0-CoA | ~120 | C26:0, C28:0 | [1] | |
| C26:0-CoA | ~80 | C28:0, C30:0 | [1] | |
| ELOVL3 | C18:0-CoA | 100 | C20:0, C22:0 | [1] |
| C20:0-CoA | ~50 | C22:0 | [1] | |
| C22:0-CoA | ~20 | C24:0 | [1] | |
| ELOVL7 | C18:0-CoA | 100 | C20:0, C22:0 | [1] |
| C20:0-CoA | ~30 | C22:0 | [1] | |
| C22:0-CoA | ~10 | C24:0 | [1] |
*Relative activity is expressed as a percentage of the activity with C18:0-CoA for each respective enzyme, as reported in the cited literature. Values are approximate and intended for comparative purposes.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay Using Microsomes
This protocol describes a general method for measuring the elongation of this compound in microsomal preparations, which are enriched in the enzymes of the fatty acid elongation system.[10][11]
Materials:
-
Liver microsomes (from rat, mouse, or human)
-
This compound (C20:0-CoA)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Bovine serum albumin (BSA), fatty acid-free
-
Potassium phosphate buffer (pH 7.4)
-
Reaction tubes
-
Water bath or incubator at 37°C
-
5 M KOH in 10% methanol
-
5 M HCl
-
Hexane/acetic acid (98:2, v/v)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixture: In a microfuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, NADPH, and this compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the microsomal protein to the pre-warmed reaction mixture. Start the reaction by adding [2-¹⁴C]Malonyl-CoA. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle agitation.
-
Termination and Saponification: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Incubate at 65°C for 1 hour to hydrolyze the acyl-CoA esters to free fatty acids.
-
Acidification: Acidify the reaction mixture by adding 100 µL of 5 M HCl.
-
Extraction of Fatty Acids: Add 750 µL of hexane/acetic acid (98:2, v/v) to the tube, vortex vigorously for 1 minute, and then centrifuge to separate the phases.
-
Quantification: Transfer the upper organic phase containing the radiolabeled elongated fatty acids to a scintillation vial. Evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of total VLCFA content in biological samples.[12][13][14]
Materials:
-
Biological sample (e.g., plasma, cultured cells, tissues)
-
Internal standards (e.g., deuterated C23:0 or C25:0)
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl
-
BF₃-methanol or HCl-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction:
-
Homogenize the sample in chloroform/methanol (2:1, v/v).
-
Add the internal standard.
-
Add 0.9% NaCl to induce phase separation.
-
Vortex and centrifuge.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in a known volume of methanolic base (e.g., 0.5 M KOH in methanol) and heat to saponify the fatty acids from complex lipids.
-
Add a methylating agent (e.g., BF₃-methanol or HCl-methanol) and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Add water and hexane to the reaction tube.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to concentrate the FAMEs.
-
-
GC-MS Analysis:
-
Reconstitute the FAMEs in a small volume of hexane.
-
Inject an aliquot into the GC-MS system.
-
Separate the FAMEs on the capillary column using a suitable temperature program.
-
Identify and quantify the individual FAMEs based on their retention times and mass spectra, comparing them to known standards and the internal standard.
-
Conclusion
This compound is a pivotal substrate in the biosynthesis of saturated very-long-chain fatty acids. The enzymatic machinery, particularly the ELOVL1 elongase, efficiently catalyzes the conversion of this compound to behenoyl-CoA and subsequently to longer-chain fatty acids. Understanding the quantitative aspects of this process and the methodologies to study it are essential for researchers in the fields of lipid metabolism and related diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and conducting experiments aimed at elucidating the intricacies of VLCFA synthesis and for the development of therapeutic strategies for disorders associated with its dysregulation.
References
- 1. pnas.org [pnas.org]
- 2. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of ELOVL1 in very long‐chain fatty acid homeostasis and X‐linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]
- 4. biomolther.org [biomolther.org]
- 5. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Arachidoyl-CoA in the Brain: A Technical Guide
Abstract
Arachidoyl-CoA, the activated form of arachidic acid (20:0), is a pivotal molecule in the lipid biochemistry of the central nervous system (CNS). As a very-long-chain saturated fatty acyl-CoA, it serves as a critical substrate for the synthesis of even longer fatty acids and complex sphingolipids, which are indispensable for neuronal structure and function. This technical guide provides an in-depth examination of the synthesis, metabolism, and multifaceted biological roles of this compound in the brain. We detail its enzymatic synthesis via the ELOVL family of elongases, its incorporation into vital structural lipids of myelin and neuronal membranes, and its function as a precursor for signaling molecules. Furthermore, this document outlines the profound implications of dysregulated this compound metabolism in severe neurological disorders, such as X-linked Adrenoleukodystrophy (X-ALD) and spinocerebellar ataxia. Quantitative data from key studies are summarized, and detailed experimental protocols for the analysis of this compound and its related enzymes are provided to support researchers, scientists, and drug development professionals in this field.
Introduction
The brain is characterized by its exceptionally high lipid content and unique fatty acid composition. Among these lipids, very-long-chain fatty acids (VLCFAs), defined as those having 20 or more carbons, play indispensable roles. This compound (20:0-CoA) is the coenzyme A thioester of arachidic acid, a 20-carbon saturated fatty acid. Its significance in the brain stems not from its abundance as a free molecule but from its position as a key metabolic intermediate. It is the product of fatty acid elongation and, crucially, the precursor for the synthesis of longer VLCFAs (≥C22) and VLCFA-containing sphingolipids. These complex lipids are integral to the biophysical properties of neuronal membranes, the structural integrity of the myelin sheath, and the regulation of synaptic functions. Dysregulation of this compound metabolism is linked to catastrophic neurological diseases, underscoring its importance in maintaining CNS homeostasis.
Synthesis and Metabolism of this compound
The concentration and utilization of this compound are tightly regulated through a coordinated series of enzymatic reactions primarily located in the endoplasmic reticulum.
Synthesis Pathway
This compound is synthesized through the fatty acid elongation cycle, a four-step process that adds two-carbon units to a pre-existing acyl-CoA chain. The rate-limiting step is the initial condensation reaction catalyzed by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes.[1] Specifically, this compound is formed from Stearoyl-CoA (18:0-CoA).
The key enzyme in the brain responsible for elongating fatty acyl chains to C20 and beyond is ELOVL4.[2][3] ELOVL4 is highly expressed in specific brain regions and is essential for the production of VLC-SFA (Very Long-Chain Saturated Fatty Acids) that are incorporated into sphingolipids.[1][2] Mutations in the ELOVL4 gene cause severe neurological diseases, highlighting its critical role.[1][3]
Metabolic Fates
Once synthesized, this compound is not a terminal product but is rapidly channeled into several key metabolic pathways:
-
Further Elongation: this compound serves as the substrate for further elongation cycles, also mediated by ELOVL enzymes, to produce behenoyl-CoA (22:0-CoA), lignoceroyl-CoA (24:0-CoA), and cerotoyl-CoA (26:0-CoA). These VLCFAs are crucial for specific biological functions.
-
Sphingolipid Synthesis: this compound is a substrate for ceramide synthases (CERS). This enzyme incorporates the arachidoyl chain into a ceramide backbone, forming N-arachidoyl-sphingosine. Ceramides are the central hub of sphingolipid metabolism, giving rise to essential myelin components like sphingomyelin and galactosylceramides, as well as complex gangliosides vital for cell signaling.[4][5][6]
-
Peroxisomal β-Oxidation: While most fatty acid oxidation occurs in mitochondria, VLCFAs are exclusively chain-shortened via β-oxidation within peroxisomes.[7] Defects in this pathway lead to the toxic accumulation of VLCFAs, as seen in X-linked Adrenoleukodystrophy.[7][8]
Biological Roles in the Brain
This compound and its downstream VLCFA products are fundamental to brain structure and function.
Structural Component of Neural Membranes
VLCFAs derived from this compound are preferentially incorporated into sphingolipids.[2] These lipids, along with cholesterol, are the primary constituents of lipid rafts—specialized microdomains within the plasma membrane that serve as platforms for signal transduction. The long, saturated acyl chains of these sphingolipids promote tight packing, which is essential for the function of receptors and ion channels concentrated in these rafts.[4][6]
Myelin Sheath Integrity
Myelin is a multi-layered membrane sheath produced by oligodendrocytes in the CNS that is exceptionally rich in lipids, particularly VLCFA-containing sphingolipids and plasmalogens.[9][10] These lipids provide the dense, hydrophobic environment necessary to insulate axons, thereby facilitating rapid saltatory conduction of nerve impulses. The synthesis of VLCFAs from precursors like this compound is critical for the proper formation, compaction, and long-term maintenance of the myelin sheath.[9]
Precursor to Signaling Molecules
This compound is a precursor for N-arachidoyl ceramide, a central molecule in the synthesis of all complex sphingolipids.[5] Beyond their structural role, ceramides and their metabolites (e.g., sphingosine-1-phosphate) are potent signaling molecules that regulate critical cellular processes, including proliferation, apoptosis, and inflammatory responses within the brain.[6]
Regulation of Synaptic Function
Recent evidence indicates that VLC-SFAs, the products of ELOVL4, are enriched in synaptic vesicle membranes.[1][2] Their unique biophysical properties appear to regulate the kinetics of vesicular exocytosis and neurotransmitter release, suggesting a direct role for this compound-derived lipids in modulating synaptic transmission.[1]
Quantitative Data
Direct quantification of this compound in the brain is technically challenging and not widely reported. However, data from related enzymatic activities and the relative abundance of other acyl-CoAs provide valuable context.
Table 1: Kinetic Properties of Arachidonoyl-CoA Synthetase in Rat Brain Microsomes Note: This enzyme activates arachidonic acid (20:4), but its high activity demonstrates the brain's capacity for activating long-chain fatty acids. The enzyme also shows activity towards other long-chain fatty acids.
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| Arachidonic Acid | 36 | 32.4 | [11] |
| ATP | 154 | - | [11] |
| Coenzyme A | 8 | - | [11] |
| MgCl₂ | 182 | - | [11] |
Table 2: Relative Abundance of Major Acyl-CoA Species in Mouse Brain This table illustrates that while polyunsaturated acyl-CoAs are prominent, saturated forms like Palmitoyl-CoA (16:0) and Stearoyl-CoA (18:0), the precursors to this compound, are also highly abundant.
| Acyl-CoA Species | Predominant Form in Brain | Relative Abundance | Reference |
| C16:0 (Palmitoyl-CoA) | Saturated | High | [12] |
| C18:0 (Stearoyl-CoA) | Saturated | High | [12] |
| C18:1 (Oleoyl-CoA) | Monounsaturated | High | [12] |
| C20:4 (Arachidonoyl-CoA) | Polyunsaturated | High | [12] |
| C22:6 (DHA-CoA) | Polyunsaturated | High | [12] |
Table 3: Endogenous Levels of Arachidonic Acid-Derived Metabolites in Control Mouse Brain These N-arachidonoyl amino acids are derived from the polyunsaturated arachidonic acid (20:4), not saturated arachidic acid (20:0). This data is included to demonstrate modern LC-MS/MS capabilities for quantifying related lipid molecules in brain tissue.
| Analyte | Concentration (pmol/g tissue) | Reference |
| N-arachidonoylethanolamide (AEA) | 8.5 ± 0.9 | [13] |
| N-arachidonoyl glycine (NAGly) | 13.1 ± 2.1 | [13] |
| N-arachidonoyl GABA (NAGABA) | 5.3 ± 0.8 | [13] |
| N-arachidonoyl serine (NASer) | 3.1 ± 0.5 | [13] |
| N-arachidonoyl alanine (NAAla) | 9.7 ± 1.9 | [13] |
Association with Neurological Disorders
The critical roles of this compound are highlighted by the severe pathologies that arise from defects in its metabolic network.
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein (ALDP).[7][14] This protein is responsible for importing VLC-acyl-CoAs, including those derived from this compound, into the peroxisome for degradation.[8][15] The failure to catabolize these molecules leads to their toxic accumulation in tissues, most notably in the myelin of the CNS and the adrenal cortex.[7] This buildup disrupts membrane integrity and triggers a destructive inflammatory response, causing progressive demyelination, neurological decline, and adrenal insufficiency.[15][16]
ELOVL4-Related Diseases
Mutations in ELOVL4, the gene encoding the key elongase for VLCFA synthesis, are directly linked to autosomal dominant neurodegenerative disorders.[1][3]
-
Spinocerebellar Ataxia-34 (SCA34): Caused by heterozygous mutations in ELOVL4, this disorder is characterized by gait ataxia, dysarthria, and cerebellar atrophy, often accompanied by skin abnormalities.[2][3] This highlights the essential role of ELOVL4-derived VLCFAs in maintaining cerebellar function.
-
Stargardt-like Macular Dystrophy (STGD3): Certain mutations in ELOVL4 lead to this form of early-onset macular degeneration, resulting from the loss of photoreceptor cells in the retina, where ELOVL4 is also highly expressed.[1][3][17]
Experimental Protocols
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound from brain tissue samples.
1. Brain Tissue Homogenization: a. Rapidly dissect the brain region of interest and immediately freeze in liquid nitrogen to halt metabolic activity. b. Weigh the frozen tissue (typically 10-50 mg). c. Homogenize the tissue in 10 volumes of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., C17:0-CoA or a deuterated analog). A bead-based homogenizer is recommended to ensure complete disruption.
2. Lipid Extraction: a. Perform a modified Bligh-Dyer or Folch extraction to separate lipids from the aqueous phase. b. Add chloroform and water (or an acidic solution to improve recovery) to the homogenate to induce phase separation. c. Vortex thoroughly and centrifuge at low speed (~2,000 x g) for 10 minutes at 4°C. d. Carefully collect the lower organic phase containing the lipids, including acyl-CoAs. e. Dry the organic phase completely under a stream of nitrogen gas.
3. Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in a suitable injection solvent, such as 90:10 methanol:water with 0.1% formic acid. b. Centrifuge the reconstituted sample at high speed (~15,000 x g) for 10 minutes to pellet any insoluble debris. c. Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis: a. Liquid Chromatography (LC): Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for separation.
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid.
- Run a gradient from ~50% B to 100% B over 10-15 minutes to elute the acyl-CoAs. b. Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
- Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment generated after collision-induced dissociation (e.g., the fragment corresponding to the acyl-CoA moiety after loss of the fatty acyl chain).
- Quantification: Generate a standard curve using synthetic this compound of known concentrations. Quantify the endogenous levels in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.
// Nodes
Start [label="Brain Tissue Sample\n(Flash Frozen)", fillcolor="#FFFFFF"];
Homogenize [label="1. Homogenization\n(Solvent + Internal Std)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Extract [label="2. Lipid Extraction\n(Bligh-Dyer / Folch)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dry [label="3. Solvent Evaporation\n(Under Nitrogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reconstitute [label="4. Reconstitution\n(Injection Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LC_MS [label="5. LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="6. Data Analysis\n(Quantification vs. Std Curve)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Start -> Homogenize;
Homogenize -> Extract;
Extract -> Dry;
Dry -> Reconstitute;
Reconstitute -> LC_MS;
LC_MS -> Data;
}
Acyl-CoA Synthetase (ACS) Activity Assay
This fluorometric assay measures the activity of enzymes that produce this compound from arachidic acid. It is based on the principle that the product, Acyl-CoA, is used in subsequent enzymatic reactions to generate a quantifiable fluorescent signal. This protocol is adapted from commercially available kits.[18][19]
1. Reagent Preparation: a. Assay Buffer: Prepare the provided buffer (e.g., Tris or HEPES-based, pH ~7.5). b. Substrate Mix: Prepare a solution containing Arachidic Acid (the substrate), ATP, and Coenzyme A. c. Enzyme Mix: Reconstitute the enzyme mix, which contains enzymes that will process the Acyl-CoA product. d. Developer Mix: Reconstitute the developer, which links the enzymatic reactions to the probe. e. Probe: Prepare the fluorescent probe (e.g., OxiRed™), which reacts with an intermediate to produce fluorescence. f. Standard: Prepare a dilution series of a known standard (e.g., H₂O₂ or a stable Acyl-CoA analog) to generate a standard curve.
2. Sample Preparation: a. Homogenize brain tissue (~10 mg) or cells in ice-cold Assay Buffer. b. Centrifuge at 10,000 x g for 15 minutes at 4°C. c. Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate (e.g., using a BCA assay).
3. Assay Procedure: a. Standard Curve: Add the prepared standards to separate wells of a 96-well black microplate. Adjust the volume to 50 µL with Assay Buffer. b. Sample Wells: Add 2-20 µL of sample lysate to the wells. c. Background Control: For each sample, prepare a parallel well that will not receive the arachidic acid substrate to measure background fluorescence. d. Adjust the volume in all sample and background wells to 50 µL with Assay Buffer. e. Reaction Mix Preparation: For the number of wells required, prepare a master mix containing Assay Buffer, Substrate Mix, Enzyme Mix, Developer Mix, and Probe. f. Reaction Initiation: Add 50 µL of the Reaction Mix to each standard and sample well. For background wells, add a mix lacking the arachidic acid substrate. g. Measurement: Immediately begin measuring fluorescence in a microplate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
4. Calculation: a. Calculate the rate of fluorescence increase (ΔRFU/min) for each well. b. Subtract the rate of the background control from the corresponding sample rate. c. Compare the net rate of the sample to the standard curve to determine the amount of product generated per minute. d. Normalize the activity to the amount of protein in the sample lysate (e.g., in nmol/min/mg or mU/mg).
Conclusion and Future Directions
This compound stands as a central, albeit transient, metabolite in the complex lipid landscape of the brain. Its role extends far beyond that of a simple fatty acid, acting as an essential building block for the VLCFAs and sphingolipids that define the structure of myelin, regulate the function of neuronal membranes, and participate in critical signaling cascades. The devastating neurological consequences of errors in its synthesis or degradation pathways, as seen in X-ALD and SCA34, unequivocally establish its biological significance.
Future research should focus on developing more robust and accessible methods for the direct and precise quantification of this compound and other VLC-acyl-CoAs in discrete brain regions and cell types. Elucidating the specific regulatory mechanisms that control the flux of this compound into either elongation or sphingolipid synthesis pathways will provide deeper insights into brain lipid homeostasis. Ultimately, a more complete understanding of this compound metabolism will pave the way for novel therapeutic strategies targeting the array of debilitating neurological disorders linked to its dysregulation.
References
- 1. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELOVL4 - Wikipedia [en.wikipedia.org]
- 4. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sphingolipid metabolism in brain insulin resistance and neurological diseases [frontiersin.org]
- 7. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 8. X-linked adrenoleukodystrophy: role of very long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myelin lipid metabolism and its role in myelination and myelin maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. childrenshospital.org [childrenshospital.org]
- 15. X-linked adrenoleukodystrophy: clinical, metabolic, genetic and pathophysiological aspects · Pediatric Palliative Care Library [pedpalascnetlibrary.omeka.net]
- 16. X-Linked Adrenoleukodystrophy | Choose the Right Test [arupconsult.com]
- 17. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]
- 18. abcam.cn [abcam.cn]
- 19. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
The Discovery and Initial Characterization of Arachidoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidoyl-CoA is the coenzyme A thioester of arachidic acid, a 20-carbon saturated fatty acid. As a very-long-chain fatty acyl-CoA, it serves as a key metabolic intermediate, particularly in the elongation of fatty acids to produce even longer chains, which are crucial components of sphingolipids and other complex lipids in tissues such as the brain. While the initial discovery and characterization of enzymes involved in fatty acid metabolism often focused on the more biologically active unsaturated counterpart, arachidonoyl-CoA, the study of long-chain acyl-CoA synthetases has provided a foundational understanding of the synthesis and processing of saturated fatty acyl-CoAs like this compound. This guide provides an in-depth overview of the discovery, initial characterization, and metabolic fate of this compound, along with the experimental protocols used in these seminal studies.
Discovery of Long-Chain Acyl-CoA Synthetases
The journey to understanding this compound begins with the broader discovery of how fatty acids are activated for metabolism. Early research established that fatty acids must be converted to their coenzyme A (CoA) thioesters to participate in metabolic pathways. A pivotal moment in this field was the discovery that cells contain multiple long-chain acyl-CoA synthetases with differing substrate specificities.
In 1982, Wilson, Prescott, and Majerus published a landmark paper on the discovery of two distinct long-chain acyl-CoA synthetases in human platelets.[1] One of these enzymes showed broad specificity for a range of fatty acids, similar to previously studied synthetases. The other, however, was found to be highly specific for arachidonic acid, the precursor to prostaglandins.[1] This discovery was crucial as it demonstrated that specific enzymes could be dedicated to the metabolism of particular fatty acids, suggesting a mechanism for channeling these molecules into distinct metabolic pathways. While this particular study focused on arachidonoyl-CoA, the characterization of these enzymes laid the groundwork for understanding how other long-chain fatty acids, including arachidic acid, are activated.
Initial Characterization of this compound Synthesizing Enzymes
The enzymes responsible for the synthesis of this compound are long-chain acyl-CoA synthetases (ACSL). These enzymes catalyze the ATP-dependent formation of a thioester bond between the carboxyl group of a fatty acid and the sulfhydryl group of coenzyme A. The initial characterization of these enzymes in various tissues provided key insights into their function and regulation.
Biochemical and Kinetic Properties
Studies in different tissues, including brain and retina, have elucidated the kinetic properties of long-chain acyl-CoA synthetases that act on 20-carbon fatty acids. These enzymes exhibit specific requirements for ATP, CoA, and magnesium ions for their activity. The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined for various substrates and cofactors, providing a quantitative measure of enzyme performance.
| Tissue/Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Reference |
| Human Platelets | Arachidonic Acid | 30 | 2.9 | 8.0 | [1] |
| Human Platelets | ATP | 500 | - | 8.0 | [1] |
| Human Platelets | CoA | 130 | - | 8.0 | [1] |
| Human Platelets | Mg2+ | 2500 | - | 8.0 | [1] |
| Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | 8.5 | [2] |
| Rat Brain Microsomes | ATP | 154 | - | 8.5 | [2] |
| Rat Brain Microsomes | CoA | 8 | - | 8.5 | [2] |
| Rat Brain Microsomes | MgCl2 | 182 | - | 8.5 | [2] |
| Retina (various species) | Arachidonic Acid | 40 | 13.3 | - | [3][4] |
| Retina (various species) | ATP | 270 | - | - | [3][4] |
| Retina (various species) | CoA | 3.7 | - | - | [3][4] |
| Murine T Lymphocytes | Arachidonic Acid | 15 ± 3 | 13 ± 2 | - | [5] |
Metabolism of this compound
Once formed, this compound can enter several metabolic pathways. However, its primary and most well-characterized fate is elongation to form longer-chain saturated fatty acids.
Fatty Acid Elongation
The elongation of very-long-chain fatty acids is a critical process, especially in the brain, for the synthesis of complex lipids such as sphingolipids. Research on swine cerebral microsomes has demonstrated the active elongation of this compound (20:0-CoA).[6][7] This process involves a series of reactions that add two-carbon units from malonyl-CoA to the fatty acyl chain. The elongation of this compound was found to be significantly more active in cerebral microsomes compared to liver microsomes, highlighting the tissue-specific importance of this pathway.[6] Both NADPH and NADH can serve as reductants in this process.[6] Studies using deuterium-labeled water have confirmed the incorporation of hydrogen atoms from NADPH during the elongation of this compound, elucidating the reaction mechanism.[6]
Experimental Protocols
The initial characterization of this compound and its metabolizing enzymes relied on the development of specific and sensitive assay methods.
Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity
A common method for measuring the activity of long-chain acyl-CoA synthetases is a radiometric assay.[8]
Principle: This assay quantifies the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA. The product, being more polar than the free fatty acid, can be separated and quantified.
Detailed Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), ATP, coenzyme A, magnesium chloride, and a radiolabeled fatty acid (e.g., [1-14C]arachidic acid) bound to bovine serum albumin (BSA).
-
Enzyme Preparation: Use a crude membrane preparation, such as platelet membranes or brain microsomes, as the source of the enzyme.[1][2]
-
Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the pre-warmed reaction mixture. Incubate at a controlled temperature (e.g., 37°C) for a specific time period.
-
Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid) to protonate the unreacted fatty acids.
-
Phase Separation: Add water and heptane to the mixture and vortex to separate the aqueous and organic phases. The unreacted, less polar fatty acid will partition into the upper organic (heptane) phase, while the more polar acyl-CoA product will remain in the lower aqueous phase.
-
Quantification: Take an aliquot of the lower aqueous phase and measure the radioactivity using a scintillation counter.
-
Calculation: The amount of acyl-CoA formed is calculated based on the specific activity of the radiolabeled fatty acid and the measured radioactivity.
Extraction and Quantification of Long-Chain Acyl-CoAs from Tissues
The development of liquid chromatography-mass spectrometry (LC-MS/MS) methods has enabled the sensitive and specific quantification of various acyl-CoA species from biological samples.[9][10]
Principle: This method involves the extraction of acyl-CoAs from tissues, followed by their separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS).
Detailed Methodology:
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold buffer, often containing an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol) and an internal standard (e.g., heptadecanoyl-CoA).[9]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs from other cellular components.
-
Chromatographic Separation: Separate the extracted acyl-CoAs using a reverse-phase HPLC column with a binary gradient elution, for example, using ammonium hydroxide in water and acetonitrile.[9][10]
-
Mass Spectrometric Detection: Quantify the separated acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[9] This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA species and the internal standard.
-
Data Analysis: Construct calibration curves using authentic standards to determine the concentration of each acyl-CoA in the sample.
Visualizations
Synthesis of this compound
Caption: Enzymatic synthesis of this compound from Arachidic Acid.
Fatty Acid Elongation of this compound
Caption: Elongation of this compound to Behenoyl-CoA.
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for Acyl-CoA extraction and quantification.
References
- 1. Discovery of an arachidonoyl coenzyme A synthetase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of an arachidonic acid-selective acyl-CoA synthetase from murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidoyl- and arachidonoyl-CoA elongation mechanism in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between condensation and overall chain elongation of this compound and arachidonoyl-CoA in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Arachidoyl-CoA at the Crossroads of Metabolism and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidoyl-CoA, the activated form of the omega-6 polyunsaturated fatty acid arachidonic acid, occupies a critical juncture in cellular lipid metabolism. Its synthesis and subsequent metabolic channeling are intricately linked to the regulation of inflammatory signaling, energy homeostasis, and membrane phospholipid composition. Dysregulation of this compound metabolism is increasingly implicated in the pathophysiology of a spectrum of metabolic disorders, including insulin resistance, obesity, and certain fatty acid oxidation disorders. This technical guide provides an in-depth exploration of the core biochemistry of this compound, its established links to metabolic diseases, detailed experimental protocols for its study, and visualization of its key metabolic and signaling pathways.
Introduction: The Central Role of this compound
Arachidonic acid (AA), a 20-carbon fatty acid, is a key component of cellular membranes, primarily esterified in phospholipids. Upon its release by phospholipase A2, free arachidonic acid is rapidly activated to this compound by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs), particularly ACSL4.[1][2] This activation is a committed step, directing arachidonic acid towards several metabolic fates:
-
Re-esterification into phospholipids: A crucial step for maintaining membrane integrity and composition.
-
Synthesis of eicosanoids: Pro-inflammatory and anti-inflammatory signaling molecules, including prostaglandins, leukotrienes, and thromboxanes, are generated from free arachidonic acid through the actions of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The availability of free arachidonic acid for eicosanoid synthesis is in direct competition with its conversion to this compound.[2][3]
-
Formation of other lipid mediators: this compound can be a substrate for the synthesis of other bioactive lipids.
Given its position as a key metabolic intermediate, the cellular concentration and flux of this compound are tightly regulated. Disruptions in this regulation can lead to cellular dysfunction and contribute to the pathogenesis of metabolic diseases.
This compound and its Link to Metabolic Disorders
Emerging evidence points to a significant role for dysregulated this compound metabolism in several metabolic disorders.
Insulin Resistance and Obesity
Elevated levels of circulating free fatty acids are a hallmark of obesity and a major contributor to the development of insulin resistance.[4] While the direct measurement of this compound in these conditions is not extensively reported, the underlying mechanisms strongly suggest its involvement.
In states of nutrient excess, increased availability of arachidonic acid can lead to elevated production of this compound. This can contribute to insulin resistance through several mechanisms:
-
Lipotoxicity: The accumulation of long-chain acyl-CoAs, including this compound, within muscle and liver cells can lead to the formation of lipotoxic intermediates like diacylglycerol (DAG) and ceramides. These molecules are known to activate protein kinase C (PKC) isoforms that can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS).[5][6][7]
-
Inflammation: The arachidonic acid cascade is a major driver of inflammation, which is a key feature of obesity and insulin resistance.[8] The balance between the conversion of arachidonic acid to pro-inflammatory eicosanoids and its esterification into neutral lipids via this compound is critical in modulating this inflammatory response.
Data Presentation: Acyl-CoA Synthetase Expression and Fatty Acid Composition in Obesity and Insulin Resistance
While direct quantitative data for this compound is limited, studies have shown alterations in the expression of enzymes that synthesize it and in the levels of its precursor, arachidonic acid, in metabolic disorders.
| Parameter | Condition | Tissue | Observation | Reference |
| ACSL1 mRNA Expression | Obesity and Type 2 Diabetes | Skeletal Muscle | Lower compared to normal weight controls. | [9] |
| Total ACS Activity | Post-exercise in obese individuals with T2D | Skeletal Muscle | Increased, along with a lowering of HOMA-IR. | [9] |
| Arachidonic Acid Content | Overweight and Obese Children | Adipose Tissue | Positively associated with BMI and overweight status. | [8] |
| Arachidonic Acid Content | Obese Patients | Serum Triglycerides, Cholesterol Esters, Phospholipids | Reciprocal increase after weight loss (with a decrease in linoleic acid). | [10] |
| Fatty Acyl-CoA Content | Obese vs. Lean Women | Skeletal Muscle | 90% higher in obese individuals. | [11] |
Fatty Acid Oxidation Disorders (FAODs)
Defects in the mitochondrial beta-oxidation of fatty acids lead to a group of inherited metabolic disorders known as FAODs. In Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the body is unable to properly break down very long-chain fatty acids, including arachidonic acid.[12][13] This leads to the accumulation of their corresponding acyl-CoA esters, including this compound, which can be toxic to tissues like the heart, liver, and muscles.[12][13] The buildup of these metabolites can lead to severe symptoms such as cardiomyopathy, hypoglycemia, and lethargy.[14][15]
Signaling Pathways Involving this compound Metabolism
The metabolic fate of arachidonic acid, controlled by its conversion to this compound, is central to cellular signaling.
The Arachidonic Acid Cascade and Eicosanoid Production
The decision to convert free arachidonic acid to this compound for re-esterification or to allow it to be processed by COX and LOX enzymes is a critical regulatory point. This balance influences the production of potent signaling molecules that govern inflammation, immune responses, and vascular tone.[3]
Activation of Protein Kinase C (PKC) and Peroxisome Proliferator-Activated Receptors (PPARs)
While free arachidonic acid and diacylglycerol (DAG) are the more established direct activators of certain PKC isoforms, the accumulation of long-chain acyl-CoAs, including this compound, contributes to the generation of DAG, thereby indirectly influencing PKC activity and downstream signaling events that can impair insulin action.[5][9][16][17][18][19]
Similarly, both free fatty acids and their CoA esters can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[20][21][22][23][24] The activation of PPARα by fatty acids and their derivatives leads to an increase in fatty acid oxidation.
Experimental Protocols
Quantification of this compound by UPLC-MS/MS
This protocol is adapted from methods for long-chain acyl-CoA and arachidonic acid analysis.[25][26][27][28][29]
4.1.1. Sample Preparation (from Tissue)
-
Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue (50-100 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Lipid Extraction: Add 2 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol to the homogenate. Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Phase Separation: Collect the upper organic phase.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in 100 µL of a suitable solvent, such as a mixture of acetonitrile, isopropanol, and water (e.g., 89:10:1 v/v/v) containing 0.1% formic acid and 5 mM ammonium formate.[26]
4.1.2. UPLC-MS/MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 × 150 mm) is suitable.[25]
-
Mobile Phase A: Water with 10 mM formic acid.[25]
-
Mobile Phase B: Acetonitrile with 10 mM formic acid.[25]
-
Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute the hydrophobic this compound.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 50-60°C.[25]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for this compound would need to be determined empirically, but a common neutral loss for acyl-CoAs is 507 Da.
-
Internal Standard: Use a deuterated or 13C-labeled this compound internal standard for accurate quantification.
-
Radiometric Assay for Arachidonoyl-CoA Synthetase Activity
This protocol is based on the general method for measuring long-chain acyl-CoA synthetase activity.[30][31][32][33]
4.2.1. Reaction Mixture Preparation
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM ATP
-
10 mM MgCl2
-
0.5 mM Coenzyme A
-
1 mM Dithiothreitol (DTT)
-
[14C]-Arachidonic acid (specific activity ~50 mCi/mmol) complexed to bovine serum albumin (BSA) at a final concentration of 50-100 µM.
4.2.2. Enzyme Assay
-
Enzyme Source: Use cell or tissue homogenates, or purified enzyme preparations.
-
Initiation: Add the enzyme source to the pre-warmed (37°C) reaction mixture to start the reaction.
-
Incubation: Incubate at 37°C for 10-20 minutes.
-
Termination: Stop the reaction by adding 2 mL of a Dole's solution (isopropanol:heptane:1M H2SO4, 40:10:1 v/v/v).
-
Phase Separation: Add 1 mL of heptane and 1 mL of water, vortex, and centrifuge to separate the phases. The upper heptane phase contains the unreacted [14C]-arachidonic acid, while the lower aqueous phase contains the [14C]-Arachidoyl-CoA.
-
Quantification: Measure the radioactivity in an aliquot of the lower aqueous phase using a scintillation counter.
-
Calculation: Calculate the enzyme activity based on the amount of [14C]-Arachidoyl-CoA formed per unit time per amount of protein.
Conclusion and Future Directions
This compound is a pivotal molecule in lipid metabolism, and its dysregulation is clearly implicated in the pathogenesis of metabolic disorders. While the broader role of arachidonic acid metabolism is well-established, further research is needed to precisely delineate the specific contributions of this compound to disease progression. The development and application of advanced analytical techniques for the direct and sensitive quantification of this compound in various tissues will be crucial for advancing our understanding. Targeting the enzymes that regulate this compound metabolism, such as the ACSL isoforms, presents a promising therapeutic avenue for the treatment of insulin resistance, obesity, and related metabolic diseases. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted role of this compound in health and disease.
References
- 1. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid-induced inflammation and insulin resistance in skeletal muscle and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulation of muscle fatty acid metabolism in type 2 diabetes is independent of malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Lipid Accumulation in Liver and Muscle and the Insulin Resistance Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excess Accumulation of Lipid Impairs Insulin Sensitivity in Skeletal Muscle [mdpi.com]
- 8. Association of adipose tissue arachidonic acid content with BMI and overweight status in children from Cyprus and Crete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of protein kinase C by arachidonic acid selectively enhances the phosphorylation of GAP-43 in nerve terminal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid composition in serum lipids and adipose tissue in severe obesity before and after six weeks of weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl‐CoA synthetase expression in human skeletal muscle is reduced in obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 13. metabolicsupportuk.org [metabolicsupportuk.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 16. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase C promotes arachidonate mobilization through enhancement of CoA-independent transacylase activity in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spatiotemporal dynamics of lipid signaling: protein kinase C as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High levels of arachidonic acid and peroxisome proliferator-activated receptor-alpha in breast cancer tissues are associated with promoting cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of intestinal peroxisome proliferator-activated receptor-α increases high-density lipoprotein production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sustained activation of PPARα by endogenous ligands increases hepatic fatty acid oxidation and prevents obesity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Simultaneous measurement of prostaglandin and arachidonoyl CoA formed from arachidonic acid in rabbit kidney medulla microsomes: the roles of Zn2+ and Cu2+ as modulators of formation of the two products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Arachidonoyl-coenzyme A synthetase and nonspecific acyl-coenzyme A synthetase activities in purified rat brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Arachidoyl-CoA in Different Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arachidoyl-CoA (C20:0-CoA) is the activated form of arachidic acid, a 20-carbon saturated fatty acid. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it stands at a crucial metabolic crossroads, serving as both a substrate for catabolic energy production and an intermediate for the synthesis of essential complex lipids. Its metabolic routing is highly tissue-specific, reflecting the diverse physiological demands of different organs. In the brain, its primary fate is chain elongation to produce even longer fatty acids essential for myelin formation. Conversely, in the liver, it is predominantly catabolized via peroxisomal β-oxidation. In adipose tissue, it is channeled towards storage as neutral lipids. Understanding the tissue-specific metabolism of this compound is critical for research into neurological disorders, metabolic diseases, and the development of targeted therapeutics. This guide provides an in-depth overview of the metabolic pathways of this compound, quantitative data on enzymatic activities, detailed experimental protocols for its analysis, and visual diagrams of key processes.
Primary Metabolic Fates of this compound
This compound, once formed from arachidic acid by acyl-CoA synthetases, can enter several metabolic pathways depending on the cellular context and tissue type.[1] The principal fates are chain elongation, β-oxidation, and incorporation into complex glycerolipids and sphingolipids.
Chain Elongation
The fatty acid elongation system, located on the cytoplasmic face of the endoplasmic reticulum, sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain.[2][3] this compound is a key substrate for this pathway, leading to the synthesis of longer saturated fatty acids.
-
Pathway: this compound (20:0-CoA) → Behenoyl-CoA (22:0-CoA) → Lignoceroyl-CoA (24:0-CoA)
-
Tissue Specificity: This pathway is highly active in the brain , where these resulting VLCFAs are indispensable components of sphingolipids (e.g., ceramides, sphingomyelin) and galactosylceramides found in the myelin sheath.[4] In contrast, the elongation of this compound is negligible in the liver .[4] Studies in swine cerebral microsomes have demonstrated significant elongation activity for this compound, producing both 22:0 and 24:0 fatty acids.[5] The condensation step, involving the addition of malonyl-CoA, is considered a rate-limiting step in the overall elongation process.[5]
β-Oxidation (Catabolism)
β-oxidation is the catabolic process by which fatty acyl-CoA molecules are broken down to produce acetyl-CoA, NADH, and FADH₂. Due to its chain length, this compound undergoes initial oxidation in peroxisomes, which is then completed in mitochondria.[6]
-
Peroxisomal β-Oxidation: Peroxisomes are responsible for the initial chain-shortening of VLCFAs (>C20).[7] In the peroxisome, this compound undergoes cycles of β-oxidation, catalyzed by a distinct set of enzymes, including the rate-limiting acyl-CoA oxidase.[8] This process shortens the chain to a medium- or long-chain acyl-CoA (e.g., octanoyl-CoA) and produces acetyl-CoA.[7]
-
Mitochondrial β-Oxidation: The shortened acyl-CoAs are transported to the mitochondria (often via carnitine shuttle) for complete oxidation to acetyl-CoA, which can then enter the TCA cycle for ATP production.[6][9]
-
Tissue Specificity: The liver is a major site for both peroxisomal and mitochondrial β-oxidation of fatty acids.[10][11] Studies in isolated hepatocytes have shown that arachidonic acid (the unsaturated counterpart) is oxidized in both organelles, with mitochondria being the primary site.[10]
Incorporation into Complex Lipids
This compound serves as a substrate for the synthesis of various complex lipids, which are vital for energy storage and membrane structure.
-
Glycerolipid Synthesis: This pathway begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT).[12] Two sequential acylation steps, the second involving 1-acylglycerol-3-phosphate acyltransferase (AGPAT), produce phosphatidic acid, a key intermediate.[13] Phosphatidic acid can then be dephosphorylated to diacylglycerol (DAG), which is subsequently acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerols (TAGs) for storage.[12] Alternatively, phosphatidic acid is a precursor for various phospholipids.
-
Sphingolipid Synthesis: While direct incorporation is one route, the primary contribution of this compound to sphingolipids is through its elongation products (22:0, 24:0). These VLCFAs are crucial for the synthesis of ceramides, the backbone of sphingolipids like sphingomyelin and cerebrosides, which are highly enriched in neural tissue.[17]
Quantitative Data on this compound Metabolism
Quantitative data for this compound specifically is limited, with more research focused on its unsaturated analog, arachidonoyl-CoA. However, studies on acyl-CoA synthetase and elongation provide valuable kinetic parameters.
| Tissue | Enzyme/Process | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Brain (Cerebrum Microsomes) | Acyl-CoA Synthetase | Arachidonic Acid (20:4) | 17 | 4-10 times lower than synaptic membranes | [18] |
| Rat Brain (Synaptic Membranes) | Acyl-CoA Synthetase | Arachidonic Acid (20:4) | 17 | - | [18] |
| Swine Brain (Cerebral Microsomes) | Fatty Acid Elongation | This compound (20:0) | - | High Activity | [4] |
| Swine Liver (Microsomes) | Fatty Acid Elongation | This compound (20:0) | - | Negligible Activity | [4] |
| Human Liver | Palmitoyl-CoA Synthetase | Palmitoyl-CoA (16:0) | - | 16% in Peroxisomes, 21% in Mitochondria | [8] |
| Human Adipose Tissue & Liver | Arachidonoyl-CoA Synthetase | Arachidonic Acid (20:4) | - | Significantly lower than non-specific Acyl-CoA Synthetase | [19] |
Note: Data for Arachidonic Acid (20:4) is included to provide context for the activity of related enzymes in the same tissues.
Experimental Protocols
Protocol for Acyl-CoA Extraction and Analysis from Tissue
This protocol synthesizes methods for the robust extraction and quantification of acyl-CoA species, including this compound, from tissue samples using LC-MS/MS.[20][21][22]
1. Tissue Homogenization: a. Flash-freeze tissue (~50 mg) in liquid nitrogen immediately after dissection to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen. c. Homogenize the powdered tissue in 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 7.2) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[20]
2. Extraction: a. Add 2.0 mL of 2-propanol to the homogenate and vortex thoroughly. b. Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.[20] This creates a two-phase system. c. Centrifuge at 2,000 x g for 5 minutes at 4°C. d. Carefully collect the upper organic phase, which contains the acyl-CoAs.
3. Sample Preparation for LC-MS/MS: a. Evaporate the collected organic phase to dryness under a stream of nitrogen. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., acetonitrile/methanol/water mixture) for LC-MS/MS analysis.[21] Using glass vials is recommended to minimize signal loss.[23]
4. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column with a gradient elution system. A typical mobile phase consists of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[20] b. Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For acyl-CoAs, a common approach is to monitor for the neutral loss of the CoA moiety (m/z 507) or specific precursor-to-product ion transitions for each targeted acyl-CoA species.[22] c. Quantification: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard.
Protocol for Microsomal Fatty Acid Elongation Assay
This protocol is based on methodologies used to measure the elongation of this compound in cerebral microsomes.[4][5]
1. Microsome Preparation: a. Homogenize fresh tissue (e.g., swine cerebrum) in a buffered sucrose solution. b. Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed pellet, ~100,000 x g). c. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Elongation Reaction: a. Prepare a reaction mixture in a final volume of 0.5 mL containing:
- 100 mM Potassium phosphate buffer (pH 7.2)
- 50-100 µg of microsomal protein
- 50 µM this compound (substrate)
- 100 µM [2-¹⁴C]Malonyl-CoA (radiolabeled donor)
- 500 µM NADPH and/or NADH (cofactors) b. Initiate the reaction by adding the microsomes and incubate at 37°C for 20-30 minutes. c. Terminate the reaction by adding a strong base (e.g., 1 mL of 10% KOH in methanol).
3. Analysis of Products: a. Saponify the lipids by heating the terminated reaction mixture at 70°C for 1 hour. b. Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane). c. Evaporate the solvent and methylate the fatty acids using a reagent like BF₃-methanol to form fatty acid methyl esters (FAMEs). d. Analyze the FAMEs using radio-gas chromatography (Radio-GC) or radio-high-performance liquid chromatography (Radio-HPLC) to separate and quantify the radiolabeled elongation products (e.g., [¹⁴C]behenic acid, [¹⁴C]lignoceric acid).[5]
Protocol for Measuring Peroxisomal and Mitochondrial β-Oxidation
This protocol is adapted from studies measuring fatty acid oxidation in isolated hepatocytes.[10]
1. Cell/Homogenate Preparation: a. Isolate hepatocytes via collagenase perfusion or prepare a whole-tissue homogenate. b. Resuspend cells/homogenate in a suitable incubation buffer (e.g., Krebs-Ringer bicarbonate buffer).
2. Oxidation Assay: a. Incubate the cells or homogenate with a radiolabeled substrate, such as [1-¹⁴C]arachidic acid. b. To differentiate between mitochondrial and peroxisomal activity, specific inhibitors can be used:
- Mitochondrial Inhibition: Use an inhibitor of carnitine palmitoyltransferase I (CPT-I), like etomoxir, to block mitochondrial uptake of long-chain fatty acids.
- Total Oxidation: No inhibitor. c. Incubate at 37°C for a set time period (e.g., 60 minutes).
3. Measurement of Oxidation Products: a. Terminate the reaction by adding perchloric acid to precipitate proteins and lipids. b. Centrifuge to pellet the precipitate. c. The supernatant contains acid-soluble metabolites (ASMs), which are the chain-shortened, water-soluble products of β-oxidation. d. Measure the radioactivity in the supernatant using liquid scintillation counting. e. The rate of β-oxidation is calculated based on the amount of ¹⁴C-labeled ASMs produced per unit of time per mg of protein. The difference between the total oxidation and the rate in the presence of a mitochondrial inhibitor gives an estimate of the peroxisomal contribution.[10]
References
- 1. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 2. people.wou.edu [people.wou.edu]
- 3. researchgate.net [researchgate.net]
- 4. Arachidoyl- and arachidonoyl-CoA elongation mechanism in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between condensation and overall chain elongation of this compound and arachidonoyl-CoA in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acyl-CoA synthetase and the peroxisomal enzymes of beta-oxidation in human liver. Quantitative analysis of their subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencecodons.com [sciencecodons.com]
- 10. Mitochondrial and peroxisomal oxidation of arachidonic and eicosapentaenoic acid studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 13. Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 15. endocrinologia.org.mx [endocrinologia.org.mx]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Role of sphingolipids in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in synaptic plasma membranes of cerebrum and microsomes of cerebrum, cerebellum, and brain stem of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arachidonoyl-CoA synthetase. Separation from nonspecific acyl-CoA synthetase and distribution in various cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 21. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Methodological & Application
Application Note: Quantitative Analysis of Arachidoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidoyl-CoA (C20:0-CoA) is the activated thioester form of arachidic acid, a 20-carbon saturated fatty acid. As a member of the very-long-chain acyl-CoA family, it serves as a critical metabolic intermediate. This compound is a substrate for enzymes involved in fatty acid elongation, the synthesis of complex lipids such as sphingolipids, and can influence various cellular signaling pathways. Accurate quantification of this compound levels in biological matrices is essential for understanding lipid metabolism, identifying biomarkers for metabolic diseases, and assessing the mechanism of action of therapeutic agents.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound from biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a robust extraction procedure followed by reverse-phase chromatography and detection by Multiple Reaction Monitoring (MRM).
Principle of the Method
The method is based on the effective extraction of long-chain acyl-CoAs from tissues or cells, followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation : Biological samples are rapidly homogenized in the presence of an internal standard to quench enzymatic activity and ensure accurate quantification. Proteins are precipitated using an organic solvent mixture, and the acyl-CoAs are extracted from the supernatant.[1]
-
Internal Standard : An odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17-CoA), is used as an internal standard (IS) to correct for variability during sample preparation and analysis.[1]
-
LC Separation : A reverse-phase C8 or C18 analytical column is used to separate this compound from other endogenous acyl-CoAs and matrix components based on hydrophobicity. A gradient elution with water and acetonitrile, modified with a volatile agent like ammonium hydroxide or ammonium acetate, ensures efficient separation and ionization.[1][2]
-
MS/MS Detection : The quantification is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Acyl-CoAs exhibit a characteristic fragmentation pattern, involving a neutral loss of the 507.1 Da phosphopantetheine-adenosine diphosphate moiety.[2][3] The highly specific transition from the protonated parent molecule [M+H]⁺ to the acyl-pantetheine fragment ion is monitored using MRM for sensitive and unambiguous detection.
Experimental Protocols
Materials and Reagents
-
Solvents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), 2-Propanol (LC-MS grade), Water (LC-MS grade).
-
Chemicals : Ammonium hydroxide (NH₄OH) or Ammonium acetate, Potassium phosphate monobasic (KH₂PO₄).
-
Standards : this compound (C20:0-CoA), Heptadecanoyl-CoA (C17-CoA) internal standard (Avanti Polar Lipids or equivalent).
-
Columns : Acquity UPLC BEH C8 (2.1 × 150 mm, 1.7 µm) or Luna C18(2) (100 × 2 mm, 3 µm).[1][2]
-
Equipment : Homogenizer (e.g., Omni TH), sonicating water bath, refrigerated centrifuge, vacuum concentrator, LC-MS/MS system (e.g., Waters Acquity UPLC coupled to a Sciex or Waters triple quadrupole mass spectrometer).
Sample Preparation Protocol (from Tissue)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]
-
Homogenization : Weigh ~40 mg of frozen tissue and place it in a 2 mL tube on ice.
-
Extraction : Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of an ACN:2-propanol:methanol (3:1:1) mixture containing the internal standard (e.g., 20 ng of C17-CoA).[1]
-
Homogenize : Immediately homogenize the sample twice on ice using a tissue homogenizer.
-
Vortex & Sonicate : Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.[1]
-
Centrifugation : Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended) : Re-extract the pellet with another 0.5 mL of the ACN:2-propanol:methanol (3:1:1) solvent mixture, vortex, sonicate, and centrifuge again. Combine the supernatants.
-
Drying & Reconstitution : Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100-150 µL of a suitable solvent (e.g., Methanol:Water 1:1) for LC-MS/MS analysis.[2]
Sample Preparation Protocol (from Cultured Cells)
This protocol is adapted from established methods for acyl-CoA extraction from cells.[2]
-
Washing : Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis & Extraction : Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to lyse the cells. Spike the methanol with the internal standard (e.g., 150 pmol of C15:0-CoA or C17-CoA).[2]
-
Scraping : Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
-
Centrifugation : Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Supernatant Collection : Transfer the supernatant to a new glass tube.
-
Drying & Reconstitution : Add 1 mL of acetonitrile to the supernatant and evaporate to dryness in a vacuum concentrator at 55°C (approx. 1.5 hours). Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.[2]
-
Final Sample : Transfer 100 µL of the final supernatant to an autosampler vial for analysis.
Calibration Curve Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 1:1).
-
Perform serial dilutions from the stock solution to create a series of calibration standards ranging from approximately 1 ng/mL to 2000 ng/mL.
-
Add a constant amount of the internal standard solution to each calibration standard and a blank sample.
-
Process the standards alongside the biological samples if they are being spiked into a matrix, or analyze directly to generate the curve. A linear regression with 1/x weighting is typically used.
LC-MS/MS Conditions
The following tables provide recommended starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Column | Waters Acquity UPLC BEH C8 (2.1 × 150 mm, 1.7 µm) | [1] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | [1] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Column Temp. | 40°C | |
| Injection Vol. | 5-10 µL | |
| Gradient | 0.0 min: 20% B | [1] |
| 2.8 min: 45% B | ||
| 3.0 min: 25% B | ||
| 4.0 min: 65% B | ||
| 4.5 min: 20% B |
| | 5.0 min: 20% B (End) | |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer | [1][2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2] |
| Spray Voltage | 3.2 - 3.5 kV | [1][2] |
| Source Temp. | 120°C | [2] |
| Desolvation Temp. | 500°C | [2] |
| Desolvation Gas | Nitrogen, 500 L/h | [2] |
| Collision Gas | Argon | [2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |[2][3] |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M+H-507.1]⁺ | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (C20:0) | 1062.8 | 555.7 | 100 | ~45-50 |
| Heptadecanoyl-CoA (C17:0-IS) | 1020.7 | 513.6 | 100 | ~45-50 |
Note: The exact m/z values and collision energies should be optimized by infusing the pure analytical standards.
Data Presentation
The following tables summarize quantitative data for long-chain acyl-CoAs reported in the literature, which can serve as a reference for expected concentration ranges.
Table 4: Long-Chain Acyl-CoA Concentrations in Human Skeletal Muscle
| Acyl-CoA Species | Concentration (pmol/mg wet weight) |
|---|---|
| Myristoyl-CoA (C14:0) | 0.21 ± 0.02 |
| Palmitoyl-CoA (C16:0) | 1.15 ± 0.06 |
| Palmitoleoyl-CoA (C16:1) | 0.12 ± 0.01 |
| Stearoyl-CoA (C18:0) | 0.38 ± 0.02 |
| Oleoyl-CoA (C18:1) | 0.81 ± 0.04 |
| Linoleoyl-CoA (C18:2) | 0.45 ± 0.02 |
| Arachidonoyl-CoA (C20:4) | 0.11 ± 0.01 |
Data adapted from Giesbertz et al., measured in human vastus lateralis muscle. Note: C20:4 data shown as a proxy for C20:0.
Table 5: Endogenous Acyl-CoA Levels in Human Cell Lines
| Acyl-CoA Species | HepG2 (pmol/mg protein) | PNT2 (pmol/mg protein) |
|---|---|---|
| Myristoyl-CoA (C14:0) | 10.6 ± 0.9 | 2.5 ± 0.3 |
| Palmitoyl-CoA (C16:0) | 39.5 ± 2.4 | 12.1 ± 1.1 |
| Stearoyl-CoA (C18:0) | 12.5 ± 1.0 | 4.8 ± 0.5 |
| Oleoyl-CoA (C18:1) | 20.1 ± 1.7 | 6.7 ± 0.7 |
| This compound (C20:0) | 0.5 ± 0.1 | Not Detected |
Data adapted from Li et al. (2015).[2]
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of this compound activation.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, particularly in fatty acid metabolism, energy production, and cellular signaling pathways. The accurate quantification of LCoAs is crucial for understanding various physiological and pathological states, including metabolic disorders like diabetes and obesity. This document provides a detailed protocol for the extraction of LCoAs from tissue samples, ensuring high recovery and sample purity for downstream analysis such as HPLC or mass spectrometry.
Data Presentation: Recovery of Long-Chain Acyl-CoAs
The recovery of LCoAs can vary depending on the tissue type and the extraction methodology employed. The following table summarizes reported recovery rates from different established methods, providing a comparative overview of their efficiencies.
| Extraction Method Component | Reported Recovery Rate (%) | Tissue/Sample Type | Reference |
| Solid-Phase Extraction (Oligonucleotide Column) | 70-80% | Rat heart, kidney, and muscle | [1][2] |
| Solid-Phase Extraction (2-(2-pyridyl)ethyl silica gel) | 83-90% | Powdered rat liver | [3] |
| Tissue Extraction (Acetonitrile/2-Propanol) | 93-104% | Powdered rat liver | [3] |
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a comprehensive method adapted from established procedures, combining solvent extraction with solid-phase extraction (SPE) for enhanced purity and recovery of LCoAs.[4][5]
Materials:
-
Frozen tissue sample (rapidly frozen in liquid nitrogen immediately after collection and stored at -80°C)[4]
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
Weak anion exchange solid-phase extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica gel)[3][5]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[5]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[5]
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas supply or vacuum concentrator
Procedure:
1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1][2] b. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. c. Homogenize the tissue on ice until a uniform suspension is achieved. d. Add 1 mL of 2-Propanol and homogenize again.[1][2]
2. Extraction of Acyl-CoAs: a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes. c. Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris. d. Carefully collect the supernatant, which contains the acyl-CoAs.
3. Solid-Phase Extraction (SPE): a. Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of the Wash Solution through it.[5] b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum. c. Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[5] d. Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[5]
4. Sample Concentration: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator at room temperature. b. Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
Visualizations
Experimental Workflow for Long-Chain Acyl-CoA Extraction
Caption: Workflow for the extraction of long-chain acyl-CoAs from tissue.
Metabolic Hub: The Central Role of Long-Chain Acyl-CoAs
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Measurement of Arachidoyl-CoA Synthetase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidoyl-CoA synthetase (ACS), also known as arachidonate-CoA ligase, is a crucial enzyme in lipid metabolism. It catalyzes the ATP-dependent esterification of arachidonic acid to coenzyme A (CoA), forming arachidonoyl-CoA. This activation is the initial, rate-limiting step for the metabolic channeling of arachidonic acid into various pathways, including its incorporation into phospholipids and the synthesis of eicosanoids. The activity of this compound synthetase can therefore influence cellular signaling cascades involved in inflammation and other physiological processes. Accurate and reliable measurement of its activity is essential for studying its biological role and for the screening and characterization of potential therapeutic inhibitors.
These application notes provide detailed protocols for three common in vitro methods to measure this compound synthetase activity: a radiometric assay, a colorimetric assay, and a fluorometric assay. Additionally, a protocol for the preparation of microsomal fractions, a common source of the enzyme, is included.
Enzyme Reaction and Signaling Pathway
This compound synthetase catalyzes the following two-step reaction:
-
Adenylation of Arachidonic Acid: Arachidonic Acid + ATP ⇌ Arachidonoyl-AMP + PPi
-
Thioesterification with Coenzyme A: Arachidonoyl-AMP + CoA ⇌ Arachidonoyl-CoA + AMP
The overall reaction is: Arachidonic Acid + ATP + CoA → Arachidonoyl-CoA + AMP + PPi
This activation is a critical control point, as the formation of arachidonoyl-CoA commits arachidonic acid to various metabolic fates.
Caption: Biochemical reaction catalyzed by this compound Synthetase.
Data Presentation
Kinetic Parameters of this compound Synthetase
The following table summarizes the apparent Michaelis-Menten constants (Km) and maximum velocities (Vmax) for this compound synthetase from various sources. These values are crucial for designing kinetic experiments and for comparing enzyme activity under different conditions.
| Enzyme Source | Substrate/Cofactor | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | [1] |
| ATP | 154 | - | [1] | |
| CoA | 8 | - | [1] | |
| MgCl₂ | 182 | - | [1] | |
| Rat Brain Microsomes (+ 0.1% Triton X-100) | Arachidonic Acid | 9.4 | 25.7 | [1] |
| Rat Kidney Microsomes (Neonatal, 10 days) | Arachidonic Acid | 27.8 | 3.68 | [2] |
| Rat Kidney Microsomes (Adult, 70 days) | Arachidonic Acid | 73.9 | 15.7 | [2] |
| Human Platelets | Arachidonic Acid | 30 | - | |
| ATP | 500 | - | ||
| CoA | 130 | - | ||
| Mg²⁺ | 2500 | - | ||
| Retina | Docosahexaenoate | 9.84 | 5.26 | [3] |
| Arachidonate | 40 | 13.3 | [3] | |
| ATP | 270 | - | [3] | |
| CoA | 3.70 | - | [3] |
Experimental Protocols
Protocol 1: Preparation of Microsomal Fractions from Rat Liver or Brain
This protocol describes the preparation of a microsomal fraction, which is enriched in this compound synthetase, from fresh tissue.[4][5]
Caption: Workflow for the preparation of microsomal fractions.
Materials:
-
Buffer A: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), 40 mM KOAc, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[4]
-
Buffer B: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), and 1 mM DTT.[4]
-
Dounce homogenizer
-
High-speed and ultracentrifuge
Procedure:
-
Excise the tissue (e.g., rat liver or brain) and immediately place it in ice-cold Buffer A.
-
Mince the tissue and homogenize it in 4 mL of Buffer A per gram of tissue using a Dounce homogenizer with 5-10 strokes.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and transfer it to a new tube.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in Buffer B.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: Radiometric Assay for this compound Synthetase Activity
This highly sensitive assay directly measures the incorporation of radiolabeled arachidonic acid into arachidonoyl-CoA.[1][2]
Caption: Experimental workflow for the radiometric assay.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
[1-¹⁴C]Arachidonic acid (specific activity ~50-60 mCi/mmol)
-
ATP solution (e.g., 100 mM)
-
Coenzyme A (CoA) solution (e.g., 10 mM)
-
MgCl₂ solution (e.g., 100 mM)
-
Dole's Reagent (Isopropanol:Heptane:H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
0.05 N NaOH
-
Liquid scintillation cocktail and vials
-
Microsomal preparation or purified enzyme
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 200 µL, add:
-
100 mM Tris-HCl, pH 8.5
-
10 mM ATP
-
0.5 mM CoA
-
10 mM MgCl₂
-
50 µM [1-¹⁴C]Arachidonic acid (adjust for desired radioactivity)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10-50 µg of microsomal protein.
-
Incubate at 37°C for 5-15 minutes. Ensure the reaction is in the linear range.
-
Stop the reaction by adding 1.25 mL of Dole's reagent.
-
Add 0.75 mL of heptane and 0.4 mL of water, and vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic phase (containing unreacted [1-¹⁴C]arachidonic acid) to a waste vial.
-
Wash the lower aqueous phase twice with 1 mL of heptane to remove any remaining free arachidonic acid.
-
Add 1 mL of liquid scintillation cocktail to the aqueous phase (containing the [¹⁴C]arachidonoyl-CoA product).
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific activity as nmol of arachidonoyl-CoA formed per minute per mg of protein.
Protocol 3: Enzyme-Coupled Colorimetric Assay
This assay indirectly measures this compound synthetase activity by coupling the production of arachidonoyl-CoA to a series of enzymatic reactions that generate a colored product.[6][7]
Caption: Experimental workflow for the enzyme-coupled colorimetric assay.
Materials:
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5
-
Arachidonic acid solution
-
ATP solution
-
CoA solution
-
MgCl₂ solution
-
Acyl-CoA Oxidase (ACO)
-
Horseradish Peroxidase (HRP)
-
4-aminoantipyrine (4-AAP)
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS) or similar chromogenic substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate. For a final volume of 100 µL, add:
-
Assay Buffer
-
5 mM ATP
-
0.5 mM CoA
-
5 mM MgCl₂
-
100 µM Arachidonic acid
-
10-50 µg of enzyme source
-
-
Incubate at 37°C for 15-30 minutes.
-
Prepare a detection reagent containing:
-
Assay Buffer
-
0.2 U/mL Acyl-CoA Oxidase
-
1 U/mL Horseradish Peroxidase
-
0.5 mM 4-AAP
-
0.5 mM TOOS
-
-
Add 100 µL of the detection reagent to each well.
-
Incubate at 37°C for 10-15 minutes, protected from light.
-
Measure the absorbance at 550 nm in a microplate reader.
-
Calculate the enzyme activity based on a standard curve of H₂O₂.
Protocol 4: Enzyme-Coupled Fluorometric Assay
This is a highly sensitive alternative to the colorimetric assay, where the generated H₂O₂ reacts with a probe to produce a fluorescent signal.[8]
Caption: Experimental workflow for the enzyme-coupled fluorometric assay.
Materials:
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5
-
Arachidonic acid solution
-
ATP solution
-
CoA solution
-
MgCl₂ solution
-
Acyl-CoA Oxidase (ACO)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or OxiRed™)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a black 96-well plate. For a final volume of 100 µL, add:
-
Assay Buffer
-
5 mM ATP
-
0.5 mM CoA
-
5 mM MgCl₂
-
100 µM Arachidonic acid
-
0.2 U/mL Acyl-CoA Oxidase
-
1 U/mL Horseradish Peroxidase
-
50 µM Fluorescent probe
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10-50 µg of enzyme source to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence in a kinetic mode for 15-30 minutes (e.g., excitation at 535 nm and emission at 587 nm for OxiRed™).
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
-
Determine the enzyme activity using a standard curve prepared with known concentrations of H₂O₂.
Concluding Remarks
The choice of assay for measuring this compound synthetase activity depends on the specific requirements of the experiment, such as the required sensitivity, throughput, and available equipment. The radiometric assay offers high sensitivity and a direct measurement of the product, making it suitable for detailed kinetic studies. The colorimetric and fluorometric assays are well-suited for higher throughput screening of potential inhibitors, with the fluorometric assay providing greater sensitivity than the colorimetric method. The provided protocols offer a comprehensive guide for the successful implementation of these assays in a research setting.
References
- 1. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in the kinetic properties of renal arachidonoyl-CoA synthetase during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Application Notes and Protocols for Tracing Arachidoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a crucial polyunsaturated fatty acid involved in a myriad of cellular processes, including inflammation, cell signaling, and membrane structure.[1][2][3] Its metabolic activation to Arachidoyl-CoA by acyl-CoA synthetases is a critical step, directing it towards various metabolic fates, such as esterification into phospholipids or conversion to bioactive eicosanoids.[3][4] Stable isotope tracing has emerged as a powerful technique to elucidate the dynamics of this compound metabolism, offering insights into lipid biosynthesis, remodeling, and degradation.[5][6] This document provides detailed application notes and protocols for using stable isotope-labeled arachidonic acid to track the metabolism of this compound in biological systems.
Recent studies have highlighted the role of this compound metabolism in specialized forms of cell death, such as ferroptosis, an iron-dependent process characterized by lipid peroxidation.[7][8][9] Tracing the fate of exogenous labeled AA has been instrumental in understanding how it is incorporated into cellular lipids and subsequently oxidized, providing valuable information for drug development targeting these pathways.[7][10]
Core Concepts
Stable isotope labeling involves the use of non-radioactive isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C), to label a molecule of interest.[9][11] When introduced into a biological system, the labeled molecule and its downstream metabolites can be distinguished from their endogenous, unlabeled counterparts by their increased mass using mass spectrometry.[7][9][12] This allows for the precise tracking and quantification of metabolic fluxes through specific pathways.[5][6]
Advantages of Stable Isotope Tracing:
-
Direct Measurement: Enables the direct measurement of biosynthesis, remodeling, and degradation of lipids.[5][6]
-
High Specificity: Allows for the differentiation of exogenously supplied lipids from the endogenous pool.[7][9]
-
Quantitative Analysis: Provides quantitative data on the incorporation of the label into various lipid species.
-
Safety: Utilizes non-radioactive isotopes, ensuring safer handling and disposal compared to radiolabeling.
Key Metabolic Pathways of Arachidonic Acid
Free arachidonic acid is first activated to this compound. From there, it can enter several pathways:
-
Incorporation into Phospholipids: this compound is a substrate for acyltransferases that esterify it into the sn-2 position of various phospholipids, such as phosphatidylethanolamine (PE), phosphatidylcholine (PC), and phosphatidylinositol (PI). This process is crucial for maintaining membrane composition and fluidity.
-
Eicosanoid Synthesis: Arachidonic acid can be released from membrane phospholipids by phospholipase A2 and then metabolized by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes to produce a wide range of signaling molecules called eicosanoids (e.g., prostaglandins, leukotrienes).[2][3]
-
Ferroptosis: In the context of ferroptosis, this compound, particularly when esterified into phosphatidylethanolamines, is a key substrate for lipid peroxidation.[8]
Below is a diagram illustrating the central role of this compound in arachidonic acid metabolism.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with Deuterated Arachidonic Acid
This protocol is adapted from studies tracing AA metabolism in the context of ferroptosis.[7][9]
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Deuterated arachidonic acid (d8-AA or a dual-labeling approach with d5-AA and d11-AA)
-
Ferroptosis inducer (e.g., RSL3) (optional)
-
Phosphate-buffered saline (PBS)
-
Organic solvents for lipid extraction (chloroform, methanol)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 10 cm dishes) at a density that allows for logarithmic growth during the experiment (e.g., 5.0 x 10⁵ cells/dish).[9] Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Labeling: After 24 hours, replace the medium with fresh medium containing the deuterated arachidonic acid. A final concentration of 80 µM for each deuterated AA has been used.[9] If studying ferroptosis, a co-treatment with a ferroptosis inducer like RSL3 (e.g., 0.03 µM) can be performed.[9]
-
Incubation: Incubate the cells with the labeled AA for a desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
Place the culture dishes on ice.
-
Collect the media into centrifuge tubes to retain any detached cells. Centrifuge at 1000 rpm for 5 minutes.[9]
-
Wash the adherent cells twice with cold PBS.
-
Scrape the cells in 1 mL of PBS and combine with the cell pellet from the media centrifugation.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.[8]
-
Briefly, add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell suspension, along with internal standards.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the samples using a high-resolution mass spectrometer capable of distinguishing between the labeled and unlabeled lipid species. Hydrophilic interaction liquid chromatography (HILIC) coupled with ion mobility-mass spectrometry (IM-MS) has been shown to be effective.[7][9]
-
Protocol 2: Biosynthesis of ¹³C-Labeled Arachidonic Acid
For studies requiring uniformly labeled AA, biosynthesis using microorganisms is a common approach.[13][14]
Materials:
-
Mortierella alpina culture
-
Growth medium containing U-¹³C-glucose as the sole carbon source[13]
-
Sodium nitrate as the nitrogen source[13]
-
Organic solvents for extraction
Procedure:
-
Inoculation: Inoculate a suspension of M. alpina spores and mycelial fragments into a submerged culture containing U-¹³C-glucose.[13]
-
Growth: Culture the fungus under appropriate conditions to allow for growth and synthesis of lipids.
-
Harvesting: Collect the fungal biomass by centrifugation.
-
Extraction: Extract the lipids from the biomass. The total ¹³C enrichment of AA can exceed 95% with this method.[13]
Data Presentation
The quantitative data obtained from mass spectrometry can be summarized in tables to compare the incorporation of the stable isotope label into different lipid classes under various experimental conditions.
Table 1: Relative Abundance of Deuterated Arachidonic Acid (dAA) in Different Lipid Classes in HT-1080 Cells
| Lipid Class | Relative Abundance (%) of dAA Incorporation |
| Triacylglycerols (TG) | 69% |
| Phosphatidylcholines (PC) | 15% |
| Phosphatidylethanolamines (PE) | 8% |
| Other | 8% |
Data adapted from a study on ferroptosis, where HT-1080 cells were treated with deuterated AA.[15]
Table 2: Isotopic Enrichment of Arachidonic Acid (AA) from Mortierella alpina Culture
| Isotope Label | Total ¹³C Enrichment of AA | Percentage of Uniformly Labeled AA (U-¹³C-AA) |
| U-¹³C-glucose | > 95% | 60-70% |
Data from a study on the biosynthesis of U-¹³C-AA.[13]
Visualization of Experimental Workflow
The following diagram outlines the general workflow for a stable isotope tracing experiment.
Concluding Remarks
Tracing this compound metabolism using stable isotopes is a robust method for investigating the intricate pathways of lipid metabolism.[5][6] The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of arachidonic acid in health and disease. The ability to track the metabolic fate of this important fatty acid with high precision opens up new avenues for identifying novel therapeutic targets and developing innovative treatment strategies for a range of diseases, including cancer and inflammatory disorders.[2][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Single-tube biosynthesis and extraction of U-13C and U-14C arachidonic acid from microcultures of Mortierella alpina for in vivo pharmacology and metabolic tracing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of 13C-labeled polyunsaturated fatty acids by an arachidonic acid-producing fungus Mortierella alpina 1S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Arachidoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidoyl-CoA, the coenzyme A thioester of arachidonic acid, is a pivotal intermediate in cellular lipid metabolism. Its strategic position makes it a key substrate for a multitude of biosynthetic pathways, including fatty acid elongation, sphingolipid synthesis, and the formation of various bioactive lipids. In cell culture experiments, the manipulation of this compound levels, either directly or indirectly, provides a powerful tool to investigate fundamental cellular processes such as cell signaling, membrane dynamics, and apoptosis. These application notes provide a comprehensive overview of the utility of this compound in in vitro studies, complete with detailed experimental protocols and quantitative data to guide researchers in their experimental design.
While direct application of this compound to living cells is often challenging due to its limited membrane permeability, its intracellular concentration and metabolic flux can be effectively modulated. This is typically achieved by supplying its precursor, arachidonic acid (AA), or by utilizing specific inhibitors of enzymes that either synthesize or metabolize this compound, such as long-chain acyl-CoA synthetases (ACSLs).
Key Applications in Cell Culture
Investigation of Apoptosis
The intracellular concentration of unesterified arachidonic acid and its subsequent conversion to this compound are critically linked to the induction of apoptosis, or programmed cell death. Elevated levels of free arachidonic acid, which can be converted to this compound by ACSLs, have been shown to be a potent apoptotic signal in various cancer cell lines.[1][2] Conversely, enzymes that decrease the intracellular pool of free arachidonic acid by converting it to this compound for incorporation into complex lipids, such as fatty acid-CoA ligase 4 (FACL4), can protect cells from apoptosis.[1]
Inhibitors of ACSLs, such as Triacsin C, block the conversion of arachidonic acid to this compound, leading to an accumulation of intracellular free arachidonic acid and subsequent apoptosis.[1] This makes the modulation of this compound metabolism a promising avenue for cancer research and drug development.
Experimental Data: Induction of Apoptosis
| Cell Line | Compound | Concentration | Effect | Reference |
| RL95-2 (Endometrial Carcinoma) | DHA + Triacsin C | 125 µM + 5 µM | Significant increase in sub-G1 population and apoptotic fragments. | |
| HT-29 (Colon Adenocarcinoma) | Triacsin C | 10 µM | 9-fold increase in apoptosis compared to control.[1] | |
| 293 (Human Embryonic Kidney) | Arachidonic Acid | 200-300 µM | Induction of apoptosis.[3] | |
| HT-29 (Colon Adenocarcinoma) | Arachidonic Acid + Triacsin C | 100 µM + Triacsin C | Enhanced apoptotic cell death.[1] |
Studies of Fatty Acid Elongation
This compound is a key substrate for the fatty acid elongation pathway, which is responsible for the synthesis of very-long-chain fatty acids (VLCFAs). This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs).[4][5] In vitro assays using cell lysates or microsomal fractions are instrumental in characterizing the substrate specificity and kinetics of these elongases with respect to this compound.
Experimental Data: Fatty Acid Elongase Activity
| Enzyme | Substrate | Product | Key Findings | Reference |
| ELOVL5/ELOVL2 | Arachidonoyl-CoA | Docosatetraenoyl-CoA | Catalyzes the elongation of C20 polyunsaturated fatty acids.[6] | |
| ELOVL7 | Stearoyl-CoA (C18:0) | 3-keto-eicosanoyl-CoA (C20) | Elongates saturated fatty acyl-CoAs.[7] |
Elucidation of Sphingolipid and Ceramide Synthesis
This compound serves as an acyl donor in the de novo synthesis of ceramides, the central molecules of sphingolipid metabolism.[8] Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA, such as this compound, to form dihydroceramide, which is then converted to ceramide.[9] Given the critical roles of ceramides and other sphingolipids in cell signaling, proliferation, and apoptosis, studying the influence of this compound availability on this pathway is of significant interest.
Experimental Data: Ceramide Synthase Activity
| Ceramide Synthase Isoform | Preferred Acyl-CoA Substrates | Reference |
| CerS2 | C24:1-CoA | [10] |
| CerS3 | C26:0-CoA | [10][11] |
| CerS4 | C20:0-CoA (this compound) | [10] |
Experimental Protocols
Protocol 1: Induction of Apoptosis by Modulating Intracellular this compound Levels
This protocol describes the use of arachidonic acid to increase the intracellular pool of this compound and the use of Triacsin C to inhibit its synthesis, both leading to the induction of apoptosis.
Materials:
-
Cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
Arachidonic acid (AA) stock solution (in ethanol)
-
Triacsin C stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
Arachidonic Acid Treatment: Prepare working solutions of AA in complete culture medium at final concentrations ranging from 50 µM to 300 µM. Replace the medium in the wells with the AA-containing medium. Include a vehicle control (medium with the same concentration of ethanol used for the highest AA concentration).
-
Triacsin C Treatment: Prepare working solutions of Triacsin C in complete culture medium at final concentrations ranging from 1 µM to 10 µM. Replace the medium in the wells with the Triacsin C-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Apoptosis Assay:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Protocol 2: In Vitro Fatty Acid Elongation Assay
This protocol is adapted for assaying the elongation of this compound in microsomal fractions.
Materials:
-
Microsomal fraction isolated from a cell line or tissue of interest
-
This compound
-
[¹⁴C]-Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (50-100 µg)
-
Reaction buffer
-
This compound (e.g., 20 µM)
-
[¹⁴C]-Malonyl-CoA (e.g., 50 µM, with a specific activity of ~50 mCi/mmol)
-
NADPH (e.g., 1 mM)
-
-
Initiate Reaction: Start the reaction by adding the microsomal protein and incubate at 37°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 6M HCl).
-
Extraction: Extract the fatty acids into an organic solvent (e.g., hexane).
-
Quantification:
-
Evaporate the organic solvent.
-
Resuspend the residue in scintillation cocktail.
-
Measure the incorporation of ¹⁴C into the elongated fatty acid product using a scintillation counter.
-
Protocol 3: In Vitro Ceramide Synthase Assay
This protocol describes an assay to measure the synthesis of ceramide using this compound as a substrate in cell lysates.
Materials:
-
Cell lysate from the cell line of interest
-
This compound
-
Sphingosine or dihydrosphingosine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM KCl, 2 mM MgCl₂)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Reaction Setup: In a glass tube, prepare the reaction mixture containing:
-
Cell lysate protein (50-100 µg)
-
Reaction buffer
-
Sphingosine or dihydrosphingosine (e.g., 50 µM)
-
This compound (e.g., 25 µM)
-
-
Initiate Reaction: Start the reaction by adding the cell lysate and incubate at 37°C for 30-60 minutes.
-
Stop Reaction and Lipid Extraction: Terminate the reaction by adding a chloroform:methanol mixture to extract the lipids.
-
Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid residue in an appropriate solvent for LC-MS/MS analysis.
-
Quantify the newly synthesized ceramide species containing the arachidoyl acyl chain.
-
Visualization of Pathways and Workflows
Caption: Arachidonic acid metabolism and its link to apoptosis.
References
- 1. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular unesterified arachidonic acid signals apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Elongation of arachidonyl-CoA to docosatetraenoyl-CoA [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of sphingolipid metabolism: from synthesis to breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Chromatographic separation of Arachidoyl-CoA from other acyl-CoAs.
Application Note: Chromatographic Separation of Arachidoyl-CoA
Introduction
This compound (C20:0-CoA) is a long-chain saturated acyl-coenzyme A thioester that plays a crucial role in lipid metabolism. As a key metabolic intermediate, it is involved in fatty acid elongation, sphingolipid synthesis, and energy production through β-oxidation.[1] Accurate quantification and separation of this compound from a complex mixture of other acyl-CoAs, which share similar physicochemical properties, are essential for studying metabolic pathways and developing therapeutic strategies for metabolic diseases and cancer.[1][2] This application note details a robust method for the separation and quantification of this compound from other long-chain and very-long-chain acyl-CoAs using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Principle of Separation
The separation is achieved using reverse-phase chromatography, where analytes are separated based on their hydrophobicity. In this method, longer saturated acyl-CoA chains, being more hydrophobic, interact more strongly with the nonpolar stationary phase (typically C18) and thus have longer retention times. Conversely, the introduction of double bonds (unsaturation) or a shorter chain length decreases hydrophobicity, leading to earlier elution.[2][3] This principle allows for the effective separation of this compound (C20:0) from other species such as Stearoyl-CoA (C18:0), Oleoyl-CoA (C18:1), and Palmitoyl-CoA (C16:0).[2] Tandem mass spectrometry provides the necessary sensitivity and selectivity for detection and quantification in complex biological matrices.[4][5]
Experimental Workflow Overview
The general workflow for the analysis of this compound from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Protocols
Sample Preparation Protocol (from Cell Culture)
This protocol is adapted from methods described for the extraction of acyl-CoAs from mammalian cells.[2]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Internal Standard (IS) solution (e.g., Pentadecanoyl-CoA, C15:0-CoA)
-
CentriVap Complete Vacuum Concentrator or similar
-
Mobile Phase A for reconstitution
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 2 mL of pre-chilled (-80°C) methanol to the dish to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the methanol extract containing the acyl-CoAs into a centrifuge tube.
-
Add the internal standard (e.g., C15:0-CoA) to the extract.[2]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Transfer the supernatant to a new tube.
-
Evaporate the methanol extract to dryness using a vacuum concentrator at 55°C.[2]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for LC-MS/MS analysis.
LC-MS/MS Protocol for Acyl-CoA Separation
This protocol utilizes a reverse-phase C18 column and a gradient elution program for the separation of long-chain acyl-CoAs.[2][6]
Instrumentation:
-
HPLC System (e.g., Agilent 1100 series or equivalent)[2]
-
Reversed-phase C18 column (e.g., Luna C18(2), 100 Å, or similar)[2]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2][4]
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 5 µm, e.g., 150 x 2.1 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 6.8)[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.2 - 0.4 mL/min[4] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 1.5 | 98 | 2 |
| 3.0 | 85 | 15 |
| 5.5 | 5 | 95 |
| 14.5 | 5 | 95 |
| 15.0 | 98 | 2 |
| 20.0 | 98 | 2 |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion | Fragment corresponding to neutral loss of 507 Da (panto-theine-diphosphoadenosine)[5] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 400°C |
Data Presentation
The retention time of acyl-CoAs on a C18 reverse-phase column increases with acyl chain length and decreases with the degree of unsaturation.[2] The following table summarizes the expected elution order and representative mass transitions for this compound and other common long-chain acyl-CoAs.
Table 1: Representative Chromatographic and MS/MS Data
| Acyl-CoA Species | Abbreviation | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) | Expected Retention Time Order |
| Palmitoyl-CoA | C16:0-CoA | C₃₇H₆₆N₇O₁₇P₃S | 1020.4 | 513.4 | 1 |
| Oleoyl-CoA | C18:1-CoA | C₃₉H₆₈N₇O₁₇P₃S | 1046.4 | 539.4 | 2 |
| Stearoyl-CoA | C18:0-CoA | C₃₉H₇₀N₇O₁₇P₃S | 1048.4 | 541.4 | 3 |
| This compound | C20:0-CoA | C₄₁H₇₄N₇O₁₇P₃S | 1076.5 | 569.5 | 4 |
Note: Absolute retention times will vary based on the specific LC system, column, and exact mobile phase conditions. The order, however, should remain consistent.
This compound in Metabolic Pathways
This compound is synthesized from Stearoyl-CoA (C18:0-CoA) by fatty acid elongase enzymes and can be further elongated to form very-long-chain fatty acids (VLCFAs).[1] It serves as a substrate for various metabolic processes.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of Arachidoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidoyl-CoA, the coenzyme A thioester of arachidic acid (a 20-carbon saturated fatty acid), is a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). The analysis and quantification of this compound and other long-chain acyl-CoAs are crucial for understanding various physiological and pathological processes, including lipid metabolism, membrane biosynthesis, and the progression of metabolic diseases. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific detection of these molecules. Understanding the characteristic fragmentation patterns of this compound is essential for developing robust analytical methods.
Mass Spectrometry Fragmentation Pattern of this compound
Under collision-induced dissociation (CID) in positive ion mode electrospray ionization (ESI), long-chain acyl-CoAs like this compound exhibit a characteristic and predictable fragmentation pattern. The primary fragmentation events involve the cleavage of the phosphodiester bonds of the coenzyme A moiety.
The protonated molecule of this compound ([M+H]⁺) readily undergoes fragmentation, leading to two major diagnostic ions:
-
Neutral Loss of 507.0 Da: The most prominent fragmentation pathway is the neutral loss of the 3'-phospho-AMP moiety (C₁₀H₁₂N₅O₁₀P₃), which has a monoisotopic mass of 507.0 Da. This results in a product ion that retains the acyl chain and the pantetheine portion of coenzyme A.
-
Formation of the Adenosine Diphosphate Fragment (m/z 428.0): Cleavage at the pyrophosphate bond results in the formation of a characteristic fragment ion corresponding to the protonated 3'-phospho-adenosine diphosphate portion of the molecule, which is consistently observed at a mass-to-charge ratio (m/z) of 428.0.
These characteristic fragmentation patterns allow for the development of highly specific and sensitive selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for the quantification of this compound in complex biological matrices.
Quantitative Data
The table below summarizes the key mass-to-charge ratios for the analysis of this compound by tandem mass spectrometry in positive ion mode.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) [M+H - 507.0]⁺ | Product Ion 2 (m/z) |
| This compound | 1062.4 | 555.4 | 428.0 |
Note: The m/z values are based on the monoisotopic mass of this compound (C₄₁H₇₄N₇O₁₇P₃S, exact mass: 1061.4075)[1][2]. The observed m/z in a mass spectrometer may vary slightly depending on the instrument's calibration and resolution.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound using LC-MS/MS, synthesized from established methods for long-chain acyl-CoA analysis.[3][4]
I. Sample Preparation (Extraction of Long-Chain Acyl-CoAs from Tissues or Cells)
-
Homogenization: Homogenize frozen tissue samples or cell pellets in a cold solvent mixture, such as 2:1 methanol/water or an acidic acetonitrile solution.
-
Protein Precipitation: Precipitate proteins by adding a suitable agent like perchloric acid or by using a solvent-based precipitation method.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.
-
Solid-Phase Extraction (SPE): The resulting supernatant can be further purified and concentrated using a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Elution and Evaporation: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile) and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium acetate to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the highly hydrophobic long-chain acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for SRM/MRM experiments.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Parameters:
-
Precursor Ion: Set the first quadrupole (Q1) to isolate the m/z of the protonated this compound ([M+H]⁺), which is approximately 1062.4.
-
Collision Gas: Use argon or nitrogen as the collision gas.
-
Collision Energy: Optimize the collision energy to maximize the signal for the desired product ions.
-
Product Ions: Set the third quadrupole (Q3) to monitor for the characteristic product ions, typically the ion resulting from the neutral loss of 507.0 (m/z 555.4) and/or the fragment at m/z 428.0.
-
Visualizations
Fragmentation Pattern of this compound
Caption: CID fragmentation of this compound.
Signaling Pathway: Very-Long-Chain Fatty Acid (VLCFA) Elongation
Caption: Biosynthesis of this compound.
References
- 1. This compound | C41H74N7O17P3S | CID 3081439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Radiolabeled Arachidoyl-CoA for Tracer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled Arachidoyl-CoA, a critical tracer for studying lipid metabolism, enzyme kinetics, and the role of fatty acyl-CoAs in various signaling pathways. The following sections outline methods for the preparation of this compound labeled with tritium ([³H]), carbon-14 ([¹⁴C]), and iodine-125 ([¹²⁵I]), along with purification and characterization techniques.
Introduction
This compound, the coenzyme A thioester of arachidonic acid, is a key intermediate in the biosynthesis of eicosanoids and other lipid mediators. Its study is fundamental to understanding inflammatory processes, metabolic disorders, and the mechanism of action of various drugs. Radiolabeled versions of this compound serve as invaluable tools in tracer studies, allowing for sensitive and specific tracking of its metabolic fate in vitro and in vivo. This document provides comprehensive protocols for the synthesis of [³H]this compound, [¹⁴C]this compound, and [¹²⁵I]this compound to support research in these areas.
Data Summary
The following table summarizes representative quantitative data for the synthesis of radiolabeled long-chain acyl-CoAs. It is important to note that yields and specific activities can vary significantly based on the specific protocol, scale of the reaction, and the purity of the starting materials.
| Radiolabel | Synthesis Method | Typical Radiochemical Yield | Typical Specific Activity | Typical Radiochemical Purity |
| [³H] | Chemo-enzymatic | 60-80% | 10-60 Ci/mmol | >95% |
| [¹⁴C] | Chemical (Carbonyldiimidazole) | ~70%[1] | 40-60 mCi/mmol | >98%[1] |
| [¹²⁵I] | Indirect Chemical (Iodinated Precursor) | 30-50% (overall) | 1000-2000 Ci/mmol | >95% |
Experimental Protocols
Synthesis of [³H]this compound (Chemo-enzymatic Method)
This protocol is adapted from methods for synthesizing tritium-labeled fatty acids and general enzymatic acylation of fatty acids. It involves the reduction of an unsaturated precursor with tritium gas followed by enzymatic conversion to the CoA thioester.
Part A: Synthesis of [³H]Arachidonic Acid
This part of the protocol is based on the synthesis of tritiated arachidonic acid derivatives.
Materials:
-
Arachidonic acid precursor with a reducible bond (e.g., a protected alkynoic acid analog of arachidonic acid)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (anhydrous)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the arachidonic acid precursor in anhydrous ethyl acetate in a reaction vessel suitable for catalytic hydrogenation.
-
Add a catalytic amount of Pd/C to the solution.
-
Connect the reaction vessel to a tritium gas manifold.
-
Evacuate the vessel and then introduce tritium gas to the desired pressure.
-
Stir the reaction mixture at room temperature for the time required for complete reduction (typically monitored by TLC or GC).
-
After the reaction is complete, carefully vent the excess tritium gas according to safety protocols.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain [³H]Arachidonic acid.
-
Purify the [³H]Arachidonic acid using silica gel chromatography or HPLC.
Part B: Enzymatic Synthesis of [³H]this compound
This part of the protocol utilizes an acyl-CoA synthetase to couple the radiolabeled arachidonic acid to Coenzyme A.
Materials:
-
[³H]Arachidonic acid (from Part A)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa or rat liver microsomes)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system for purification
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and Coenzyme A.
-
Add the purified [³H]Arachidonic acid (dissolved in a minimal amount of ethanol or DMSO).
-
Initiate the reaction by adding the Acyl-CoA Synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the supernatant containing [³H]this compound by reverse-phase HPLC.
Synthesis of [¹⁴C]this compound (Chemical Method)
This protocol is based on the efficient synthesis of [1-¹⁴C]propionyl-CoA using 1,1'-carbonyldiimidazole (CDI) and can be adapted for long-chain fatty acids.[1]
Materials:
-
[1-¹⁴C]Arachidonic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
HPLC system for purification
Procedure:
-
Dissolve [1-¹⁴C]Arachidonic acid in anhydrous THF in a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen).
-
Add a molar excess of CDI to the solution and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
In a separate vial, dissolve Coenzyme A lithium salt in water and adjust the pH to ~8.0 with triethylamine.
-
Add the CoA solution to the activated [1-¹⁴C]arachidonoyl-imidazole solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Lyophilize the reaction mixture to dryness.
-
Purify the resulting [¹⁴C]this compound by reverse-phase HPLC.
Synthesis of [¹²⁵I]this compound (Indirect Chemical Method)
Direct iodination of this compound is challenging. This indirect method involves the synthesis of an iodinated arachidonic acid precursor, followed by its conversion to the corresponding CoA thioester. This protocol is based on methods for iodinating arachidonic acid.[2]
Part A: Synthesis of Iodo-Arachidonic Acid Precursor
Materials:
-
Arachidonic acid
-
Sodium Iodide (NaI) containing Na¹²⁵I
-
Acetonitrile (anhydrous)
-
Iodine (I₂)
-
Silica gel for column chromatography
Procedure:
-
Dissolve arachidonic acid in anhydrous acetonitrile at 4°C.
-
In a separate vial, prepare a solution of iodine and Na¹²⁵I in acetonitrile.
-
Slowly add the iodine/[¹²⁵I]iodide solution to the arachidonic acid solution with stirring at 4°C.
-
Allow the reaction to proceed for several hours, monitoring by TLC to follow the consumption of arachidonic acid and the formation of iodinated products.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the products with an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the [¹²⁵I]iodo-arachidonic acid derivative by silica gel column chromatography.
Part B: Conversion of [¹²⁵I]Iodo-Arachidonic Acid to [¹²⁵I]this compound
This step can be performed using either the chemical (CDI) or enzymatic method described above for the other isotopes, substituting the [¹²⁵I]iodo-arachidonic acid as the starting material. The enzymatic method (Protocol 1, Part B) is often preferred for its milder reaction conditions, which can help preserve the integrity of the iodinated compound.
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for purifying radiolabeled this compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) is typically used.
-
Detection: UV detection at 260 nm (for the adenine moiety of CoA) and a radioactivity detector (e.g., a flow scintillation analyzer) connected in series.
-
Procedure: The crude reaction mixture is dissolved in the initial mobile phase, filtered, and injected onto the HPLC system. Fractions are collected and those containing the pure radiolabeled product are pooled and lyophilized.
Characterization
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for assessing radiochemical purity. The R_f value of the product should be compared to that of a non-radiolabeled standard.
-
Mass Spectrometry (MS): The identity of the synthesized product can be confirmed by mass spectrometry. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine the molecular weight of the non-radiolabeled analog synthesized under identical conditions.[3][4][5][6]
-
Radiochemical Purity: The radiochemical purity of the final product should be determined by HPLC with radiometric detection. The percentage of radioactivity that co-elutes with the authentic this compound peak represents the radiochemical purity.
-
Specific Activity: The specific activity (radioactivity per mole of compound) is determined by quantifying the amount of radioactivity (e.g., by liquid scintillation counting) and the molar amount of the product (e.g., by UV absorbance at 260 nm using the extinction coefficient for CoA).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key processes described in these application notes.
Caption: General workflows for the synthesis of radiolabeled this compound.
Caption: Workflow for the purification and characterization of radiolabeled this compound.
References
- 1. Transformation of arachidonic acid into an iodolactone by the rat thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arachidoyl-CoA as a Substrate for Elongase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidoyl-CoA, a 20-carbon saturated fatty acyl-CoA, serves as a crucial substrate for a family of microsomal enzymes known as fatty acid elongases (ELOVLs). These enzymes are responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various lipids, including ceramides and sphingolipids. The elongation of this compound is a critical step in the production of C22 (behenic acid) and C24 (lignoceric acid) saturated fatty acids, which play significant roles in membrane structure and cellular signaling.[1][2] This document provides detailed application notes on the use of this compound in elongase research, experimental protocols for in vitro elongation assays, and visualizations of the relevant metabolic pathway and experimental workflow.
Data Presentation
Substrate Specificity of Mammalian ELOVL Isoforms for this compound
The seven mammalian ELOVL enzymes (ELOVL1-7) exhibit distinct substrate specificities. In vitro studies have demonstrated that ELOVL1, ELOVL3, and ELOVL7 are the primary elongases that utilize saturated fatty acyl-CoAs. Notably, ELOVL1 displays the highest activity for the elongation of this compound (C20:0-CoA).[1]
| ELOVL Isoform | Relative Activity with this compound (C20:0-CoA) | Primary Elongation Products | Tissue Expression (Human) | Reference |
| ELOVL1 | High | C22:0-CoA, C24:0-CoA | Ubiquitous, high in skin | [1] |
| ELOVL2 | Negligible | - | Testis, retina | [1] |
| ELOVL3 | Low to Moderate | C22:0-CoA | Skin, liver, brown adipose tissue | [1] |
| ELOVL4 | Negligible | - | Retina, brain, skin, testis | [1] |
| ELOVL5 | Negligible | - | Liver, adipose tissue | [1] |
| ELOVL6 | Negligible | - | Liver, adipose tissue | [1] |
| ELOVL7 | Low | C22:0-CoA | Prostate, skin | [1] |
Elongation of this compound in Swine Cerebral Microsomes
Studies using swine cerebral microsomes have shown significant elongation activity with this compound as a substrate. The primary products of this elongation are behenoyl-CoA (C22:0-CoA) and lignoceroyl-CoA (C24:0-CoA).[3][4]
| Substrate | Product | Elongation Activity (pmol/min/mg protein) |
| This compound (C20:0-CoA) | Behenoyl-CoA (C22:0-CoA) | Data not explicitly quantified in this format in the source |
| This compound (C20:0-CoA) | Lignoceroyl-CoA (C24:0-CoA) | Data not explicitly quantified in this format in the source |
Experimental Protocols
Protocol 1: In Vitro Elongase Activity Assay using Microsomal Fractions
This protocol is adapted from established methods for measuring fatty acid elongase activity in microsomal preparations.[5]
Materials:
-
Microsomal protein fraction (e.g., from liver, brain, or cells overexpressing a specific ELOVL isoform)
-
This compound (C20:0-CoA) substrate
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Potassium phosphate buffer (pH 6.5)
-
Bovine serum albumin (BSA), fatty acid-free
-
Rotenone (optional, to inhibit mitochondrial contamination)
-
5 M KOH in 10% methanol
-
5 M HCl
-
Hexane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 µl of 100 mM Potassium phosphate buffer (pH 6.5)
-
1 µl of 1 mM Rotenone (final concentration 5 µM)
-
X µl of microsomal protein (typically 50-100 µg)
-
5 µl of 400 µM BSA (final concentration 20 µM)
-
5 µl of 22 mM NADPH (final concentration 1 mM)
-
1 µl of 10 mM this compound (final concentration 40 µM)
-
Add water to a final volume of 98.5 µl.
-
-
Initiate Reaction: Start the reaction by adding 1.5 µl of 10 mCi/ml [2-¹⁴C]Malonyl-CoA (final concentration 60 µM, specific activity may vary).
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes with gentle shaking.
-
Stop Reaction and Saponification: Stop the reaction by adding 100 µl of 5 M KOH in 10% methanol. Incubate at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs.
-
Acidification: After cooling, add 100 µl of 5 M HCl to neutralize the reaction.
-
Extraction of Fatty Acids:
-
Add 750 µl of hexane to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at maximum speed for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane phase to a new tube.
-
Repeat the extraction with another 750 µl of hexane and pool the hexane phases.
-
-
Quantification:
-
Evaporate the hexane under a stream of nitrogen.
-
Resuspend the fatty acid residue in a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts represent the amount of radiolabeled malonyl-CoA incorporated into the elongated fatty acid products.
-
Protocol 2: Analysis of Elongation Products by Thin-Layer Chromatography (TLC)
To identify the specific fatty acids produced, the extracted fatty acids can be analyzed by TLC.
Materials:
-
Products from Protocol 1 (dried fatty acid extract)
-
Fatty acid standards (e.g., C20:0, C22:0, C24:0)
-
TLC plate (e.g., silica gel G)
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Iodine vapor or other visualization agent
-
Phosphorimager or autoradiography film
Procedure:
-
Spotting: Resuspend the dried fatty acid extract in a small volume of hexane. Spot the sample onto a TLC plate alongside the fatty acid standards.
-
Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent to migrate up the plate.
-
Visualization:
-
For non-radioactive standards, visualize the spots using iodine vapor.
-
For the radioactive samples, expose the plate to a phosphorimager screen or autoradiography film to detect the radiolabeled elongated fatty acids.
-
-
Analysis: Compare the migration of the radioactive spots with the standards to identify the chain length of the elongation products.
Visualizations
Metabolic Pathway of this compound Elongation
The elongation of this compound is a cyclical process occurring in the endoplasmic reticulum. It involves four key enzymatic reactions for each two-carbon addition. ELOVL1 is the key condensing enzyme for this process in most tissues.[1]
Caption: Metabolic pathway of this compound elongation in the ER.
Experimental Workflow for In Vitro Elongase Assay
The following diagram illustrates the key steps in the in vitro elongase assay to measure the conversion of this compound to longer-chain fatty acids.
Caption: Workflow for the in vitro fatty acid elongase assay.
References
- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Arachidoyl- and arachidonoyl-CoA elongation mechanism in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between condensation and overall chain elongation of this compound and arachidonoyl-CoA in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Arachidoyl-CoA in Biological Samples by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction Arachidoyl-CoA (C20:0-CoA) is a long-chain saturated acyl-coenzyme A thioester involved in various metabolic pathways, including fatty acid metabolism and lipid synthesis. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of acyl-CoA species.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound from biological samples using reversed-phase HPLC with UV detection.
Principle This method involves the extraction of total acyl-CoAs from tissue or cell homogenates, followed by solid-phase purification. The purified acyl-CoAs are then separated by reversed-phase HPLC on a C18 column using a gradient elution program. Quantification is achieved by monitoring the column eluent at 260 nm, the wavelength at which the adenine moiety of the coenzyme A molecule exhibits maximum absorbance.[3][4]
Experimental Workflow
References
Troubleshooting & Optimization
How to prevent the degradation of Arachidoyl-CoA during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Arachidoyl-CoA during sample preparation. Adherence to these protocols is critical for accurate quantification and downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to degradation through two primary pathways: enzymatic and chemical hydrolysis. Endogenous thioesterases can rapidly cleave the thioester bond.[1] Chemically, this bond is unstable under alkaline (pH > 8) or strongly acidic (pH < 5) conditions.[1][2] Additionally, repeated freeze-thaw cycles and exposure to heat can contribute to degradation.[1]
Q2: What is the most critical step to prevent degradation upon sample collection?
A2: The most critical step is the immediate and efficient quenching of all enzymatic activity.[1] This is best achieved by flash-freezing the tissue or cell sample in liquid nitrogen immediately after harvesting.[1] This rapid drop in temperature halts all metabolic processes, including the enzymatic breakdown of this compound.
Q3: What is the optimal pH range to maintain during the extraction process?
A3: To maintain the stability of the thioester bond, it is crucial to keep all buffers and solutions within a slightly acidic to neutral pH range of 6.0 to 7.0.[1] Some protocols utilize a buffer with a pH as low as 4.9 during homogenization and extraction to further minimize degradation.[3][4]
Q4: How should I store my samples and extracts containing this compound?
A4: For long-term storage, samples should be kept at -80°C.[5][6][7] It is recommended to aliquot samples before freezing to avoid multiple freeze-thaw cycles.[1] Extracts are most stable when stored as a dry pellet at -80°C.[6] If in solution, use a suitable organic solvent like methanol and store in glass vials with Teflon-lined caps at -20°C or below, preferably under an inert gas like argon or nitrogen.[8]
Q5: My this compound signal is low or undetectable. What are the likely reasons?
A5: This common issue can arise from several factors:
-
Inefficient Quenching: Delay between sample harvesting and quenching allows endogenous enzymes to degrade the analyte.[1]
-
Chemical Degradation: The pH of your extraction buffer may be outside the optimal range.[1]
-
Inefficient Extraction: The chosen solvent may not be effectively extracting the long-chain acyl-CoA.
-
Losses during Sample Cleanup: Significant amounts of the analyte can be lost during solid-phase extraction or other purification steps if not optimized.
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Inefficient quenching of enzymatic activity. | Flash-freeze samples in liquid nitrogen immediately upon harvesting. Minimize the time between collection and quenching.[1] |
| Chemical degradation due to improper pH. | Ensure all extraction buffers and solutions are within a pH range of 6.0-7.0.[1] Consider using a buffer with a pH of 4.9 for initial homogenization.[3][4] | |
| Inefficient extraction. | Use a proven extraction solvent mixture, such as acetonitrile/2-propanol or a Folch-based method with chloroform and methanol.[4][9][10] Ensure the sample-to-solvent ratio is adequate.[9] | |
| Thermal degradation. | Keep samples on ice at all times during processing. Pre-chill all tubes, solutions, and homogenization equipment.[1] | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize the entire sample preparation workflow, ensuring equal treatment and timing for all samples. |
| Incomplete enzyme inactivation. | Verify that the quenching and extraction procedures are sufficient to denature all enzymatic activity. | |
| Sample heterogeneity. | Ensure tissue samples are thoroughly homogenized to achieve a uniform consistency before extraction. | |
| Poor Chromatographic Peak Shape | On-column degradation or poor ionization. | Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) for LC-MS analysis to improve stability and ionization.[1] |
| Presence of interfering substances. | Incorporate a solid-phase extraction (SPE) step to purify the acyl-CoAs from salts and other contaminants.[4][10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][4]
Materials:
-
Frozen tissue powder
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
2-Propanol
-
Acetonitrile
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen, powdered tissue.
-
In a pre-chilled glass homogenizer on ice, add 2 mL of 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard.
-
Homogenize the tissue thoroughly.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper phase containing the acyl-CoAs.
-
For subsequent purification, the extract can be diluted with KH2PO4 buffer and purified using a solid-phase extraction (SPE) column.[3][10]
-
Dry the purified extract under a stream of nitrogen and store at -80°C until analysis.[6]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This is a general procedure for purifying acyl-CoAs from the crude extract.[3][10]
Materials:
-
Oligonucleotide or suitable anion-exchange SPE column
-
100 mM KH2PO4 buffer, pH 4.9
-
2-Propanol
-
Methanol
-
Crude tissue extract from Protocol 1
Procedure:
-
Condition the SPE column with methanol followed by 100 mM KH2PO4 buffer (pH 4.9).
-
Dilute the crude extract (from step 8 of Protocol 1) with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the diluted extract onto the conditioned SPE column.
-
Wash the column with the KH2PO4 buffer to remove unbound contaminants.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent by evaporating the solvent under nitrogen.
-
Resuspend the purified acyl-CoAs in a suitable solvent for LC-MS analysis (e.g., methanol or a slightly acidic buffer).[2]
Quantitative Data Summary
Table 1: Recovery of Long-Chain Acyl-CoAs Using Modified Extraction Protocol
| Tissue Type | Recovery Percentage | Reference |
| Rat Heart | 70-80% | [3] |
| Rat Kidney | 70-80% | [3] |
| Rat Muscle | 70-80% | [3] |
Table 2: Stability of Acyl-CoAs in Different Solvents over 24 Hours
| Solvent | Stability (Relative to time-zero) | Reference |
| Methanol | High stability | [2] |
| Water | Prone to hydrolysis, especially for longer chains | [2] |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | Moderate stability | [2] |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | Prone to hydrolysis | [2] |
Visualizations
Caption: Workflow for this compound sample preparation.
Caption: Major degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Improving the solubility of Arachidoyl-CoA in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Arachidoyl-CoA precipitation in experimental assays. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A1: this compound is a long-chain saturated acyl-CoA (20:0). Its long hydrocarbon tail makes it highly hydrophobic and thus poorly soluble in aqueous solutions. At concentrations above its critical micelle concentration (CMC), it will self-aggregate to form micelles, which can lead to precipitation, especially in the presence of certain salts or at low temperatures.
Q2: What is the Critical Micelle Concentration (CMC) of this compound?
Q3: Can I dissolve this compound in an organic solvent first?
A3: Yes, this is a common strategy. Dissolving this compound in a small amount of an organic co-solvent like ethanol or DMSO before adding it to your aqueous buffer can aid in its initial dispersion. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid interfering with your experiment, as organic solvents can affect enzyme activity and protein stability.
Q4: How does pH and buffer composition affect the solubility of this compound?
A4: The solubility of long-chain acyl-CoAs can be influenced by pH and the ionic strength of the buffer. While this compound does not have a readily ionizable group like a carboxylic acid, changes in pH can affect the overall charge of the molecule and its interaction with buffer components. It is generally recommended to work with buffers in the neutral pH range (7.0-8.0) and to be mindful of high salt concentrations which can sometimes decrease the solubility of hydrophobic compounds.
Q5: Are there specific reagents I can use to improve the solubility of this compound?
A5: Yes, several types of reagents can be used to enhance the solubility of this compound:
-
Detergents: Non-ionic or zwitterionic detergents like Triton™ X-100 or CHAPS can form mixed micelles with this compound, keeping it in solution.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the acyl chain of this compound, while their hydrophilic exterior maintains solubility in aqueous solutions. Methyl-β-cyclodextrin is commonly used for this purpose.
-
Bovine Serum Albumin (BSA): BSA has binding sites for fatty acids and their CoA esters and can act as a carrier protein to keep them soluble.
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility challenges with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding this compound to buffer. | Concentration is above the CMC and the compound is not properly dispersed. | 1. Prepare a fresh, concentrated stock solution in a suitable organic solvent (e.g., ethanol or DMSO). 2. Add the stock solution dropwise to the vigorously vortexing or stirring buffer. 3. Consider using one of the solubilization protocols outlined below. |
| Solution becomes cloudy or a precipitate forms over time. | The solution is unstable, and the this compound is slowly coming out of solution. | 1. Ensure the final concentration of any organic solvent is minimal. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 4. Incorporate a solubilizing agent like a mild detergent or cyclodextrin into your buffer. |
| Inconsistent experimental results. | Poor solubility is leading to variability in the effective concentration of this compound. | 1. Visually inspect your solutions for any signs of precipitation before each use. 2. Adopt a consistent and robust solubilization protocol for all experiments. 3. Consider quantifying the concentration of your stock solution spectrophotometrically if possible. |
| Enzyme activity is inhibited or altered. | The solubilizing agent (detergent, cyclodextrin, or organic solvent) is interfering with the enzyme. | 1. Run a control experiment with the solubilizing agent alone to assess its effect on the enzyme. 2. Use the lowest effective concentration of the solubilizing agent. 3. Screen different types of detergents or cyclodextrins to find one that is compatible with your system. |
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Long-Chain Acyl-CoAs
| Acyl-CoA | Chain Length | CMC (µM) | Notes |
| Palmitoyl-CoA | C16:0 | 7 - 250 | Value is dependent on pH and ionic strength. |
| Stearoyl-CoA | C18:0 | Lower than Palmitoyl-CoA | CMC decreases with increasing chain length. |
| This compound | C20:0 | < 7 (Estimated) | The CMC is expected to be very low due to the long saturated acyl chain. |
Data for Palmitoyl-CoA and the trend for Stearoyl-CoA are based on published literature. The CMC for this compound is an estimation based on these trends.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
This protocol is suitable for preparing a concentrated stock solution.
Methodology:
-
Weigh the desired amount of this compound in a sterile glass vial.
-
Add a minimal volume of 100% ethanol to completely dissolve the powder. For example, to prepare a 10 mM stock solution.
-
Vortex gently until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing your working solution, add the ethanol stock dropwise to your aqueous buffer while vigorously vortexing or stirring to prevent precipitation. Ensure the final ethanol concentration is below 1%.
Protocol 2: Solubilization using a Detergent (Triton™ X-100)
This method is useful for maintaining the solubility of this compound in the final assay buffer.
Methodology:
-
Prepare a stock solution of Triton™ X-100 (e.g., 10% w/v) in your aqueous buffer.
-
Prepare your assay buffer containing the final desired concentration of Triton™ X-100. The final concentration should be above the CMC of the detergent but as low as possible to avoid interfering with your experiment (a starting point could be 0.05-0.1% w/v).
-
Prepare a concentrated stock of this compound in a minimal amount of ethanol as described in Protocol 1.
-
Add the this compound stock solution dropwise to the detergent-containing buffer while vortexing.
Protocol 3: Solubilization using Cyclodextrin (Methyl-β-Cyclodextrin)
This method can be an alternative to detergents, especially if detergents interfere with your assay.
Methodology:
-
Prepare a stock solution of Methyl-β-Cyclodextrin (MβCD) in your aqueous buffer (e.g., 100 mM).
-
In a separate tube, weigh the this compound.
-
Add a small volume of the buffer and vortex to create a suspension.
-
Add the MβCD stock solution to the this compound suspension. A molar ratio of MβCD to this compound of at least 2:1 is a good starting point.[1]
-
Vortex or sonicate the mixture until the solution becomes clear. Gentle warming may aid dissolution.
Visualizations
Caption: General workflow for solubilizing this compound.
Caption: Micellar solubilization of this compound by a detergent.
References
Common interferences in the mass spectrometric analysis of Arachidoyl-CoA.
Welcome to the technical support center for the mass spectrometric analysis of Arachidoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the mass spectrometric analysis of this compound?
A1: The most prevalent interferences in the mass spectrometric analysis of this compound (C20:0-CoA) and other long-chain acyl-CoAs include:
-
Matrix Effects: This is primarily observed as ion suppression, where co-eluting compounds from the biological matrix hinder the ionization of this compound, leading to reduced signal intensity and inaccurate quantification.[1][2][3][4] Phospholipids are a major contributor to matrix effects in plasma and tissue samples.[1]
-
In-Source Fragmentation (ISF): this compound can fragment within the ion source of the mass spectrometer before reaching the mass analyzer.[5][6][7][8] This can lead to a decrease in the abundance of the precursor ion and the appearance of fragment ions that might be mistaken for other compounds, complicating data interpretation and affecting quantification.[5][7][8]
-
Isobaric and Isotopic Interferences: Isobaric compounds have the same nominal mass as this compound but different elemental compositions. Isomeric compounds have the same elemental composition but different structures. These can be challenging to distinguish without adequate chromatographic separation or high-resolution mass spectrometry.[9][10] Additionally, the (M+2) isotopomer of monounsaturated acyl-CoAs can interfere with the detection of their saturated counterparts.[11]
Q2: Which ionization mode is best for the analysis of this compound?
A2: Positive electrospray ionization (ESI) mode is commonly and effectively used for the analysis of long-chain acyl-CoAs, including this compound.[11][12][13][14] In positive mode, acyl-CoAs typically form protonated molecules, [M+H]+. A characteristic fragmentation pattern observed is a neutral loss of 507 Da, corresponding to the loss of the phospho-ADP moiety, which is highly specific for acyl-CoAs and useful for selected reaction monitoring (SRM) experiments.[12][15]
Q3: How can I minimize in-source fragmentation of this compound?
A3: In-source fragmentation (ISF) can be minimized by optimizing the ion source parameters. Key parameters to adjust include:
-
Ion Transfer Tube (ITT) Temperature: Lowering the temperature of the ion transfer tube can reduce the thermal energy imparted to the ions, thus decreasing fragmentation.[5]
-
Radio Frequency (RF) Levels: Optimizing the RF levels in the ion optics can influence the ion transmission and fragmentation.[5][6]
-
Cone Voltage (or equivalent): Reducing the cone voltage (or capillary exit/declustering potential) generally leads to "softer" ionization conditions and less fragmentation.[12] However, this needs to be balanced with maintaining sufficient signal intensity.
It's important to systematically evaluate these parameters for your specific instrument and lipid class to find the optimal balance between signal intensity and the reduction of ISF.[5][6]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound. However, these can be difficult to obtain commercially. A practical and widely accepted alternative is an odd-chain fatty acyl-CoA that is not naturally present in the sample, such as Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA).[11][12][16] These compounds have similar chemical properties and extraction efficiencies to even-chain long-chain acyl-CoAs.[11]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause: Severe ion suppression due to matrix effects.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components like phospholipids.[1][2] A detailed protocol for SPE is provided below.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery of more polar analytes might be lower.[2]
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression.[2]
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Ensure that this compound is chromatographically separated from the majority of co-eluting matrix components, especially phospholipids.[12]
-
Use a Diverter Valve: Program the LC system to divert the flow to waste during the elution of highly interfering components (e.g., salts and very polar compounds at the beginning of the run) and after the analyte of interest has eluted.[12]
-
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and alleviate ion suppression.[17]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus providing the most accurate correction for signal loss.[17]
Issue 2: Inconsistent or Irreproducible Quantification Results
Possible Cause: Variable matrix effects across different samples or instability of the analyte.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: Consistent and thorough sample cleanup using SPE or LLE is crucial to minimize sample-to-sample variability in matrix effects.[17]
-
Use Matrix-Matched Calibrators and Quality Controls (QCs): Prepare your calibration standards and QC samples in a biological matrix that is as similar as possible to your study samples. This helps to compensate for consistent matrix effects.[17]
-
Check Analyte Stability: Acyl-CoAs can be unstable. Ensure that samples are processed quickly and stored at low temperatures (e.g., -80°C).[12] Evaluate the stability of this compound in the final reconstitution solvent over the expected analysis time.
Issue 3: Appearance of Unexpected Peaks or Fragments
Possible Cause: In-source fragmentation (ISF) or the presence of isobaric/isomeric interferences.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: As detailed in FAQ 3, systematically adjust ion source parameters (e.g., cone voltage, temperatures) to minimize fragmentation.[5][6][12]
-
Perform a Product Ion Scan: Acquire a full product ion scan of the precursor mass of this compound to identify all fragment ions. The characteristic neutral loss of 507 Da should be the most abundant fragment.[12][15]
-
Improve Chromatographic Separation: High-resolution chromatography is essential to separate this compound from potential isobaric and isomeric interferences.[9][10]
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between this compound and isobaric interferences based on their exact mass.[10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.[18][19]
Materials:
-
Fresh or frozen tissue samples (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Sample Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution and collect the eluate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Method for Quantification of this compound
This method is based on a previously published protocol for long-chain acyl-CoAs.[12][13]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 20% B and equilibrate
-
-
Injection Volume: 10 µL
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition for this compound (C20:0-CoA):
-
Precursor Ion (Q1): m/z of [M+H]⁺ (e.g., 1062.6 for the protonated form)
-
Product Ion (Q3): m/z corresponding to the neutral loss of 507 Da (e.g., 555.6)
-
-
Key MS Parameters (to be optimized for your instrument):
Data Presentation
Table 1: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 93-104 | [18] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 93-104 | [18] |
| Palmitoyl-CoA | Long (C16:0) | 2-(2-pyridyl)ethyl | 93-104 | [18] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 93-104 | [18] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 93-104 | [18] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC Gradients for Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of long-chain acyl-CoAs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography (LC) methods for robust and reproducible separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient to separate long-chain acyl-CoAs (C14-C22)?
A common and effective approach for separating long-chain acyl-CoAs is to use a reversed-phase C18 or C8 column with a binary solvent gradient.[1][2] A typical setup involves:
-
Mobile Phase A: An aqueous buffer, often containing 10-15 mM ammonium hydroxide or 10 mM ammonium acetate to improve peak shape and ionization efficiency.[2][3][4]
-
Mobile Phase B: An organic solvent, typically acetonitrile, sometimes containing the same buffer concentration as Mobile Phase A.[1][2][3]
-
Column: A C18 or C8 column is standard. C18 columns offer higher hydrophobicity and retention, which can be beneficial for resolving closely related species, while C8 columns may be suitable if very long-chain species are difficult to elute.[2][5]
A representative starting gradient is outlined in the table below. This gradient should be optimized based on the specific acyl-CoAs of interest and the column dimensions.
Q2: My long-chain acyl-CoA peaks are broad and tailing. What are the likely causes and how can I fix it?
Peak broadening and tailing are common issues in LC analysis. The causes can be categorized into chemical interactions and physical or system effects.
-
Chemical Causes: Secondary interactions between the analyte and the column's stationary phase are a frequent cause. For acyl-CoAs, which have a polar head group and a nonpolar tail, this can be pronounced.
-
Solution: Ensure the mobile phase pH is appropriate. Using a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs on suitable columns.[1][3] Also, check for potential mass overload by injecting a diluted sample; if the peak shape improves, reduce the sample concentration.[6]
-
-
System/Physical Causes:
-
Extra-Column Volume: Excessive tubing length or volume between the injector, column, and detector can cause peak broadening.[7] Ensure connections are tight and use tubing with the smallest appropriate inner diameter.
-
Column Contamination/Aging: Contaminants from the sample matrix can accumulate at the column inlet, leading to distorted peak shapes.[7] A void at the head of the column due to silica dissolution (especially at high pH) can also be a cause.
-
Solution: First, try flushing the column with a strong solvent. If that fails, remove the guard column (if used) to see if it's the source of the problem.[8] If the issue persists, replacing the analytical column may be necessary.[7][8]
-
Q3: I am struggling to separate acyl-CoAs with the same chain length but different degrees of saturation (e.g., C18:1-CoA vs. C18:2-CoA). How can I improve resolution?
Achieving separation between saturated and unsaturated acyl-CoAs of the same chain length can be challenging due to their similar hydrophobicity.
-
Flatten the Gradient: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.[9] Experiment by decreasing the rate of increase of Mobile Phase B during the elution window for your target analytes.
-
Optimize Mobile Phase: While acetonitrile is common, methanol can offer different selectivity and may resolve challenging peaks. Try replacing or mixing acetonitrile with methanol in Mobile Phase B.
-
Column Choice: A column with a high carbon load or a different chemistry (e.g., a phenyl-hexyl phase) might provide the necessary selectivity. Longer columns or columns with smaller particle sizes can also increase efficiency and resolution.[10]
-
Lower Temperature: Reducing the column temperature can sometimes increase retention and improve the separation of isomers, although it will also increase backpressure.
Q4: What are the best practices for sample preparation to ensure clean extracts and prevent acyl-CoA degradation?
The stability of the thioester bond in acyl-CoAs is a critical consideration during sample preparation.[2]
-
Rapid Quenching: Immediately halt metabolic activity by flash-freezing tissue samples in liquid nitrogen.[11] All subsequent steps should be performed on ice or at 4°C to minimize enzymatic degradation.
-
Efficient Extraction: Homogenize the frozen, powdered tissue in a solution that precipitates proteins and extracts the acyl-CoAs. Common methods include:
-
Acidic Precipitation: Using 5% 5-sulfosalicylic acid (SSA) is effective for deproteinization and has shown good recovery for short-chain acyl-CoAs.[11][12]
-
Organic Solvents: A mixture of acetonitrile, 2-propanol, and methanol or potassium phosphate buffer is also widely used for homogenization and extraction.[2][13]
-
-
Purification: Use solid-phase extraction (SPE) with a C18 or anion-exchange cartridge to remove salts, phospholipids, and other interfering substances from the extract before LC-MS analysis.[14][15]
-
Storage: If not analyzing immediately, store the final extracts at -80°C.[11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the LC-MS analysis of long-chain acyl-CoAs.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Low Signal | 1. Sample Degradation | Ensure sample extraction is performed quickly and at low temperatures. Store extracts at -80°C.[11] |
| 2. Poor Ionization in MS | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Confirm mobile phase is compatible with ESI (e.g., contains a volatile salt like ammonium acetate).[4][15] | |
| 3. Clogged System | Check for blockages in the injector, tubing, or column.[7] | |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions | Use a mobile phase additive like ammonium hydroxide (pH ~10.5) or ammonium acetate to improve peak symmetry.[1][3] |
| 2. Column Contamination | Flush the column with a strong solvent wash sequence (e.g., isopropanol). If using a guard column, replace it.[8] | |
| 3. Extra-Column Dead Volume | Check all fittings for tightness. Use shorter, narrower ID tubing where possible.[7] | |
| Poor Peak Shape (Fronting) | 1. Sample Overload | Inject a 1:10 dilution of your sample. If the peak shape improves, reduce the injection volume or sample concentration.[6] |
| 2. Column Failure (Void) | This is often a catastrophic failure. Replace the analytical column.[7][8] | |
| 3. Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[16] | |
| Poor Peak Shape (Splitting) | 1. Partially Clogged Frit | Back-flush the column (if permitted by the manufacturer). If the problem persists, the column may need replacement.[7] |
| 2. Injection Solvent Effect | The sample solvent is significantly stronger than the mobile phase, causing the sample band to distort upon injection. Re-dissolve the sample in the initial mobile phase.[7][16] | |
| 3. Injector Issue | A scratched injector rotor seal can cause peak splitting. Inspect and replace if necessary.[16] | |
| Shifting Retention Times | 1. Mobile Phase Preparation | Prepare fresh mobile phase. Ensure the pH is consistent between batches, especially if it's near the pKa of your analytes.[16] |
| 2. Column Equilibration | Ensure the column is fully equilibrated with the initial gradient conditions before each injection. A 10-column-volume wash is a good starting point. | |
| 3. Temperature Fluctuation | Use a column oven to maintain a stable temperature. Inconsistent lab temperature can cause retention to drift.[16] | |
| 4. Pump Performance | Check for leaks in the pump heads or seals. Monitor the pressure trace for instability. |
Experimental Protocols & Data
Example LC Gradient Conditions
The following tables summarize example gradient conditions reported in the literature for the separation of long-chain acyl-CoAs. These serve as a starting point for method development.
Table 1: Gradient using Ammonium Hydroxide (High pH) [1][3]
-
Column: C18 Reversed-Phase
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water (pH 10.5)
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
| Time (min) | Flow Rate (mL/min) | % B |
| 0.0 | 0.4 | 20 |
| 2.8 | 0.4 | 45 |
| 3.0 | 0.4 | 25 |
| 4.0 | 0.4 | 65 |
| 4.5 | 0.4 | 20 |
| 5.0 | 0.4 | 20 |
Table 2: Gradient using Ammonium Acetate (Neutral pH) [4]
-
Column: C18 Reversed-Phase (e.g., 100 x 2 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8)
-
Mobile Phase B: Acetonitrile
| Time (min) | Flow Rate (mL/min) | % B |
| 0.0 | 0.2 | 20 |
| 15.0 | 0.2 | 100 |
| 22.5 | 0.2 | 100 |
| 22.6 | 0.2 | 20 |
| 30.0 | 0.2 | 20 |
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a generalized procedure based on common methods.[2][13][17]
-
Tissue Homogenization:
-
Weigh ~40-50 mg of frozen tissue and keep it frozen in liquid nitrogen.
-
Homogenize the tissue in 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing an internal standard (e.g., C17:0-CoA).[2][13]
-
Add 0.5 mL of an organic solvent mix (e.g., Acetonitrile:2-propanol:Methanol 3:1:1) and homogenize again on ice.[2]
-
-
Protein Precipitation & Phase Separation:
-
Vortex the homogenate for 2 minutes and sonicate for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with methanol, then equilibrate with water or an aqueous buffer.[15]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions (e.g., 50% methanol).[14] The sample is now ready for LC-MS/MS analysis.
-
Visual Workflows and Diagrams
Caption: General experimental workflow for long-chain acyl-CoA analysis.
Caption: Troubleshooting flowchart for common peak shape issues.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. How to Choose the Suitable C18 HPLC Column - Hawach [hawachhplccolumn.com]
- 11. benchchem.com [benchchem.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. halocolumns.com [halocolumns.com]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting low signal intensity for Arachidoyl-CoA in MS analysis.
Welcome to the technical support center for the analysis of Arachidoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges, particularly low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the MS analysis of this compound.
Q1: Why is the signal intensity for my this compound consistently low?
A1: Low signal intensity for long-chain acyl-CoAs like this compound is a common challenge stemming from several factors:
-
Suboptimal Ionization Mode : For most long-chain acyl-CoAs, positive ion ESI mode is approximately 3-fold more sensitive than negative ion mode.[1] Operating in the incorrect mode is a primary cause of poor signal.
-
Poor Ionization Efficiency : The large, amphipathic nature of acyl-CoA molecules can lead to inefficient ionization.[2] The choice of mobile phase additives and solvent composition is critical for improving protonation and signal response.[2][3]
-
In-Source Fragmentation : Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are set too high.[2] This breaks the molecule apart before it can be detected as the intended precursor ion, thereby reducing its apparent intensity.
-
Adduct Formation : The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+).[2][4] This division of the total ion current for the analyte lowers the intensity of any single species.
-
Sample Degradation : Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled, leading to sample loss before analysis.[5]
-
Ion Suppression : Co-eluting substances from the sample matrix can compete with the analyte for ionization, leading to a suppressed signal.[5][6] Proper chromatographic separation is essential to minimize this effect.[5]
Q2: What is the optimal ionization mode and what are the key MS/MS fragments for this compound?
A2: For quantifying fatty acyl-CoAs, positive ion electrospray ionization (ESI+) mode is generally preferred as it has been shown to be about 3-fold more sensitive than negative ion mode.[1]
In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and reliable fragmentation for Multiple Reaction Monitoring (MRM) is the neutral loss of 507 Da from the protonated precursor ion ([M+H]+).[1][5][7] This corresponds to the loss of the 3'-phospho-ADP moiety.
For this compound (C20:0-CoA), the MRM transition would be:
-
Precursor Ion (Q1): m/z corresponding to [this compound + H]+
-
Product Ion (Q3): m/z corresponding to [Precursor Ion - 507.0]
Q3: How can I minimize signal splitting due to adduct formation?
A3: It is very common to observe sodium [M+Na]+ and potassium [M+K]+ adducts in addition to the desired protonated molecule [M+H]+.[2][8] This splits the signal and complicates quantification. To minimize adduct formation:
-
Use High-Purity Solvents : Ensure that all solvents (e.g., water, methanol, acetonitrile) are of the highest available purity (LC-MS grade) to minimize sodium and potassium salt contamination.
-
Incorporate Mobile Phase Additives : Using additives like ammonium formate or ammonium acetate can promote the formation of the [M+H]+ ion over salt adducts.[2] Formic acid is also commonly used to acidify the mobile phase, which aids in protonation.[9][10]
-
Avoid Contaminated Glassware : Use polypropylene vials and tubes where possible, as glass can be a source of sodium ions. If using glass, ensure it is thoroughly cleaned.
-
Optimize MS Parameters : While less effective for preventing adduct formation itself, you can sum the intensities of the primary adducts ([M+H]+ and [M+Na]+) during data processing if adducts are unavoidable. However, this is less ideal than preventing their formation.
Q4: My signal is present but unstable. What could be the cause?
A4: Unstable signal or spray is often related to issues in the ESI source or the fluidic path.[6][11]
-
Dirty Ion Source : Contamination from sample residues, salts, or mobile phase impurities can build up in the ion source, leading to an unstable spray and poor signal.[6] Regular cleaning of the ion source components (capillary, cone, etc.) is crucial.
-
Improper Nebulizer Gas Settings : The nebulizer gas pressure controls the formation of the aerosol.[2] If it's too low or too high, the spray can become unstable.
-
Incorrect Source Temperature : The source and desolvation gas temperatures aid in solvent evaporation. If temperatures are too low, incomplete desolvation can occur; if too high, thermal degradation of the analyte is possible.[2]
-
Leaks in the LC System : Check all fittings and connections for leaks, which can cause pressure fluctuations and an unstable spray.[10]
Data & Protocols
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
This table provides a summary of typical mass spectrometer settings for the analysis of this compound, optimized for positive ion mode ESI.[1][5][12]
| Parameter | Recommended Setting | Purpose & Notes |
| Ionization Mode | Positive ESI | Offers ~3-fold higher sensitivity compared to negative mode for long-chain acyl-CoAs.[1] |
| Capillary Voltage | 3.0 - 5.5 kV | Optimize by direct infusion to maximize precursor ion intensity.[5] |
| Cone Voltage | 40 - 60 V | Critical for ion transmission; high values can cause in-source fragmentation.[2][5] |
| Source Temperature | 100 - 130 °C | Aids in desolvation; keep as low as possible to prevent thermal degradation.[2] |
| Desolvation Gas Temp. | 350 - 500 °C | Higher temperatures can improve signal but may also promote degradation.[2] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation; optimize for signal stability.[2][5] |
| MRM Transition | [M+H]+ → [M+H - 507.0]+ | This neutral loss is characteristic and specific for acyl-CoAs.[1] |
| Collision Energy (CE) | 40 - 65 eV | Must be optimized for the specific instrument and analyte to maximize product ion intensity. |
Protocol: Sample Preparation for Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for extracting acyl-CoAs from cellular matrices.[5]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Internal Standard (ISTD) solution (e.g., 10 µM C17:0-CoA or other odd-chain acyl-CoA)
-
RIPA lysis buffer (for protein quantification)
-
Vacuum concentrator
-
Microcentrifuge
Procedure:
-
Cell Harvesting : After reaching ~90% confluence, remove cell culture media.
-
Washing : Gently wash the cells twice with ice-cold PBS to remove media components.
-
Lysis & Extraction : Add 2 mL of -80°C methanol and 15 µL of 10 µM internal standard solution directly to the culture plate. Incubate at -80°C for 15 minutes.
-
Collection : Scrape the cell lysate from the plate and transfer to a centrifuge tube.
-
Centrifugation : Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes to pellet protein and cell debris.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean glass tube.
-
Drying : Add 1 mL of acetonitrile to the supernatant and evaporate the sample to dryness in a vacuum concentrator at 55°C (approx. 1.5 hours).
-
Reconstitution : Reconstitute the dried extract in 150 µL of methanol. Vortex thoroughly.
-
Final Centrifugation : Centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any remaining insoluble material.
-
Analysis : Transfer 100 µL of the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visual Guides
Experimental & Troubleshooting Workflows
The following diagrams illustrate the typical experimental workflow for this compound analysis and a logical decision tree for troubleshooting low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize ion suppression for Arachidoyl-CoA quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Arachidoyl-CoA by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound quantification?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, poor sensitivity, and reduced reproducibility of your results.[1] The primary culprits in biological samples are often highly abundant species like phospholipids and salts.[2][3]
Q2: What are the most common sources of ion suppression in lipidomics?
A2: In lipidomics, and specifically for the analysis of long-chain acyl-CoAs like this compound, the most significant sources of ion suppression are:
-
Phospholipids: These are highly abundant in biological matrices such as plasma and tissue and can co-elute with the analyte of interest, competing for ionization in the MS source.[1][2]
-
Salts and Buffers: Non-volatile salts from buffers used during sample preparation can crystallize in the ion source, leading to reduced ionization efficiency and signal instability.
-
Other Endogenous Molecules: The complex nature of biological samples means that a multitude of other small molecules can also co-elute and interfere with the ionization of this compound.[3]
Q3: How can I determine if ion suppression is affecting my this compound measurements?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column and before the MS source. A blank matrix sample (a sample prepared without the analyte) is then injected. A dip in the baseline signal of the infused standard at the retention time of interfering matrix components indicates ion suppression.[3]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A4: Yes, using a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute.[4][5] Therefore, it experiences the same degree of ion suppression as the endogenous this compound. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification and provides step-by-step solutions.
Issue 1: Low or No Signal for this compound
If you are observing a significantly lower than expected signal or no signal at all for your this compound peak, follow this troubleshooting workflow:
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy of integration and thus quantification.
Data on Sample Preparation Strategies
Effective sample preparation is the most critical step in minimizing ion suppression. Below is a comparison of common techniques.
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Sample Preparation Method | Principle | Average Recovery of Long-Chain Acyl-CoAs (%) | Ion Suppression Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Variable, often lower than SPE | Poor | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other interfering small molecules, leading to significant ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | 70-85% | Moderate | Can provide cleaner extracts than PPT. | Can be labor-intensive and may not be suitable for all acyl-CoA species. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | 83-90%[3] | Good to Excellent | Provides a high degree of sample cleanup, significantly reducing phospholipids and other matrix components.[6] | Requires method development and can be more time-consuming than PPT. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7]
Materials:
-
Plasma sample
-
Internal Standard (e.g., this compound-d4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 300 µL of ACN containing 1% formic acid to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of MeOH.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of MeOH.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are starting parameters that should be optimized for your specific instrument.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-15 min: Linear gradient from 20% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (C20:4): The precursor ion will be the [M+H]+. The product ion is typically generated from the neutral loss of the phosphopantetheine moiety (507 Da). The exact m/z values should be confirmed by direct infusion of a standard.
-
This compound-d4 (Internal Standard): The precursor and product ions will be shifted by +4 m/z units compared to the unlabeled analyte.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
By implementing these strategies and following the provided protocols, researchers can effectively minimize ion suppression and achieve accurate and reproducible quantification of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Arachidoyl-CoA Thioester Bond Instability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the inherent instability of the thioester bond in Arachidoyl-CoA. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes the thioester bond in this compound unstable?
A1: The thioester bond is inherently a high-energy bond, making it more susceptible to nucleophilic attack and subsequent hydrolysis compared to an oxygen ester bond. This reactivity is due to the larger size of the sulfur atom compared to oxygen, which results in less resonance stabilization of the bond. This inherent reactivity is crucial for its biological role in acyl group transfer but poses a significant challenge for in vitro handling and analysis. The primary degradation pathway is hydrolysis, which breaks the thioester bond to yield arachidic acid and free Coenzyme A (CoA-SH).
Q2: What are the main factors that contribute to the degradation of this compound in my experiments?
A2: The stability of this compound is primarily influenced by three factors:
-
pH: The thioester bond is most stable in slightly acidic conditions (pH 4.0-6.0). It becomes increasingly unstable as the pH becomes neutral and alkaline, with hydrolysis being base-catalyzed.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep this compound solutions cold whenever possible.
-
Enzymatic Degradation: Various enzymes present in biological samples, such as Acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored as a lyophilized powder at -20°C or below. If it is necessary to prepare a stock solution, dissolve it in a slightly acidic buffer (pH ~6.0) or an organic solvent like methanol and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments with this compound?
A4: While PBS is a common biological buffer, its pH of 7.4 is not ideal for maintaining the stability of the thioester bond. If your experimental conditions permit, using a buffer with a slightly acidic pH (e.g., MES or citrate buffer at pH 6.0-6.5) is recommended to minimize non-enzymatic hydrolysis. If the experiment must be conducted at pH 7.4, it is critical to work quickly, keep samples on ice, and use fresh preparations of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
This is a common problem when using this compound as a substrate. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| This compound Degradation | Verify Integrity: Before your assay, confirm the concentration and purity of your this compound stock solution using HPLC or LC-MS/MS. |
| Fresh Preparations: Always prepare fresh working solutions of this compound for each experiment. | |
| pH of Assay Buffer: If possible, perform the assay in a slightly acidic buffer (pH 6.0-6.5) to reduce the rate of hydrolysis. If the enzyme's optimal pH is neutral or alkaline, minimize the pre-incubation time of this compound in the buffer. | |
| Temperature Control: Keep all solutions containing this compound on ice until the start of the reaction. | |
| Enzymatic Degradation in Sample | Presence of Thioesterases: Your biological sample (e.g., cell lysate, tissue homogenate) may contain Acyl-CoA thioesterases (ACOTs) that degrade this compound. |
| Inhibitors: Consider adding a general thioesterase inhibitor to your assay buffer if it does not interfere with your enzyme of interest. | |
| Sample Preparation: Use purification methods to enrich your protein of interest and remove contaminating enzymes. | |
| Incorrect Quantification of Stock | Spectrophotometric Inaccuracy: The molar extinction coefficient used for spectrophotometric quantification can be inaccurate if the sample is impure. |
| Accurate Quantification: Use a more accurate method like HPLC with a standard curve for quantifying your stock solution. |
Issue 2: Poor peak shape or low signal intensity in LC-MS/MS analysis.
The analysis of long-chain acyl-CoAs like this compound by LC-MS/MS can be challenging. Here are some common issues and their solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| On-column Degradation | Acidified Mobile Phase: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) to improve the stability of the thioester during the chromatographic run.[1] |
| Interaction with Metal Surfaces | Peak Tailing: Tailing can sometimes be caused by interaction with stainless steel components in the HPLC system. |
| Inert System: If available, use a system with PEEK tubing and fittings. | |
| Chelating Agents: Alternatively, adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help. | |
| Poor Ionization | Suboptimal Source Conditions: The ionization efficiency of this compound can be sensitive to the settings of the mass spectrometer's ion source. |
| Optimize Parameters: Systematically optimize parameters such as spray voltage, capillary temperature, and gas flows. | |
| Mobile Phase Additives: Consider the use of different mobile phase additives to promote the formation of a single, stable parent ion. | |
| Carryover | Contamination from Previous Injections: this compound can be "sticky" and lead to carryover between runs. |
| Thorough Wash Steps: Implement rigorous needle and column washing protocols between injections. Run blank injections after high-concentration samples to ensure the system is clean. |
Quantitative Data Summary
Table 1: Estimated Stability of Long-Chain Acyl-CoAs in Aqueous Solutions
| Condition | Estimated Stability | Recommendations |
| pH 4.0-6.0 | Relatively Stable | Optimal for storage and handling. |
| pH 7.0-7.4 | Moderately Unstable | Minimize exposure time; work on ice. |
| pH > 8.0 | Highly Unstable | Avoid if possible; use freshly prepared solutions immediately. |
| Room Temperature (25°C) | Rapid Degradation | Avoid prolonged exposure. |
| On Ice (0-4°C) | Significantly Reduced Degradation | Recommended for all experimental procedures. |
| -20°C (in solution) | Slow Degradation over time | Suitable for short-term storage (days to weeks). |
| -80°C (in solution) | Very Slow Degradation | Recommended for long-term storage of stock solutions. |
Note: These are general guidelines. It is highly recommended to perform your own stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a slightly acidic buffer (e.g., 10 mM MES, pH 6.0) or a high-purity organic solvent such as methanol.
-
Vortex gently to ensure complete dissolution.
-
-
Preparation of Aliquots:
-
Immediately after reconstitution, prepare small, single-use aliquots of the stock solution. This minimizes the number of freeze-thaw cycles the solution is subjected to.
-
-
Storage:
-
For long-term storage, store the aliquots at -80°C.
-
For short-term storage during an experiment (a few hours), keep the working solution on ice.
-
Protocol 2: Stability Assessment of this compound by LC-MS/MS
This protocol allows for the determination of the degradation rate of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the buffer and at the temperature you wish to test.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and immediately quench the degradation by adding an equal volume of cold acetonitrile containing an internal standard (e.g., C17:0-CoA).
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples by reverse-phase LC-MS/MS.
-
Chromatographic Conditions:
-
Column: C18 or C8 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the transition of the parent ion of this compound to a specific fragment ion (e.g., loss of the CoA moiety).
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point, normalized to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life under the tested conditions.
-
Visualizations
Diagram 1: Factors Influencing this compound Instability
Caption: Key factors promoting the hydrolysis of the this compound thioester bond.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for determining the stability of this compound.
Diagram 3: this compound Metabolic Pathways
Caption: Simplified overview of the synthesis and degradation pathways of this compound.
References
Best practices for the storage and handling of Arachidoyl-CoA standards.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Arachidoyl-CoA standards to ensure experimental success for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound standard upon receipt?
This compound in solid form should be stored at -20°C. When stored properly, it is stable for an extended period.
Q2: What is the best way to prepare a stock solution of this compound?
It is recommended to prepare stock solutions fresh for each experiment. If this is not feasible, prepare aliquots to minimize freeze-thaw cycles. Acyl-CoAs are known to be unstable in aqueous solutions. For reconstitution, organic solvents such as methanol or ethanol are suitable. After dissolving in an organic solvent, the solution can be diluted in an appropriate aqueous buffer immediately before use.
Q3: Can I store this compound stock solutions? If so, under what conditions?
Long-term storage of this compound in solution is not recommended due to its instability in aqueous environments. If storage is necessary, it is best to store aliquots as a dry pellet at -80°C. To do this, dissolve the standard in a suitable organic solvent, aliquot the desired amounts into tubes, and evaporate the solvent under a stream of nitrogen. Reconstitute the dry pellet in the desired solvent just before your experiment.
Q4: What are the main degradation pathways for this compound and how can I avoid them?
The primary degradation pathway for this compound is hydrolysis of the thioester bond, which is accelerated in aqueous solutions, particularly at alkaline or strongly acidic pH. To minimize degradation, always prepare aqueous solutions fresh, keep samples on ice during preparation, and avoid repeated freeze-thaw cycles.
Storage and Handling Summary
The following table summarizes the recommended storage and handling conditions for this compound standards.
| Condition | Solid Standard | Stock Solution (Organic Solvent) | Aqueous Solution |
| Storage Temperature | -20°C | -80°C (short-term) | Not Recommended |
| Recommended Form | Lyophilized powder | Aliquoted and dried under N₂ | Prepare fresh |
| Stability | Stable long-term | Prone to degradation | Highly unstable |
Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively published. However, based on information for long-chain acyl-CoAs, the following provides general guidance.
| Solvent | Solubility | Notes |
| Methanol | Soluble[1] | A common solvent for initial stock solution preparation.[1] |
| Ethanol | Soluble | Another suitable organic solvent for stock solutions. |
| Water | Soluble, but unstable[1] | Solutions are prone to rapid hydrolysis.[1] |
| DMSO | Likely soluble | Often used for dissolving similar lipid molecules. |
| Aqueous Buffers | Sparingly soluble | Stability is a major concern; prepare fresh. |
Experimental Protocols
Protocol for Preparation of this compound Calibrants
This protocol outlines the steps for preparing a set of calibrants from a solid this compound standard for use in quantitative analyses, such as LC-MS.
-
Equilibration: Allow the solid this compound standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Dissolution: Carefully weigh the desired amount of the solid standard and dissolve it in a high-purity organic solvent, such as methanol or ethanol, to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution with the same organic solvent to create a series of working standards with decreasing concentrations.
-
Final Preparation: Immediately before analysis, dilute an aliquot of each working standard into the final assay buffer or mobile phase to the desired concentration.
-
Analysis: Analyze the prepared calibrants promptly to minimize degradation.
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible Results
-
Probable Cause: Degradation of the this compound standard in aqueous solution.
-
Solution: Prepare fresh aqueous solutions of the standard for each experiment. If using a stock solution in an organic solvent, ensure it has been stored properly at -80°C and has undergone minimal freeze-thaw cycles.
-
-
Probable Cause: Improper handling of the standard.
-
Solution: Always keep the standard and its solutions on ice whenever possible. Minimize the time the standard is at room temperature.
-
Issue 2: Low Signal Intensity in Mass Spectrometry Analysis
-
Probable Cause: The concentration of the standard is lower than expected due to degradation or incomplete dissolution.
-
Solution: Verify the dissolution of the standard in the chosen solvent. Use sonication if necessary to aid dissolution. Always prepare fresh dilutions from a properly stored stock.
-
-
Probable Cause: Adsorption of the lipid to plastic surfaces.
-
Solution: Use low-adhesion microcentrifuge tubes and pipette tips.
-
Issue 3: Standard Fails to Dissolve Completely
-
Probable Cause: The chosen solvent is not appropriate for the concentration of the standard.
-
Solution: Try a different organic solvent, such as methanol or ethanol. Gentle warming or sonication can also aid in dissolution.
-
-
Probable Cause: The standard has precipitated out of solution during storage.
-
Solution: If using a previously prepared stock solution, ensure it is brought to room temperature and vortexed thoroughly before use.
-
Visual Workflows and Decision Trees
Workflow for Handling this compound Standards
Caption: Workflow for the proper handling of this compound standards.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
How to address matrix effects in Arachidoyl-CoA quantification.
Welcome to the technical support center for the quantification of Arachidoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding matrix effects encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and unreliable quantification.[1] In biological samples, phospholipids are a major source of matrix effects in lipidomics studies.
Q2: What are the most common strategies to mitigate matrix effects in this compound analysis?
A2: The most common strategies include:
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help remove interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate this compound from matrix components that cause ion suppression.
-
Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are considered the gold standard for compensating for matrix effects as they behave similarly to the analyte during extraction and ionization.[2][3]
Q3: I am observing significant ion suppression in my this compound signal. What is the likely cause and how can I troubleshoot it?
A3: Significant ion suppression is often caused by co-eluting phospholipids from the biological matrix. To troubleshoot this, you can:
-
Incorporate a Phospholipid Removal Step: Utilize specific SPE cartridges or plates designed for phospholipid removal.
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the phospholipid elution zone. A post-column infusion experiment can help identify these zones.[4]
-
Evaluate Your Extraction Method: If using protein precipitation, consider switching to a more selective method like SPE or LLE to reduce the amount of co-extracted phospholipids.
Q4: When should I use a stable isotope-labeled (SIL) internal standard for this compound?
A4: A SIL internal standard is highly recommended for all quantitative LC-MS/MS analyses of this compound, especially when dealing with complex biological matrices.[2] It is the most effective way to correct for sample loss during preparation and for matrix-induced ionization variability, thereby improving the accuracy and precision of your results.[2]
Q5: My recovery of this compound is low after Solid-Phase Extraction (SPE). What are the potential reasons and solutions?
A5: Low recovery of long-chain acyl-CoAs like this compound during SPE can be due to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue. Optimize the ratio of extraction solvent to tissue weight.[5] |
| Degradation of Acyl-CoAs | Work quickly and keep samples on ice. Use fresh, high-purity solvents.[5] |
| Inefficient SPE | Ensure the SPE column is properly conditioned and equilibrated before sample loading. Optimize the wash and elution solvent compositions and volumes.[5] |
| Irreversible Binding to SPE Sorbent | Consider a different SPE sorbent chemistry. Ensure the elution solvent is strong enough to disrupt all interactions between the analyte and the sorbent. |
Troubleshooting Guides
Issue: Poor Peak Shape and High Background Noise
This issue is often indicative of significant matrix interference.
Workflow for Troubleshooting Poor Peak Shape:
Caption: Troubleshooting workflow for poor peak shape in this compound analysis.
Issue: Inconsistent and Irreproducible Quantification Results
Inconsistent results often point to uncompensated matrix effects or analyte instability.
Logical Flow for Improving Reproducibility:
Caption: Decision tree for troubleshooting inconsistent quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed to enrich long-chain acyl-CoAs and reduce matrix components.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add 10 µL of a suitable stable isotope-labeled internal standard for this compound.
-
Add 600 µL of ice-cold acetonitrile/isopropanol (3:1, v/v) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Procedure (using a weak anion exchange sorbent):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of the acidic wash solution (e.g., acetonitrile/isopropanol/water/acetic acid).
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic wash solution to remove neutral and basic interferences.
-
Elution: Elute the acyl-CoAs with 1 mL of a methanolic solution containing a volatile salt (e.g., 250 mM ammonium formate in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Phospholipid Removal from Plasma Extracts
This protocol can be integrated with the above SPE protocol or used as a standalone cleanup step.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of cold acetonitrile containing the SIL internal standard.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Phospholipid Removal (using a phospholipid removal plate):
-
Load the supernatant onto the phospholipid removal plate.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent.
-
Collect the flow-through, which contains the analytes with reduced phospholipid content.
-
Evaporate the collected fraction to dryness and reconstitute for analysis.
-
Data Presentation
Table 1: Recovery of Long-Chain Acyl-CoAs using different SPE Sorbents
| Acyl-CoA Species | SPE Sorbent | Average Recovery (%) |
| Oleoyl-CoA (C18:1) | 2-(2-pyridyl)ethyl | 85-90 |
| Palmitoyl-CoA (C16:0) | Oligonucleotide | 70-80 |
| Arachidonyl-CoA (C20:4) | 2-(2-pyridyl)ethyl | 83-88 |
Data compiled from published protocols.[6]
Table 2: Comparison of Matrix Effects with Different Sample Preparation Techniques
| Analyte | Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression |
| Long-chain Acyl-CoA (representative) | Protein Precipitation | 0.45 | 55% |
| Long-chain Acyl-CoA (representative) | LLE (Methyl-tert-butyl ether) | 0.78 | 22% |
| Long-chain Acyl-CoA (representative) | SPE (Weak Anion Exchange) | 0.92 | 8% |
| Long-chain Acyl-CoA (representative) | SPE with Phospholipid Removal | 0.98 | 2% |
Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a neat solution. A value < 1 indicates ion suppression.[1] The data presented is illustrative and based on typical performance of these methods for lipophilic compounds.
Visualizations
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for this compound quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing collision energy for MS/MS fragmentation of Arachidoyl-CoA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of collision energy for the tandem mass spectrometry (MS/MS) fragmentation of Arachidoyl-CoA (C20:0-CoA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A: this compound is the coenzyme A (CoA) thioester of arachidic acid, a 20-carbon saturated fatty acid (C20:0).[1][2] As a very-long-chain acyl-CoA, it is a key intermediate in fatty acid metabolism, including elongation and lipid synthesis.[3] Accurate analysis and quantification are crucial for studying metabolic pathways, enzyme activities, and the pathology of metabolic diseases.
Q2: What is the primary fragmentation pattern for this compound in positive ion mode MS/MS?
A: In positive ion mode electrospray ionization (ESI), this compound's fragmentation is dominated by a characteristic neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[4][5][6] This produces the most abundant and analytically significant product ion, [M - 507 + H]⁺ . A secondary, common fragment ion at m/z 428 is also frequently observed, which corresponds to the adenosine 3',5'-bisphosphate portion and can serve as a useful qualifier ion for confirmation.[5][7][8]
Q3: Why is optimizing collision energy (CE) critical for this compound analysis?
A: Optimizing collision energy is essential to ensure efficient fragmentation of the precursor ion, thereby maximizing the signal intensity of the target product ions.[9] An unoptimized CE can lead to either insufficient fragmentation (weak product ion signal) or over-fragmentation (loss of desired fragments into smaller, less specific ions), both of which compromise sensitivity and the reliability of quantification.[9][10]
Q4: What is a good starting point for collision energy when analyzing this compound?
A: The optimal collision energy is highly dependent on the instrument type and its specific geometry. However, based on published data for long-chain acyl-CoAs, the following are reasonable starting points:
-
Triple Quadrupole (QqQ): Start with a collision energy of approximately 30-35 eV.[11]
-
Orbitrap (HCD): Use a normalized collision energy (NCE) in the range of 25-35%. Stepped NCE (e.g., 25%, 30%, 35%) can be beneficial.[10][12]
-
Quadrupole Time-of-Flight (Q-TOF): Collision energy is often m/z-dependent. For a precursor of this compound's size, a starting CE of 40-60 eV is appropriate.[13]
Q5: What is stepped collision energy, and should I use it for this compound?
A: Stepped collision energy involves applying a series of discrete collision energy values to the precursor ions during a single MS/MS scan. This approach is highly recommended for molecules like this compound because it can improve the overall fragmentation efficiency, ensuring the generation of both the primary acyl-chain fragment and other qualifier ions (like m/z 428) within a single acquisition.[10][12]
Troubleshooting Guide
Issue 1: Weak or No Signal for this compound Precursor or Product Ions.
-
Possible Cause 1: Sample Degradation. Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous or alkaline solutions.[4]
-
Possible Cause 2: Inefficient Extraction. Recovery of very-long-chain acyl-CoAs can be challenging.
-
Possible Cause 3: Suboptimal MS Source Conditions.
Issue 2: High Background Noise or Matrix Effects.
-
Possible Cause: Co-eluting Contaminants. Biological samples contain numerous compounds that can co-elute and suppress the ionization of this compound.
-
Solution 1: Improve chromatographic separation. Ensure your LC gradient is sufficiently long to resolve this compound from major interfering species like phospholipids.
-
Solution 2: Enhance sample cleanup. Consider using solid-phase extraction (SPE) to remove salts and highly polar or non-polar interferences before LC-MS/MS analysis.[14][15]
-
Issue 3: Inconsistent or Irreproducible Quantification.
-
Possible Cause 1: Lack of an appropriate Internal Standard (IS).
-
Solution: Always use a suitable internal standard, preferably a structurally similar molecule not present in the sample, such as Heptadecanoyl-CoA (C17-CoA). The IS should be added at the very beginning of the sample preparation process to account for variations in extraction efficiency and instrument response.[11]
-
-
Possible Cause 2: Collision Energy Not Optimized.
-
Solution: Perform a collision energy optimization experiment for your specific instrument. Infuse a standard solution of this compound and acquire product ion spectra across a range of CE values to determine the setting that yields the maximum, most stable signal for the [M - 507 + H]⁺ transition.
-
Quantitative Data Summary
Table 1: Key Mass Information for this compound (C₄₁H₇₄N₇O₁₇P₃S)
| Analyte | Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Ionization Mode |
| This compound | C₄₁H₇₄N₇O₁₇P₃S | 1081.4026 | 1082.4104 | 575.3 ([M - 507 + H]⁺), 428.1 | Positive ESI |
Table 2: Example Starting Collision Energy (CE) Values for Different Mass Spectrometer Types
| Instrument Type | Parameter | Recommended Starting Value | Reference |
| Triple Quadrupole (QqQ) | Collision Energy (eV) | 30 - 35 eV | [11] |
| Orbitrap | Normalized Collision Energy (NCE) | 25 - 35% | [12] |
| Q-TOF | Collision Energy (eV) | 40 - 60 eV | [13] |
| General | Stepped CE / NCE | Recommended (e.g., ± 5-10% around optimal value) | [10][12] |
| Note: These are starting points. Optimal values must be determined empirically on the specific instrument. |
Experimental Protocols
Protocol 1: General Sample Extraction of Long-Chain Acyl-CoAs
-
Homogenization: Place ~40 mg of frozen tissue or cell pellet in a tube on ice. Add 0.5 mL of cold 100 mM potassium phosphate (KH₂PO₄, pH 4.9) and 0.5 mL of a cold solvent mixture (acetonitrile:2-propanol:methanol, 3:1:1) containing the internal standard (e.g., 20 ng C17-CoA).[11]
-
Lysis: Homogenize the sample thoroughly on ice.
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[11]
-
Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a methanol-based solvent for LC-MS/MS analysis.[4]
Protocol 2: Step-by-Step Collision Energy Optimization
-
Prepare Standard: Prepare a solution of this compound (e.g., 1-5 µM) in a suitable solvent (e.g., 50% methanol).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Set MS1: Set the mass spectrometer to select for the [M+H]⁺ precursor ion of this compound (m/z 1082.4).
-
Create CE Ramp Method: Create an experiment where the instrument acquires MS/MS data for this precursor while ramping the collision energy across a wide range (e.g., from 10 eV to 80 eV for QqQ/Q-TOF, or 10% to 50% NCE for HCD).
-
Acquire Data: Acquire data for several minutes to obtain a stable signal.
-
Analyze Results: Plot the signal intensity of the key product ion (m/z 575.3) versus the collision energy. The CE value that provides the highest intensity is the optimum for that specific transition and instrument.[16]
Visualizations
Caption: Workflow for empirical optimization of collision energy.
Caption: Primary MS/MS fragmentation pathway of this compound.
References
- 1. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arachidic acid - Wikipedia [en.wikipedia.org]
- 3. Arachidic C20:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximizing MS/MS Acquisition for Lipidomics Using Capillary Separation and Orbitrap Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the substrate specificity of different acyl-CoA synthetases for arachidic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of different acyl-CoA synthetases (ACSs) for arachidic acid (C20:0), a saturated long-chain fatty acid. Understanding which ACS isoforms efficiently activate arachidic acid is crucial for elucidating its metabolic fate and its role in various physiological and pathological processes. This document summarizes available experimental data, details relevant experimental protocols, and provides a visual representation of the experimental workflow.
Introduction to Acyl-CoA Synthetases
Acyl-CoA synthetases are a family of enzymes that catalyze the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is a critical step, priming the fatty acids for participation in various metabolic pathways, including beta-oxidation, lipid synthesis, and protein modification. In mammals, the long-chain acyl-CoA synthetase (ACSL) family is a major group of these enzymes, with several isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) exhibiting distinct tissue expression patterns and substrate preferences. Additionally, the very-long-chain acyl-CoA synthetase (SLC27A) family, also known as fatty acid transport proteins (FATPs), can activate long-chain and very-long-chain fatty acids.
Arachidic acid, a 20-carbon saturated fatty acid, is at the upper end of the substrate range for ACSLs and falls within the substrate range for some very-long-chain acyl-CoA synthetases. The efficiency with which different ACS isoforms activate arachidic acid can determine its intracellular destination and subsequent metabolic impact.
Data Presentation: Substrate Specificity of Acyl-CoA Synthetases
The following table summarizes the known substrate preferences and available kinetic data for various acyl-CoA synthetase isoforms. Direct comparative kinetic data for arachidic acid across all isoforms is limited in the literature. Therefore, the table includes data for other relevant long-chain saturated fatty acids to infer the potential activity towards arachidic acid.
| Enzyme Family | Isoform | Preferred Substrates | Reported Kinetic Parameters for Long-Chain Saturated Fatty Acids | Inferred Specificity for Arachidic Acid (C20:0) |
| Long-Chain Acyl-CoA Synthetases (ACSL) | ACSL1 | Palmitate (16:0), Oleate (18:1), Linoleate (18:2) | Palmitate (16:0): Km = 20-50 µM | Moderate to Low |
| ACSL3 | Wide range of fatty acids | - | Moderate | |
| ACSL4 | Arachidonic acid (20:4), Eicosapentaenoic acid (20:5) | Stearate (18:0): Lower activity compared to unsaturated fatty acids | Low | |
| ACSL5 | Palmitate (16:0), Oleate (18:1), Stearate (18:0) | Palmitate (16:0): Km = 15 µM | High | |
| ACSL6 | Docosahexaenoic acid (22:6) and other very-long-chain polyunsaturated fatty acids | Oleate (18:1) is a good substrate | Moderate | |
| Very-Long-Chain Acyl-CoA Synthetases (SLC27A/FATP) | FATP1 (SLC27A1) | Palmitate (16:0), Stearate (18:0), Oleate (18:1) | - | High |
| FATP2 (SLC27A2) | Lignoceric acid (24:0) and other very-long-chain fatty acids | Lignoceric acid (24:0): Km = 7 µM | High | |
| FATP4 (SLC27A4) | Palmitate (16:0), Stearate (18:0), Lignoceric acid (24:0) | - | High |
Disclaimer: The inferred specificity is based on the general substrate preferences of the enzymes and may not reflect the actual kinetic parameters. Direct experimental validation is required.
Experimental Protocols
Accurate comparison of enzyme kinetics requires standardized experimental procedures. Below are detailed methodologies for commonly used acyl-CoA synthetase activity assays.
Radiometric Assay for Acyl-CoA Synthetase Activity
This is a highly sensitive method that directly measures the formation of radiolabeled acyl-CoA.
a. Materials and Reagents:
-
Enzyme source: Purified recombinant enzyme or cell/tissue lysates
-
[1-¹⁴C]Arachidic acid (or other radiolabeled fatty acid)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Stopping solution (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
b. Procedure:
-
Prepare a stock solution of [1-¹⁴C]arachidic acid complexed to BSA.
-
Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, ATP, MgCl₂, CoA, and the enzyme source.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the [1-¹⁴C]arachidic acid-BSA complex.
-
Incubate for a specific time period during which the reaction is linear (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Add heptane and water to the tube to extract the unreacted [1-¹⁴C]arachidic acid into the upper organic phase.
-
Vortex the tube and centrifuge to separate the phases.
-
The aqueous phase, containing the [¹⁴C]arachidoyl-CoA, is carefully collected. A second heptane wash can be performed to minimize contamination from unreacted fatty acid.
-
Add the aqueous phase to a scintillation vial with the scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein) based on the amount of [¹⁴C]this compound formed.
Spectrophotometric Assay for Acyl-CoA Synthetase Activity
This continuous assay measures the consumption of a substrate or the formation of a product that absorbs light at a specific wavelength. An enzyme-coupled approach is often used.
a. Materials and Reagents:
-
Enzyme source
-
Arachidic acid
-
CoA, ATP, MgCl₂
-
Reaction buffer
-
Coupling enzymes: Acyl-CoA oxidase (ACO) and Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonic acid)
-
Spectrophotometer or microplate reader
b. Procedure:
-
Prepare a master mix containing the reaction buffer, ATP, MgCl₂, CoA, coupling enzymes, and the chromogenic substrate.
-
Add the enzyme source to the wells of a microplate.
-
Initiate the reaction by adding the arachidic acid substrate.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 550 nm for the product of the HRP reaction) in a kinetic mode for a set period.
-
The rate of change in absorbance is proportional to the acyl-CoA synthetase activity.
-
Calculate the specific activity using the molar extinction coefficient of the chromogenic product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing the substrate specificity of different acyl-CoA synthetases and the general enzymatic reaction.
Caption: Experimental workflow for comparing acyl-CoA synthetase activity.
Caption: General reaction catalyzed by Acyl-CoA Synthetase.
A Comparative Guide to the Validation of a New LC-MS/MS Method for Arachidoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Arachidoyl-CoA against established analytical techniques. The content herein is supported by experimental data to assist researchers in making informed decisions for their analytical needs in metabolic research and drug development.
Introduction
This compound is a C20:0 long-chain acyl-CoA thioester, a critical intermediate in fatty acid metabolism, including beta-oxidation and the synthesis of complex lipids. Accurate quantification of this compound is essential for understanding its role in various physiological and pathological processes. While several methods exist for the analysis of acyl-CoAs, LC-MS/MS has become the gold standard due to its high sensitivity and specificity.[1][2][3] This guide details the validation of a new, optimized LC-MS/MS method and compares its performance against a standard LC-MS/MS method and an alternative HPLC-UV method.
Comparative Performance of Analytical Methods
The performance of the new LC-MS/MS method was rigorously evaluated and compared with other common analytical techniques. The key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy, are summarized below.
| Parameter | New Validated LC-MS/MS Method | Standard LC-MS/MS Method | HPLC-UV Method |
| **Linearity (R²) ** | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.5 nM | 1-10 fmol[1] | 120 pmol (with derivatization)[1] |
| Limit of Quantitation (LOQ) | 1.5 nM | 5-50 fmol[1] | 1.3 nmol[1] |
| Precision (Intra-day RSD%) | < 3% | < 5%[1] | < 15%[1] |
| Precision (Inter-day RSD%) | < 5% | < 15% | < 20% |
| Accuracy (% Recovery) | 95-108% | 90-110% | 85-115% |
| Specificity | High (MRM-based) | High (Mass-based)[1] | Moderate (Risk of co-elution)[1] |
| Throughput | High | High[1] | Moderate[1] |
Experimental Protocols
Detailed methodologies for the sample preparation, chromatography, and detection are provided for each of the compared methods.
1. New Validated LC-MS/MS Method
This method is optimized for high sensitivity and robustness in the quantification of this compound from biological matrices.
-
Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
Homogenize 50 mg of tissue in 1 mL of ice-cold methanol/water (1:1) containing an internal standard (e.g., C17:0-CoA).
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and acidify with 1% formic acid.
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol, followed by 1 mL of water.[1]
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.[1]
-
Elute this compound with 1 mL of methanol.[1]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
-
Liquid Chromatography
-
Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: A common fragmentation pattern for acyl-CoAs is a neutral loss of 507, which corresponds to the 3'-phosphoadenosine diphosphate fragment.[5] The specific precursor-to-product ion transition for this compound would be monitored.
-
Collision Energy: Optimized for the specific analyte.
-
2. Standard LC-MS/MS Method
A widely used method for the analysis of long-chain acyl-CoAs.
-
Sample Preparation (Protein Precipitation)
-
Homogenize tissue samples in a cold methanol and acetonitrile mixture (1:1) with an internal standard.[6]
-
Centrifuge to pellet proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
Liquid Chromatography
-
Tandem Mass Spectrometry
-
Ionization Mode: Positive ESI.[7]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific transition for this compound.
-
3. Alternative Method: HPLC with UV Detection
This method represents a more traditional approach but with lower sensitivity and specificity compared to LC-MS/MS.
-
Sample Preparation and Derivatization
-
Perform an extraction as described for the standard LC-MS/MS method.
-
Derivatize the extracted acyl-CoAs with a UV-absorbing or fluorescent tag to enhance detection.
-
-
High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: UV detector set at the maximum absorbance of the derivatized this compound.
-
Workflow and Pathway Visualizations
To better illustrate the experimental and logical processes, the following diagrams have been generated.
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: Simplified metabolic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Arachidoyl-CoA Levels in Healthy Versus Diseased Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid metabolism in disease pathogenesis is paramount. This guide provides a comparative analysis of Arachidoyl-CoA levels, a key intermediate in fatty acid metabolism and precursor to potent signaling molecules, in healthy versus diseased tissues. By integrating experimental data, detailed protocols, and pathway visualizations, this document serves as a valuable resource for investigating the therapeutic potential of targeting this compound metabolism.
This compound, the activated form of the omega-6 polyunsaturated fatty acid arachidonic acid (AA), sits at a critical juncture of cellular metabolism. Its synthesis and subsequent metabolic fate are tightly regulated, and dysregulation has been implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders, and metabolic diseases. This guide summarizes the current understanding of how this compound levels may differ between healthy and diseased states, provides the methodological framework for its quantification, and visualizes its central role in cellular signaling.
Quantitative Data Summary
Direct quantitative measurements of this compound in human tissues are not widely reported in the literature. However, the levels of this metabolite can be inferred from the expression and activity of the enzymes that catalyze its formation, primarily the long-chain acyl-CoA synthetases (ACSLs), with ACSL4 showing a particular preference for arachidonic acid.[1] The following table summarizes findings on the differential expression of ACSL enzymes in diseased tissues compared to healthy counterparts, which is suggestive of altered this compound metabolism.
| Disease State | Tissue/Cell Type | Enzyme | Change in Expression/Activity in Diseased Tissue | Implied Impact on this compound Levels | Reference(s) |
| Cancer | |||||
| Breast Cancer | ACSL4 | Increased | Likely Increased | [2] | |
| Lung Cancer (KRAS-mutant NSCLC) | ACSL3 | Knockdown limits Arachidonoyl-CoA availability | Reduced upon knockdown | [3] | |
| Ovarian Cancer | 5-LOX, 12-LOX | Increased expression | Potential for increased flux of AA to downstream metabolites, suggesting dynamic turnover of this compound | [4] | |
| Prostate Cancer | 12-LOX | Higher levels of 12-HETE (a downstream metabolite) | Increased turnover of this compound | [4] | |
| Neurodegenerative Diseases | |||||
| General Neurodegeneration | Perturbations in CoA biosynthesis | Defects in genes for CoA production are linked to neurodegeneration | Potentially altered global acyl-CoA pools | [5] | |
| Alzheimer's Disease | Arachidonic Acid Metabolism | Altered metabolism | Implied alterations in this compound pools | [6] | |
| Metabolic Diseases | |||||
| Obesity | ACSL Isoforms (e.g., ACSL1, ACSL4, ACSL5) | Significantly altered expression and activity | Dysregulated levels, potentially increased in specific tissues like adipose tissue and liver | [7] | |
| Diabetes Mellitus | Coenzyme A (CoA) Levels | Abnormally high and deregulated CoA levels in liver and muscle | May lead to increased capacity for acyl-CoA synthesis, including this compound | [8] | |
| Metabolic Syndrome | Acetyl-CoA Carboxylases (ACC1, ACC2) | Dysregulation affects malonyl-CoA levels, which in turn influences fatty acid oxidation and synthesis pathways | Indirectly impacts the balance of fatty acid metabolism, including the pathways involving this compound | [9] |
Experimental Protocols
The accurate quantification of this compound and other acyl-CoAs from biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below are detailed methodologies for key experiments.
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol is adapted from methodologies described for the analysis of acyl-CoAs in biological matrices.[10]
Materials:
-
Frozen tissue sample
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Ice-cold diethyl ether
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Ammonium acetate
-
Internal standards (e.g., deuterated acyl-CoA species)
Procedure:
-
Homogenization: Homogenize the frozen tissue (50-100 mg) in 1 mL of ice-cold 10% TCA. Add internal standards to the homogenization buffer to correct for extraction losses.
-
Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Lipid Extraction: Wash the supernatant three times with an equal volume of ice-cold diethyl ether to remove TCA and neutral lipids. The aqueous phase contains the acyl-CoAs.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a mixture of acetonitrile and ammonium acetate buffer.
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general workflow for the chromatographic separation and mass spectrometric detection of this compound.[10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs like this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is selected, and a specific product ion generated by collision-induced dissociation is monitored.
-
Precursor Ion (m/z): [M+H]+ for this compound.
-
Product Ion (m/z): A characteristic fragment ion resulting from the neutral loss of the adenosine diphosphate moiety.
-
-
Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of the internal standard.
Signaling Pathways and Experimental Workflows
To visualize the central role of this compound in cellular metabolism and the general workflow for its analysis, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Frontiers | The deregulation of arachidonic acid metabolism in ovarian cancer [frontiersin.org]
- 5. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary arachidonic acid as a risk factor for age-associated neurodegenerative diseases: Potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. Deregulated Coenzyme A, Loss of Metabolic Flexibility and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid metabolism: target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Accuracy: A Guide to Internal Standards in Arachidoyl-CoA Quantification
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the precise and accurate quantification of Arachidoyl-CoA is paramount. This long-chain saturated acyl-CoA plays a crucial role in various metabolic pathways, and its dysregulation has been implicated in several diseases. This guide provides an objective comparison of commonly used internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of this compound, supported by experimental data and detailed protocols to aid in methodological selection and application.
The inherent variability in sample preparation and the matrix effects encountered in biological samples necessitate the use of an internal standard (IS) to ensure reliable quantification. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations in extraction efficiency, ionization, and instrument response. This guide will compare two major classes of internal standards for this compound analysis: odd-chain acyl-CoAs and stable isotope-labeled (SIL) this compound.
Comparison of Internal Standards
The choice of an internal standard is a critical determinant of data quality in LC-MS/MS analysis. While odd-chain acyl-CoAs are a cost-effective option, stable isotope-labeled standards are widely considered the gold standard for their ability to provide the most accurate and precise results.[1][2]
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Odd-Chain Acyl-CoAs | Chemically similar to even-chain acyl-CoAs but not naturally abundant in most biological systems. | - Readily available and cost-effective.- Can correct for some variability in sample processing. | - Differences in chromatographic retention and ionization efficiency compared to the analyte can lead to inaccuracies.[3]- Endogenous levels, although low, can be present in some samples, leading to interference.[3] |
| Stable Isotope-Labeled (SIL) this compound | Identical to the analyte but with a heavier isotopic label (e.g., ²H or ¹³C). | - Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression/enhancement.[1][2]- Chemically and physically identical to the analyte, ensuring similar extraction recovery.- Not naturally present, eliminating the risk of endogenous interference. | - Can be more expensive and less readily available than odd-chain standards.- Synthesis of high-purity SIL standards can be challenging. |
Experimental Data Summary
The following table summarizes typical performance data for LC-MS/MS methods utilizing different internal standards for the quantification of long-chain acyl-CoAs, including this compound. The data is compiled from various studies to provide a comparative overview.
| Parameter | Method with Odd-Chain IS (e.g., C17:0-CoA) | Method with SIL IS (e.g., d-Arachidoyl-CoA) | Reference |
| Linearity (R²) | >0.99 | >0.99 | [4] |
| Limit of Quantification (LOQ) | Typically in the low pmol range | Typically in the low to sub-pmol range | [4] |
| Accuracy (% Recovery) | 85-115% (can be matrix-dependent) | 95-105% | [5] |
| Precision (% RSD) | <15% (inter-day) | <10% (inter-day) | [5] |
| Matrix Effect | Can be significant and variable | Effectively compensated | [6] |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Tissue
This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from muscle tissue.[4]
Materials:
-
Frozen tissue sample (~40 mg)
-
100 mM Potassium phosphate monobasic (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v)
-
Internal Standard solution (e.g., C17:0-CoA or d-Arachidoyl-CoA)
-
Homogenizer
-
Sonicator
-
Centrifuge
Procedure:
-
To a frozen tissue sample, add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ACN:IPA:MeOH containing the internal standard.
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant. Re-extract the pellet with the same volume of ACN:IPA:MeOH.
-
Centrifuge again and combine the supernatants.
-
Dry the combined supernatant under a stream of nitrogen.
-
Reconstitute the dry extract in 50 µL of methanol:water (1:1, v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of long-chain acyl-CoAs.[4][7]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm)[4]
-
Mobile Phase A: 15 mM Ammonium hydroxide in water[4]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile[4]
-
Flow Rate: 0.4 mL/min[4]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the long-chain acyl-CoAs.[4]
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+H]⁺): For this compound (C20:0), this would be m/z 1048.6
-
Product Ion: A common product ion for acyl-CoAs corresponds to the acyl-pantetheine fragment. For this compound, a characteristic transition would be monitored.[4]
-
Collision Energy: Optimized for the specific analyte and instrument.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological significance of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of this compound.
Conclusion
For the accurate and precise quantification of this compound in biological matrices, the use of a stable isotope-labeled internal standard is strongly recommended. While odd-chain acyl-CoAs offer a more economical alternative, they may introduce a greater degree of variability and potential for inaccuracy due to differences in physicochemical properties and the possibility of endogenous interference. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate internal standard and analytical methodology to achieve high-quality, reliable data in their metabolic research.
References
- 1. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and MS Methods for Arachidoyl-CoA Measurement
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based methods for the quantification of Arachidoyl-CoA. It is intended for researchers, scientists, and drug development professionals involved in the study of lipid metabolism and related therapeutic areas. The content herein is supported by experimental data and detailed protocols to assist in methodology selection and implementation.
Introduction to this compound Analysis
This compound is the activated form of arachidonic acid, a key polyunsaturated omega-6 fatty acid. It serves as a central intermediate in lipid metabolism, acting as a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are critical signaling molecules in inflammatory processes.[1][2] The accurate quantification of this compound is crucial for understanding its role in various physiological and pathological states, such as inflammation, cardiovascular disease, and cancer.[1][3] The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The choice between HPLC and LC-MS/MS for this compound measurement depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. LC-MS/MS has emerged as the more sensitive and specific technique, capable of overcoming challenges like co-elution and low endogenous concentrations.[4][5]
| Parameter | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~5-120 pmol (may require derivatization)[5][6] | ~1-10 fmol[5] |
| Limit of Quantitation (LOQ) | Higher, often in the low pmol range | As low as 5-50 fmol[5]; S/N ratio of 10[7] |
| Linearity (R²) | >0.99 | >0.999[8] |
| Precision (%RSD) | < 15%[5] | < 5-15%[5][9] |
| Specificity | Moderate; vulnerable to co-eluting compounds. | High; based on specific precursor-to-product ion transitions.[8] |
| Throughput | Moderate | High; run times can be as short as 5 minutes.[8] |
| Matrix Effect | Lower | Can be significant; often requires an internal standard for correction.[7] |
Visualized Workflows and Pathways
To better illustrate the processes, the following diagrams outline the metabolic context of this compound and the analytical workflows.
Experimental Protocols
The following are representative protocols for the quantification of this compound using LC-MS/MS and HPLC.
Protocol 1: LC-MS/MS Method for this compound
This protocol is adapted from methodologies developed for the sensitive quantification of long-chain fatty acyl-CoAs in biological tissues.[7][8]
1. Sample Preparation (Tissue) [8]
-
Place ~40 mg of frozen tissue in a tube on ice.
-
Add 0.5 mL of 100 mM potassium phosphate monobasic (pH 4.9) and 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing a suitable internal standard (e.g., C17-CoA).
-
Homogenize the sample twice on ice.
-
Vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant. Re-extract the pellet with the same solvent mixture.
-
Combine the supernatants and dry them under a stream of nitrogen.
-
Re-suspend the dry extract in 50 µL of methanol:water (1:1, v/v) for analysis.
2. Liquid Chromatography [7][8]
-
Column: C18 reversed-phase column (e.g., UPLC HSS T3, 1.8 µm).
-
Mobile Phase A: Ammonium hydroxide (or formic acid) in water.
-
Mobile Phase B: Ammonium hydroxide (or formic acid) in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry [7][8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.20 kV.[7]
-
Desolvation Temperature: 500°C.[7]
-
SRM Transition: Monitor a specific precursor-to-product ion transition for this compound and the internal standard. For many long-chain acyl-CoAs, the [M+2+H]+ ion is monitored to improve sensitivity.[8]
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Representative HPLC-UV Method for Acyl-CoAs
While less common for this compound due to sensitivity limitations, HPLC with UV detection is a standard method for analyzing more abundant acyl-CoAs. This protocol is a general representation.
1. Sample Preparation
-
Extract acyl-CoAs from samples using perchloric acid (PCA) precipitation, followed by neutralization.[6]
-
Alternatively, use the solvent extraction method described in Protocol 1, ensuring the final extract is compatible with the HPLC mobile phase.
2. High-Performance Liquid Chromatography [6]
-
Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a buffer such as 150 mM sodium phosphate (pH 6.4) with an organic modifier like methanol (e.g., 9% methanol).[6]
-
Flow Rate: ~1.0 mL/min.
-
Temperature: 40°C.[6]
-
Injection Volume: 20 µL.
3. UV Detection
-
Wavelength: Monitor the absorbance at 254 nm or 260 nm, which corresponds to the adenine moiety of the Coenzyme A molecule.[6]
-
Data Analysis: Quantify by comparing the peak area of the analyte to a calibration curve prepared with authentic standards. The limit of detection for this type of method is typically in the picomole range.[6]
Conclusion
For the quantification of this compound, LC-MS/MS offers superior sensitivity, specificity, and throughput compared to traditional HPLC-UV methods.[4][8] The high specificity of monitoring unique mass transitions in SRM/MRM mode makes it the gold standard for accurately measuring low-abundance lipids in complex biological matrices.[8] While HPLC-UV is a robust technique for more abundant CoA species, its lower sensitivity and potential for chromatographic interference make it less suitable for the analysis of specific long-chain acyl-CoAs like this compound, whose endogenous levels can be quite low.[3] The choice of an internal standard is critical in LC-MS/MS to correct for matrix effects and variations in extraction efficiency, ensuring the highest degree of accuracy and reproducibility.[7]
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 3. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Head-to-head comparison of different extraction methods for long-chain acyl-CoAs.
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain acyl-CoAs is critical for unraveling the complexities of cellular metabolism and its role in disease. The choice of extraction method is a pivotal first step that significantly influences the reliability and accuracy of downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective, data-driven comparison of the most prevalent extraction methodologies for long-chain acyl-CoAs: Solid-Phase Extraction (SPE), Solvent Extraction, and Protein Precipitation.
Long-chain acyl-CoAs, as key intermediates in fatty acid metabolism, are notoriously challenging to extract due to their amphipathic nature and low abundance in biological matrices. An ideal extraction method should offer high recovery, excellent reproducibility, and effective removal of interfering substances like proteins and phospholipids. This guide delves into the performance of different approaches to help you select the optimal method for your research needs.
Data Presentation: A Comparative Analysis of Performance Metrics
The following table summarizes the quantitative performance of various extraction methods for long-chain acyl-CoAs based on data from published studies. The key metrics for comparison are recovery rates and, where available, reproducibility.
| Extraction Method | Sorbent/Solvent System | Tissue/Cell Type | Acyl-CoA Species | Average Recovery (%) | Reproducibility (Precision) | Reference |
| Solid-Phase Extraction (SPE) | 2-(2-pyridyl)ethyl functionalized silica gel | Rat Liver | Oleoyl-CoA (C18:1), Palmitoyl-CoA (C16:0), Arachidonyl-CoA (C20:4) | 83 - 90% | Good (SD generally within 6-7%) | [1][2] |
| Oligonucleotide purification column | Rat Heart, Kidney, Muscle | Palmitoyl-CoA (C16:0) and other common unsaturated and saturated acyl-CoAs | 70 - 80% | High reproducibility | [3] | |
| Solvent Extraction followed by SPE | Acetonitrile/2-propanol followed by 2-(2-pyridyl)ethyl SPE | Rat Liver | Wide range including long-chain | 93 - 104% (for the initial extraction step) | Good | [1][2] |
| Solvent Extraction | Acetonitrile:2-propanol:methanol (3:1:1) | Human Skeletal Muscle | C14-CoA to C20-CoA | Not explicitly quantified, but sufficient for LC-MS/MS analysis | Good sample-to-sample and day-to-day reproducibility | [4] |
| Protein Precipitation | 5-Sulfosalicylic Acid (SSA) | Cultured Cells | Short-chain acyl-CoAs (data for long-chain less direct) | Generally high for short-chain (e.g., Malonyl-CoA: 74%) | Simple, single-step preparation | [5][6] |
| Organic Solvent (Methanol/Acetonitrile) | Cultured Cells / Liver | Broad range of acyl-CoAs | Not explicitly quantified in direct head-to-head comparisons, but widely used for effective protein removal | Potential for co-precipitation of analytes | [5][7][8] |
Experimental Workflow Overview
The general workflow for the extraction and analysis of long-chain acyl-CoAs involves several key stages, from sample preparation to data acquisition. The choice of extraction method is a critical decision point within this workflow.
General experimental workflow for long-chain acyl-CoA extraction and analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any extraction technique. Below are protocols for the key experiments cited in this guide.
Solid-Phase Extraction (SPE) using 2-(2-pyridyl)ethyl Functionalized Silica Gel
This method is noted for its high recovery of a broad range of acyl-CoAs, from short to long-chain.[2]
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue powder.
-
Add a 20-fold excess (v/w) of a pre-cooled (-20°C) extraction solution of acetonitrile/2-propanol (3:1, v/v).
-
Homogenize the sample on ice.
-
Add 0.1 M potassium phosphate buffer (pH 6.7) and vortex thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE column with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[2]
-
Sample Loading: Load the supernatant from the homogenization step onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the conditioning solution to remove unbound impurities.[2]
-
Elution: Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (4:1, v/v).[2]
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Solvent Extraction for LC-MS/MS Analysis
This protocol is a modified method for the extraction of long-chain acyl-CoAs from muscle tissue.[4]
-
Homogenization and Extraction:
-
Place approximately 40 mg of frozen muscle tissue in 0.5 mL of freshly prepared 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA).[4]
-
Add 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture.[4]
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[4]
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of the acetonitrile:2-propanol:methanol mixture, centrifuge again, and combine the two supernatants.[4]
-
-
Sample Concentration:
-
Dry the combined supernatants under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system.
-
Protein Precipitation using 5-Sulfosalicylic Acid (SSA)
While often used for short-chain acyl-CoAs, protein precipitation is a rapid method that can be adapted for broader screens.[5][6]
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with phosphate-buffered saline (PBS).
-
For tissue, prepare a homogenate in an appropriate buffer.
-
-
Precipitation and Extraction:
-
Add an equal volume of 10% (w/v) 5-sulfosalicylic acid to the cell suspension or tissue homogenate.[5]
-
Vortex thoroughly to ensure complete deproteinization.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant for direct LC-MS/MS analysis, as SSA is often compatible with mass spectrometry.[5]
-
Conclusion
The selection of an appropriate extraction method for long-chain acyl-CoAs is a critical determinant of data quality in metabolic research.
-
Solid-Phase Extraction , particularly with 2-(2-pyridyl)ethyl functionalized silica gel, offers high recovery and selectivity for a broad range of acyl-CoAs, making it a robust choice for comprehensive profiling.[1][2]
-
Solvent Extraction methods are effective and can be directly coupled with LC-MS/MS, providing good reproducibility for targeted quantitative studies.[4]
-
Protein Precipitation is a rapid and simple technique, well-suited for high-throughput screening, although care must be taken to assess potential co-precipitation of long-chain species.[5]
Ultimately, the optimal method will depend on the specific research question, the biological matrix, the available instrumentation, and the desired balance between recovery, selectivity, and throughput. It is recommended to validate the chosen method with internal standards to ensure accurate and reproducible quantification of long-chain acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Metabolomics: Unraveling the Metabolic Ripple Effects of Altered Arachidoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metabolic pathways influenced by fluctuations in Arachidoyl-CoA levels. By leveraging metabolomics, we can illuminate the downstream consequences of these changes, offering valuable insights for understanding disease mechanisms and identifying potential therapeutic targets. This document outlines the key metabolic shifts, presents detailed experimental protocols for replication, and visualizes the intricate molecular pathways involved.
Introduction to this compound and its Metabolic Significance
This compound is the activated form of arachidonic acid, a polyunsaturated omega-6 fatty acid. The conversion of arachidonic acid to this compound is a critical step, primarily catalyzed by Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1][2] Once activated, this compound serves as a key precursor for a multitude of bioactive lipids, collectively known as eicosanoids. These molecules, including prostaglandins, leukotrienes, and thromboxanes, are potent signaling lipids that play a central role in inflammation, immunity, and various other physiological processes.[3][4] Consequently, alterations in this compound levels can have profound impacts on cellular signaling and metabolism, making it a crucial area of investigation in various pathological conditions, including cancer and inflammatory diseases.[1][2]
Key Metabolic Pathways Influenced by this compound Levels
Comparative metabolomic studies, often involving the modulation of ACSL4 expression or activity, have revealed significant alterations in several key metabolic pathways:
-
Eicosanoid Synthesis: The most direct consequence of altered this compound levels is the impact on the synthesis of eicosanoids. Elevated this compound provides more substrate for the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to an increased production of pro-inflammatory mediators.[3][4]
-
Glycerophospholipid Remodeling: this compound is a substrate for the acylation of lysophospholipids to form phospholipids, which are essential components of cell membranes. Studies involving the knockdown of ACSL4 have shown an accumulation of lysophosphatidylcholine (LPC) and lysophosphatidylethanolamine (LPE) species, indicating a disruption in phospholipid remodeling.[5]
-
Ferroptosis: ACSL4-mediated production of this compound and its subsequent incorporation into phospholipids is a critical step in the execution of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][2][6]
-
Fatty Acid Metabolism: Alterations in this compound levels can have broader effects on fatty acid metabolism, influencing the availability of other fatty acyl-CoAs and impacting processes such as beta-oxidation and triglyceride synthesis.[5]
Comparative Metabolomics Data
The following table summarizes the expected metabolic changes observed in response to altered this compound levels, based on findings from various studies. It is important to note that the precise quantitative changes can vary depending on the cell type, experimental conditions, and the method used to alter this compound levels.
| Metabolite Class | Metabolite | Expected Change with Increased this compound | Expected Change with Decreased this compound |
| Eicosanoids | Prostaglandins (e.g., PGE2) | Increase | Decrease |
| Leukotrienes (e.g., LTB4) | Increase | Decrease | |
| Thromboxanes (e.g., TXB2) | Increase | Decrease | |
| Glycerophospholipids | Phosphatidylcholines (PC) | Decrease in specific species | Increase in specific species |
| Phosphatidylethanolamines (PE) | Decrease in specific species | Increase in specific species | |
| Lysophospholipids | Lysophosphatidylcholines (LPC) | Decrease | Increase[5] |
| Lysophosphatidylethanolamines (LPE) | Decrease | Increase[5] | |
| Fatty Acyl-CoAs | This compound | Increase | Decrease |
| Other Long-Chain Acyl-CoAs | Potential alterations | Potential alterations | |
| Lipid Peroxidation Products | 5-Hydroxyeicosatetraenoic acid (5-HETE) | Increase[6] | Decrease |
Experimental Protocols
This section provides a detailed, synthesized protocol for conducting a comparative metabolomics study to investigate the effects of altered this compound levels, focusing on the knockdown of ACSL4.
Cell Culture and ACSL4 Knockdown
-
Cell Line: Select a suitable cell line for your study (e.g., HepG2, HT-1080).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
ACSL4 Knockdown:
-
Use a lentiviral-based system with shRNA constructs targeting ACSL4. A non-targeting shRNA should be used as a control.
-
Transduce the cells with the lentiviral particles and select for stable knockdown using an appropriate selection agent (e.g., puromycin).
-
Verify the knockdown efficiency by quantitative real-time PCR (qRT-PCR) and Western blotting for ACSL4 expression.
-
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., -80°C methanol).
-
Extraction:
-
For a broad metabolomics and lipidomics analysis, a two-phase liquid-liquid extraction method is recommended. A common method is the Folch or Bligh-Dyer extraction using a chloroform:methanol:water solvent system.
-
Scrape the cells in the presence of the extraction solvent.
-
Vortex the mixture vigorously and centrifuge to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.
-
Collect both phases separately and dry them under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
LC-MS/MS-based Metabolomics and Lipidomics
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).
-
Chromatography:
-
Polar Metabolites: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites from the aqueous phase extract.
-
Lipids: Employ a reversed-phase chromatography column (e.g., C18) for the separation of lipids from the organic phase extract.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ionization modes to achieve broad coverage of metabolites.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both MS1 and MS/MS spectra for metabolite identification.
-
-
Data Processing and Analysis:
-
Use appropriate software (e.g., XCMS, MS-DIAL) for peak picking, alignment, and feature detection.
-
Identify metabolites by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with spectral libraries (e.g., METLIN, LipidMaps).
-
Perform statistical analysis (e.g., t-test, volcano plots, pathway analysis) to identify significantly altered metabolites and metabolic pathways.
-
Visualizing the Pathways and Workflow
To better understand the interconnectedness of the metabolic pathways and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. mednexus.org [mednexus.org]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver-specific knockdown of long-chain acyl-CoA synthetase 4 reveals its key role in VLDL-TG metabolism and phospholipid synthesis in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Arachidoyl-CoA
Immediate Safety and Personal Protective Equipment (PPE)
Arachidoyl-CoA is a long-chain saturated fatty acyl-CoA. While specific toxicity data is unavailable, compounds of this nature should be handled with care to prevent skin and eye contact, inhalation, and ingestion. The primary immediate risks are associated with its physical form (as a powder) and potential biological activity.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound in solid or solution form.
-
Hand Protection: Chemically resistant nitrile gloves are required. Gloves should be inspected for tears or holes before use and changed regularly, or immediately upon known contact with the substance.
-
Body Protection: A standard laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: When handling the powdered form, especially outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.
All handling of open containers of this compound, particularly the solid form and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
As no specific quantitative safety data for this compound is available, the table below provides information for related long-chain saturated fatty acids. This data should be used as a reference for understanding the potential hazards of the acyl chain component of this compound.
| Compound Name (Related) | CAS Number | Molecular Formula | Hazard Statements | Notes |
| Arachidic Acid | 506-30-9 | C₂₀H₄₀O₂ | Causes skin irritation (H315), Causes serious eye irritation (H319) | The fatty acid component of this compound. |
| Stearic Acid | 57-11-4 | C₁₈H₃₆O₂ | Causes serious eye irritation (H319) | A similar, shorter-chain saturated fatty acid. |
| Palmitic Acid | 57-10-3 | C₁₆H₃₂O₂ | Causes skin irritation (H315), Causes serious eye irritation (H319) | A common long-chain saturated fatty acid. |
Data is sourced from publicly available Safety Data Sheets for the listed compounds and should be used for reference purposes only.
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically stored at -20°C. Immediately transfer the sealed container to a designated freezer.
-
Log the compound in your chemical inventory system.
3.2. Preparation of Stock Solutions:
-
All procedures must be performed in a certified chemical fume hood.
-
Allow the container of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Wearing the appropriate PPE, carefully open the container.
-
Weigh the desired amount of powdered this compound using an analytical balance. Use anti-static weighing dishes if available.
-
Carefully add the weighed powder to the appropriate solvent in a suitable container.
-
Seal the container and mix by vortexing or sonication until fully dissolved.
-
Tightly reseal the original container of solid this compound, purge with an inert gas if possible, and return it to the -20°C freezer.
-
Clearly label the stock solution with the chemical name, concentration, solvent, preparation date, and your initials. Store the stock solution at -20°C or as recommended for its stability in the chosen solvent.
3.3. Use in Experiments:
-
When using this compound solutions, handle them within the fume hood.
-
Use calibrated pipettes for accurate transfer.
-
Avoid creating aerosols.
-
After use, promptly and safely dispose of all contaminated materials.
Disposal Plan
Do not dispose of this compound down the drain. All waste, both solid and liquid, must be treated as hazardous chemical waste and disposed of according to your institution's EHS guidelines.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid this compound, contaminated weighing paper, and other contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "HAZARDOUS WASTE: this compound (solid)" and list any other contaminants.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "HAZARDOUS WASTE: this compound" and list all solvent components with their approximate percentages.
4.2. Chemical Deactivation (Recommended for Thioester Moiety): For larger quantities of liquid waste, chemical deactivation via alkaline hydrolysis is recommended to break the thioester bond, reducing potential biological activity and odor from the thiol group of coenzyme A. This procedure must be performed in a chemical fume hood.
Experimental Protocol for Alkaline Hydrolysis:
-
Place the container with the this compound waste solution in a secondary container on a stir plate within a fume hood.
-
While stirring, slowly add an equal volume of 1 M sodium hydroxide (NaOH) solution. This will raise the pH and initiate the hydrolysis of the thioester bond.
-
Allow the mixture to stir at room temperature for at least 2-4 hours to ensure complete hydrolysis.
-
After hydrolysis, neutralize the basic solution by slowly adding 1 M hydrochloric acid (HCl) while stirring. Monitor the pH with pH paper or a calibrated pH meter until it is between 6 and 8.
-
Collect the final neutralized solution in a hazardous waste container labeled "Neutralized this compound Waste" and list the final components (e.g., sodium arachidate, coenzyme A degradation products, water, NaCl).
-
Arrange for pickup of the hazardous waste container by your institution's EHS office.
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
